molecular formula C9H12O3 B7768965 3-Phenoxy-1,2-propanediol CAS No. 92768-70-2

3-Phenoxy-1,2-propanediol

Cat. No.: B7768965
CAS No.: 92768-70-2
M. Wt: 168.19 g/mol
InChI Key: FNQIYTUXOKTMDM-UHFFFAOYSA-N
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Description

3-Phenoxy-1,2-propanediol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropane-1,2-diol
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InChI

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
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InChI Key

FNQIYTUXOKTMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID90870597
Record name 1-Phenoxy-2,3-propanediol
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Molecular Weight

168.19 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Phenylglyceryl ether
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Vapor Pressure

0.00002 [mmHg]
Record name Phenylglyceryl ether
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CAS No.

538-43-2, 16354-93-1, 92768-70-2
Record name 3-Phenoxy-1,2-propanediol
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Record name Phenylglyceryl ether
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Record name D-Threo-1-phenylglycerol
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Record name 3-(Phenyloxy)-2-hydroxypropylagarose
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Record name 3-PHENOXY-1,2-PROPANEDIOL
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Record name 1-Phenoxy-2,3-propanediol
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Foundational & Exploratory

3-Phenoxy-1,2-propanediol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound (CAS No. 538-43-2) is a versatile organic compound belonging to the family of glyceryl ethers.[1] Structurally, it features a phenyl group linked via an ether bond to a propane-1,2-diol backbone. This unique combination of an aromatic ring and a diol functional group imparts a set of properties that make it highly valuable across multiple industries. It typically appears as a white crystalline solid or powder.[2]

Known for its utility as a solvent, emollient, and preservative, this compound is a common ingredient in cosmetics and personal care products.[3][4] Furthermore, its antimicrobial properties and role as a synthetic intermediate have established its importance in the pharmaceutical sector.[3][4] This guide provides a comprehensive overview of its synthesis and the rigorous analytical techniques required for its characterization, offering a foundational resource for professionals in chemical synthesis and drug development.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 538-43-2 [1][3]
Molecular Formula C₉H₁₂O₃ [1][3]
Molecular Weight 168.19 g/mol [1][2]
Appearance White crystalline solid/powder [2]
Melting Point 67.5 °C [2]
Boiling Point 129-142 °C [2]

| IUPAC Name | 3-phenoxypropane-1,2-diol |[1] |

Caption: Chemical Structure of this compound.

Synthesis Methodologies: Pathways to an Essential Intermediate

The formation of the ether linkage is the central challenge in synthesizing this compound. Two primary, industrially relevant pathways are discussed below: the Williamson Ether Synthesis and the base-catalyzed ring-opening of an epoxide.

Williamson Ether Synthesis: A Classic and Reliable Route

This venerable reaction, developed by Alexander Williamson in 1850, remains one of the most straightforward and popular methods for preparing ethers.[5][6] The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

Mechanism & Rationale: The core of this method involves the reaction between a phenoxide ion and an alkyl halide.

  • Deprotonation: Phenol is not nucleophilic enough to readily react with an alkyl halide. Therefore, a base (e.g., potassium hydroxide, sodium hydroxide, or potassium carbonate) is used to deprotonate the acidic hydroxyl group of phenol, forming the much more nucleophilic sodium or potassium phenoxide ion.[8][9]

  • SN2 Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a suitable three-carbon substrate bearing a good leaving group, such as 3-chloro-1,2-propanediol. The SN2 mechanism is favored because the substrate has a primary carbon attached to the leaving group, which minimizes steric hindrance.[6][7]

Williamson_Ether_Synthesis cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Purification Start Phenol + Base (KOH) Phenoxide Potassium Phenoxide Ion Start->Phenoxide Deprotonation Transition SN2 Transition State Phenoxide->Transition Substrate 3-Chloro-1,2-propanediol Substrate->Transition Crude Crude this compound + KCl Transition->Crude Filter Filtration (Remove Salt) Crude->Filter Recrystal Recrystallization or Vacuum Distillation Filter->Recrystal Final Pure Product Recrystal->Final

Caption: Workflow for Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as butanone or ethanol.[5]

  • Base Addition: Add finely pulverized potassium carbonate (1.5 eq) or an aqueous solution of potassium hydroxide (1.5 eq) to the flask.[5][8]

  • Phenoxide Formation: Heat the mixture to reflux for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.

  • Substrate Addition: Slowly add 3-chloro-1,2-propanediol (1.1 eq) to the reaction mixture.

  • Reaction: Continue to heat the mixture under reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salt (KCl). The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified either by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure, white crystals of this compound.

Epoxide Ring-Opening: An Atom-Economical Approach

This method utilizes the reaction between phenol and a reactive epoxide, such as glycidol (2,3-epoxy-1-propanol), under basic conditions.[10][11] This pathway is often favored for its high atom economy, as the primary byproduct is water.

Mechanism & Rationale: The reaction proceeds via a nucleophilic attack on the epoxide ring.

  • Phenoxide Formation: Similar to the Williamson synthesis, a base is required to deprotonate phenol to form the active phenoxide nucleophile.

  • Ring-Opening: The phenoxide attacks one of the electrophilic carbons of the glycidol epoxide ring. The attack preferentially occurs at the less sterically hindered terminal carbon, leading to the desired 1,2-diol product after a final protonation step during workup.

Characterization and Quality Control: A Self-Validating System

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The combination of spectroscopic and physical methods provides a self-validating system, ensuring the final product meets the required specifications.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[12] The expected signals for this compound in CDCl₃ are:

    • Aromatic Protons (Ar-H): A complex multiplet between δ 6.8-7.4 ppm, integrating to 5H.

    • Methylene & Methine Protons (-O-CH₂-CH(OH)-CH₂OH): A series of multiplets between δ 3.6-4.2 ppm, integrating to 5H.

    • Hydroxyl Protons (-OH): Two broad singlets, which may exchange with D₂O, typically appearing between δ 2.0-4.0 ppm, integrating to 2H.[12][13]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.[14] Key expected signals include those for the aromatic carbons (δ 114-159 ppm), the ether-linked methylene carbon (-O-CH₂) (~δ 70 ppm), the methine carbon (-CH(OH)-) (~δ 71 ppm), and the primary alcohol methylene carbon (-CH₂OH) (~δ 64 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule.[1]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups.

  • Aromatic C-H Stretch: Sharp peaks observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Two or three sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether & Alcohol): Strong, characteristic absorptions in the fingerprint region between 1040-1250 cm⁻¹.

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular formula C₉H₁₂O₃.[1][15][16]

  • Key Fragments: A highly prominent base peak is typically observed at m/z 94, resulting from the stable phenoxy radical cation [C₆H₅O]⁺. Other significant fragments can be seen at m/z 77 ([C₆H₅]⁺) and 74.[15][16][17]

Table 2: Summary of Key Characterization Data

Technique Feature Expected Result Source
¹H NMR Aromatic Protons δ 6.8-7.4 ppm (5H, m) [12]
Propanediol Protons δ 3.6-4.2 ppm (5H, m) [12]
FTIR O-H Stretch 3200-3500 cm⁻¹ (broad) [1]
C-O Ether Stretch ~1240-1250 cm⁻¹ (strong) [1]
Mass Spec (EI) Molecular Ion [M]⁺ m/z 168 [1][15][16]
Base Peak m/z 94 ([C₆H₅O]⁺) [1][15][17]

| Melting Point | Physical Constant | 67-69 °C |[2] |

Conclusion

The synthesis of this compound can be reliably achieved through established organic chemistry methodologies, most notably the Williamson Ether Synthesis. The causality behind each experimental choice, from the selection of a base to deprotonate phenol to the use of a primary substrate to favor the SN2 mechanism, is grounded in fundamental chemical principles. The successful synthesis is validated through a suite of analytical techniques, including NMR, FTIR, and Mass Spectrometry, which together confirm the molecular structure and purity of the final product. This guide provides the necessary technical framework for researchers and developers to confidently produce and verify this important chemical intermediate.

References

  • This compound | C9H12O3 | CID 10857 - PubChem - NIH . [Link]

  • This compound - Optional[1H NMR] - Spectrum - SpectraBase . [Link]

  • 1,2-Propanediol, 3-phenoxy- - the NIST WebBook . [Link]

  • Experiment 06 Williamson Ether Synthesis . [Link]

  • TOP – Mass spectrum of 1,2-propanediol, 3-phenoxy- (PDP) measure at... - ResearchGate . [Link]

  • Williamson Ether Synthesis - Name Reactions in Organic Synthesis . [Link]

  • Williamson Ether Synthesis - Unknown . [Link]

  • Williamson ether synthesis - Wikipedia . [Link]

  • This compound - Chemical Synthesis Database . [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase . [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . [Link]

  • Reactions of glycerol with various phenols | Download Table - ResearchGate . [Link]

  • Glycidol - Some Industrial Chemicals - NCBI Bookshelf . [Link]

  • Glycidol | C3H6O2 | CID 11164 - PubChem - NIH . [Link]

Sources

Physicochemical properties of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxy-1,2-propanediol

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of this compound (CAS No. 538-43-2), a compound of significant interest in the pharmaceutical, cosmetic, and fine chemical industries. As a versatile glycol ether, its utility as a solvent, emollient, preservative, and synthetic intermediate is fundamentally governed by its physical and chemical characteristics.[1][2] This document synthesizes data from authoritative sources and outlines field-proven experimental protocols for the precise determination of its key properties. The methodologies are presented with a rationale for their selection, reflecting an approach grounded in scientific integrity and practical application for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound, also widely known as Glycerol α-monophenyl ether, is an aromatic ether containing a propanediol backbone.[1][3] This unique structure, featuring both hydrophilic hydroxyl groups and a lipophilic phenoxy group, imparts amphiphilic character, which is central to its applications.

  • IUPAC Name: 3-phenoxypropane-1,2-diol[4]

  • CAS Registry Number: 538-43-2[3]

  • Molecular Formula: C₉H₁₂O₃[3]

  • Synonyms: Antodyne, Glycerol α-monophenyl ether, Phenol glyceryl ether, Phenylglyceryl ether, 1-Phenoxy-2,3-propanediol[4][5]

  • Molecular Identifiers:

    • SMILES: C1=CC=C(C=C1)OCC(CO)O[6]

    • InChI: InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2[4]

    • InChIKey: FNQIYTUXOKTMDM-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The functional behavior of this compound in various matrices is dictated by its fundamental physicochemical properties. The following table summarizes the most critical quantitative data available for this compound.

PropertyValueConditions / NotesSource(s)
Molecular Weight 168.19 g/mol ---[3][4]
Appearance White crystalline solid/powderAt standard temperature and pressure[4][5]
Melting Point 67.5 °C---[3][5][7]
Boiling Point 200-202 °CAt 22 Torr[3]
129-142 °CPressure not specified[5]
Density 1.225 g/cm³At 30 °C[3][5]
Water Solubility SolubleEstimated: 15,830 mg/L at 25 °C[1][2][7]
logP (o/w) 0.7 - 0.75A measure of lipophilicity[4][5][7]
pKa 13.61 ± 0.20Predicted value; relates to the acidity of the hydroxyl groups[2]
Vapor Pressure 0.00002 mmHg---[4]
Flash Point 156.4 ± 22.3 °CClosed cup[5]
Refractive Index 1.551---[5]
Topological Polar Surface Area (TPSA) 49.7 ŲCorrelates with transport properties[4][5]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the phenyl ring, the methine proton of the secondary alcohol, and the diastereotopic methylene protons of the primary alcohol and ether linkage. The hydroxyl protons will appear as exchangeable signals.[8][9]

    • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with symmetry considerations) and the three aliphatic carbons of the propanediol chain.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum prominently features a broad absorption band in the 3200-3400 cm⁻¹ region, indicative of O-H stretching from the hydroxyl groups. Strong C-O stretching bands from the ether and alcohol functionalities are also expected around 1040-1250 cm⁻¹. Aromatic C-H and C=C stretching bands will be present as well.[4]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 168.[4] A prominent fragment ion at m/z 94 is commonly observed, corresponding to the phenoxy moiety.[4][10]

Stability, Reactivity, and Storage

  • Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[2][5]

  • Incompatible Materials: To maintain its integrity, contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases should be avoided.[2][11]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[2][11]

  • Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5]

Experimental Protocols for Property Determination

The trustworthiness of physicochemical data hinges on the application of robust and validated experimental methods. The following protocols are standard in the field for determining key parameters.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Before any physical property is measured, establishing the purity of the analyte is paramount. Impurities can significantly alter results, for instance, by depressing the melting point or affecting partition coefficients. HPLC is the gold standard for this assessment due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is chosen here due to the compound's moderate polarity.

Methodology:

  • System Preparation: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v). Filter and degas the mobile phase to prevent blockages and baseline noise.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector: UV at 270 nm (due to the phenyl group chromophore).

  • Analysis: Inject the sample and record the chromatogram for a sufficient duration (e.g., 15 minutes) to ensure all potential impurities have eluted.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare & Degas Mobile Phase HPLC HPLC System (C18, UV 270nm) MobilePhase->HPLC SamplePrep Prepare Sample (1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject Run Run Chromatogram Inject->Run Integrate Integrate Peaks Run->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: Workflow for purity analysis via HPLC.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus for its high precision and ability to provide additional thermodynamic information, such as the heat of fusion. It measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure crystalline solid, this results in a sharp, well-defined endothermic peak at the melting point.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition to a temperature above it (e.g., 100 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

DSC_Workflow Start Weigh Sample (2-5 mg) Encapsulate Crimp in Al Pan Start->Encapsulate Load Load Sample & Ref into DSC Cell Encapsulate->Load Program Set Thermal Program (e.g., 10°C/min ramp) Load->Program Run Run Analysis under N₂ Program->Run Analyze Analyze Thermogram Run->Analyze Result Determine Onset Temp (Melting Point) Analyze->Result

Caption: Process for melting point determination using DSC.

Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Causality: The logP value is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, as described in OECD Guideline 107, is the traditional and most reliable method for its direct measurement. It quantifies the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating lipids) and water (simulating aqueous biological fluids).

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium during the experiment.

  • Sample Addition: Prepare several flasks containing varying ratios of the pre-saturated n-octanol and water (e.g., 1:1, 1:2, 2:1). Add a known amount of this compound to each flask. The concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Shake the flasks at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the flasks to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV or GC-MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The results from the different phase ratios are averaged.

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Saturate Pre-saturate Octanol & Water AddSample Add Analyte to Phase Mixtures Saturate->AddSample Shake Shake to Equilibrate AddSample->Shake Separate Separate Phases (Centrifuge) Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate P = [Octanol]/[Water] logP = log10(P) Quantify->Calculate

Caption: Shake-flask method workflow for logP determination.

Safety and Toxicological Profile

  • Hazard Classification: According to aggregated GHS data, this compound is not classified as a hazardous substance.[4][11]

  • Acute Toxicity:

    • LD50 (intraperitoneal, mouse): 1280 mg/kg.[5]

    • LD50 (oral, mouse): 2650 mg/kg.[7]

  • Irritation: May cause skin and eye irritation.[1][11]

  • First Aid Measures:

    • Inhalation: Move to fresh air.[12]

    • Skin Contact: Wash off with soap and plenty of water.[12]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[12]

    • Ingestion: Rinse mouth with water and seek medical attention.[12]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety goggles and gloves, should be worn.[13]

References

  • This compound - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved January 8, 2026, from [Link]

  • This compound | C9H12O3 | CID 10857 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Material Safety Data Sheets 3-Phenoxypropane-1,2-diol. (n.d.). Cleanchem Laboratories. Retrieved January 8, 2026, from [Link]

  • phenoxypropanediol, 538-43-2 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

  • This compound - SpectraBase. (n.d.). Wiley Science Solutions. Retrieved January 8, 2026, from [Link]

  • 1,2-Propanediol, 3-phenoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]

  • This compound (C9H12O3) - PubChemLite. (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

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Spectroscopic data of 3-Phenoxy-1,2-propanediol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Spectroscopic Data of 3-Phenoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 538-43-2), a glycerol α-monophenyl ether, is a compound of significant interest in the pharmaceutical and chemical industries.[1] Its utility as a synthetic intermediate and its presence in various formulations necessitate robust analytical methods for its unequivocal identification and characterization. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a fingerprint for this molecule. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and structural verification in research and development settings.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₉H₁₂O₃) features a phenoxy group connected via an ether linkage to a propane-1,2-diol backbone.[2] This combination of an aromatic ring, an ether, a primary alcohol, and a secondary alcohol gives rise to a distinct and predictable pattern of signals across different spectroscopic techniques. The analysis herein will focus on correlating these structural features with the observed spectral data.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.

¹H NMR Spectral Analysis

The proton NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is typically acquired in a deuterated solvent such as CDCl₃.[3]

Table 1: Summary of ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality and Insights
~7.30t2HH-metaThe triplet arises from coupling to the two ortho protons. The chemical shift is downfield due to the aromatic ring current.
~6.98t1HH-paraThis proton is coupled to the two meta protons, resulting in a triplet. It is the most shielded of the aromatic protons.
~6.90d2HH-orthoThese protons are deshielded by the adjacent electronegative oxygen atom and coupled only to the meta protons.
~4.15m1HCH (C2)This methine proton is coupled to the protons on C1 and C3, resulting in a complex multiplet.
~4.00dd2HO-CH₂ (C3)These protons are diastereotopic and coupled to the C2 proton, appearing as a doublet of doublets.
~3.80m2HCH₂-OH (C1)These protons are coupled to the C2 proton.
~2.5-3.5br s2HOH x 2The signals for the hydroxyl protons are typically broad and their chemical shift is variable, depending on concentration and temperature.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

Table 2: Summary of ¹³C NMR Data for this compound [4][5]

Chemical Shift (δ) ppmCarbon TypeAssignmentCausality and Insights
~158.5CC-ipsoQuaternary carbon attached to the ether oxygen, significantly deshielded.
~129.5CHC-metaAromatic CH carbons.
~121.2CHC-paraAromatic CH carbon.
~114.5CHC-orthoAromatic CH carbons shielded relative to the meta and para positions.
~70.8CHC2Secondary alcohol carbon, deshielded by the attached hydroxyl group.
~69.1CH₂C3Methylene carbon of the ether linkage, deshielded by the oxygen.
~63.8CH₂C1Primary alcohol carbon.
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition Parameters:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (~200 ppm) and a longer relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its alcohol and ether functionalities.

Table 3: Key IR Absorption Bands for this compound [2]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupInsights
3300-3400Strong, BroadO-H stretchAlcoholThe broadness of this peak is a hallmark of hydrogen bonding between the alcohol groups.
3000-3100MediumC-H stretchAromaticCorresponds to the C-H bonds on the phenyl ring.
2850-2950MediumC-H stretchAliphaticCorresponds to the C-H bonds of the propanediol backbone.
1580-1600, 1480-1500Medium-StrongC=C stretchAromatic RingThese two bands are characteristic of the phenyl group.
1240StrongC-O stretchAryl EtherStrong absorption due to the asymmetric stretch of the Ar-O-C bond.
1040-1080StrongC-O stretchAlcoholCorresponds to the stretching vibrations of the primary and secondary alcohol C-O bonds.
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. For this compound, Electron Ionization (EI) is a common technique.

Fragmentation Analysis (EI-MS)

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The molecular weight of this compound is 168.19 g/mol .[2]

  • Molecular Ion (M⁺): A peak at m/z = 168 is expected, corresponding to the intact radical cation [C₉H₁₂O₃]⁺.[1][2]

  • Base Peak (m/z = 94): The most abundant peak in the spectrum is typically at m/z = 94.[2] This corresponds to the phenoxy radical cation [C₆H₅O]⁺, formed by the cleavage of the C-O bond between the aromatic ring and the propanediol side chain. Its high stability is the driving force for this fragmentation.

  • Other Key Fragments:

    • m/z = 77: Represents the phenyl cation [C₆H₅]⁺, resulting from the loss of the oxygen atom from the phenoxy fragment.[2]

    • m/z = 75: Corresponds to the [CH₂(OH)CH(OH)]⁺ fragment.

    • m/z = 43: Often attributed to the [CH₂CHO]⁺ or [C₃H₇]⁺ fragment.

Visualization of Fragmentation Pathway

The logical flow of the fragmentation can be visualized as follows:

Fragmentation M [C₉H₁₂O₃]⁺˙ m/z = 168 (Molecular Ion) F94 [C₆H₅O]⁺˙ m/z = 94 (Base Peak) M->F94 - C₃H₇O₂˙ F75 [C₃H₇O₂]⁺ m/z = 75 M->F75 - C₆H₅O˙ F77 [C₆H₅]⁺ m/z = 77 F94->F77 - O

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI).

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Integrated Spectroscopic Workflow

Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data (m/z = 168, 94, 77) MW Molecular Weight Confirmed (168.19 g/mol) MS->MW Frag Phenoxy Substructure (m/z 94, 77) MS->Frag Conclusion Structure Confirmed: This compound MW->Conclusion Frag->Conclusion IR IR Data (O-H, C-O stretches) FG Functional Groups ID'd (Alcohol, Aryl Ether) IR->FG FG->Conclusion NMR ¹H & ¹³C NMR Data Connectivity Carbon-Hydrogen Framework (Aromatic & Aliphatic regions) NMR->Connectivity Connectivity->Conclusion

Caption: Integrated workflow for the structural confirmation of this compound.

This integrated approach provides a robust and reliable confirmation of the molecule's identity. MS confirms the molecular weight and key substructures, IR identifies the essential functional groups, and NMR elucidates the precise connectivity of the atoms, leading to an unambiguous structural assignment.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. The distinct signals in its ¹H NMR, ¹³C NMR, IR, and MS spectra are directly correlated to its unique molecular architecture. This guide provides the foundational data and interpretive logic required by researchers and scientists to confidently identify and verify this compound, ensuring the integrity and quality of their work in drug development and chemical synthesis.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-PHENOXYPROPANE-1,2-DIOL. Available at: [Link]

  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10857, this compound. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet - this compound. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Propanediol, 3-phenoxy- in NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 1,2-Propanediol, 3-(2-phenoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H12O3). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Form in Pharmaceutical Science

The arrangement of molecules in a crystal lattice dictates a compound's macroscopic properties. For an active pharmaceutical ingredient (API) or an excipient like 3-phenoxy-1,2-propanediol, understanding the crystal structure is not merely an academic exercise; it is a critical component of drug development. The solid-form landscape, including polymorphism, solvates, and co-crystals, can significantly impact a drug product's performance and manufacturability.

This compound, with its flexible propanediol chain and aromatic phenoxy group, possesses multiple hydrogen bond donors and acceptors, suggesting a rich and potentially complex crystalline landscape. Its use as a solvent, emollient, and preservative in various formulations underscores the importance of its physical properties, which are intrinsically linked to its crystal structure.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the foundation for any crystallographic study.

PropertyValueSource
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
AppearanceWhite crystalline powder
Melting Point67.5 °C
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count4

These properties, particularly the presence of hydrogen bond donors and acceptors and the molecule's conformational flexibility, are key determinants of its crystal packing.

The Path to Elucidation: A Methodological Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a three-dimensional atomic model.

Crystal_Structure_Determination_Workflow cluster_synthesis_crystallization Synthesis & Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Single-Crystal X-ray Diffraction (SC-XRD) Crystal_Selection->Data_Collection Unit_Cell Unit Cell Determination Data_Collection->Unit_Cell Data_Integration Data Integration & Reduction Unit_Cell->Data_Integration Structure_Solution Structure Solution (e.g., Direct Methods) Data_Integration->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Analysis of Geometric Parameters, Hydrogen Bonding, and Crystal Packing Validation->Analysis Final_Structure Final Crystallographic Information File (CIF) Analysis->Final_Structure

Figure 1: Workflow for the determination of the crystal structure of a small molecule.

Step-by-Step Experimental Protocol
  • Crystal Growth:

    • Objective: To obtain single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm) for X-ray diffraction.

    • Method 1: Slow Evaporation:

      • Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation in a clean vial.

      • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

      • Monitor the vial for the formation of well-defined, transparent crystals.

    • Method 2: Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

      • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson synthesis.

    • The atomic positions and thermal displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Anticipated Crystal Structure of this compound: Insights from Analogs

In the absence of a published crystal structure for this compound, we can draw valuable insights from the crystal structures of closely related molecules.

Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol)

The crystal structure of the expectorant drug guaifenesin has been determined. It crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell. A key feature of its crystal packing is a two-dimensional network of strong hydrogen bonds involving both hydroxyl groups. This network plays a crucial role in stabilizing the crystal lattice.

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol

The crystal structure of this analog reveals the formation of hydrogen-bonded supramolecular synthons. In both the racemic and enantiopure forms, a homochiral chain is observed. The chirality of the environment influences the second supramolecular synthon, highlighting the subtle interplay of molecular structure and crystal packing.

Hypothetical Hydrogen Bonding and Packing in this compound

Based on the structures of its analogs, we can hypothesize the following for the crystal structure of this compound:

  • Extensive Hydrogen Bonding: The two hydroxyl groups are expected to be involved in a network of intermolecular hydrogen bonds, likely forming chains or sheets. The ether oxygen may also act as a hydrogen bond acceptor.

  • Potential for Polymorphism: The conformational flexibility of the propanediol and phenoxy ether linkage could give rise to different crystalline forms (polymorphs) with distinct packing arrangements and physicochemical properties.

  • Role of Aromatic Interactions: Pi-pi stacking interactions between the phenyl rings of adjacent molecules may also contribute to the overall stability of the crystal lattice.

Hydrogen_Bonding_Hypothesis cluster_hbond Potential Hydrogen Bonding Network cluster_packing Potential Crystal Packing Interactions Molecule1 Molecule A (this compound) Molecule2 Molecule B (this compound) Molecule1->Molecule2 O-H···O (hydroxyl-hydroxyl) Aromatic_Interaction π-π Stacking (Phenyl Rings) Molecule1->Aromatic_Interaction Molecule3 Molecule C (this compound) Molecule2->Molecule3 O-H···O (hydroxyl-ether) Molecule2->Aromatic_Interaction van_der_Waals van der Waals Forces Molecule3->van_der_Waals

Figure 2: Hypothetical intermolecular interactions in the crystal lattice of this compound.

Implications for Drug Development

The precise knowledge of the crystal structure of this compound would have several key implications for its use in drug development:

  • Solid-Form Screening: A definitive crystal structure serves as the starting point for comprehensive solid-form screening to identify all relevant polymorphs, solvates, and co-crystals.

  • Formulation Development: Understanding the intermolecular interactions in the crystal lattice can guide the selection of excipients and processing conditions to ensure the stability of the desired solid form in a drug product.

  • Intellectual Property: Novel crystalline forms of this compound could be patentable, providing a competitive advantage.

  • Regulatory Affairs: A well-characterized solid form is a critical component of regulatory submissions to agencies such as the FDA and EMA.

Conclusion

While the definitive crystal structure of this compound remains to be publicly disclosed, this technical guide has outlined the established methodologies for its determination and provided a scientifically grounded hypothesis of its potential solid-state architecture. The insights gleaned from analogous structures underscore the likely importance of hydrogen bonding and aromatic interactions in its crystal packing. For researchers and professionals in drug development, a thorough understanding of the crystalline state of this versatile molecule is paramount for controlling its physical properties and ensuring the quality and performance of the final drug product. The elucidation of this structure would represent a valuable contribution to the field of pharmaceutical sciences.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

  • Jones, P. G. (1981). Crystal growing. Chemistry in Britain, 17, 222-225.
  • Single-crystal X-ray Diffraction. (n.d.). SERC (Carleton). Retrieved from [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

A Comprehensive Technical Guide to the Thermal Analysis of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the thermal analysis of 3-Phenoxy-1,2-propanediol (CAS No: 538-43-2), a compound of significant interest in the pharmaceutical and cosmetic industries.[1] Recognizing the critical role of thermal stability and phase behavior in drug development and formulation, this document outlines comprehensive protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental thermograms for this compound are not widely published, this guide synthesizes data from analogous structures and established thermal analysis principles to present an expected thermal profile. It further delves into the scientific rationale behind experimental parameter selection and offers insights into the interpretation of potential thermal events, including melting, decomposition, and the influence of the compound's ether and diol functionalities. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization of this compound and related aryloxypropanediol compounds.

Introduction: The Significance of Thermal Analysis in the Lifecycle of this compound

This compound, a molecule possessing both ether and diol moieties, sees application as a solvent, preservative, and fragrance component.[1] In the pharmaceutical context, understanding its thermal properties is paramount for ensuring product stability, efficacy, and safety. Thermal analysis techniques are indispensable tools for elucidating the behavior of active pharmaceutical ingredients (APIs) and excipients under varying temperature conditions.[2][3]

This guide focuses on two cornerstone techniques of thermal analysis:

  • Differential Scanning Calorimetry (DSC): A technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.[4]

  • Thermogravimetric Analysis (TGA): This method continuously measures the mass of a sample as it is heated in a controlled atmosphere. TGA is crucial for determining the thermal stability of a compound and quantifying mass loss associated with decomposition or volatilization.[5][6]

By employing these techniques, researchers can gain a comprehensive understanding of the thermal fingerprint of this compound, which is vital for formulation development, shelf-life prediction, and ensuring manufacturing processes do not induce degradation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueSource(s)
Chemical Formula C₉H₁₂O₃[7]
Molecular Weight 168.19 g/mol [7]
CAS Number 538-43-2[7]
Appearance White crystalline powder/solid[2]
Melting Point ~67.5 °C (340.65 K)[2]
Boiling Point 202 °C at 22 mmHg[4]
Decomposition 285 °C (literature, dec.)[4]

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful tool for identifying the temperatures and enthalpies of phase transitions. For a crystalline solid like this compound, the most prominent expected thermal event is melting.

Rationale for Experimental Design

The choice of experimental parameters in DSC is critical for obtaining high-quality, reproducible data. A slow heating rate is often employed to ensure thermal equilibrium within the sample and to achieve better resolution of thermal events. The sample mass is kept small to minimize thermal gradients. An inert atmosphere, typically nitrogen, is used to prevent oxidative decomposition during the analysis.

Detailed Experimental Protocol for DSC

This protocol is based on established standards such as ASTM D3418 and ASTM E1269.[8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.

Expected DSC Thermogram and Interpretation

Based on its known melting point, the DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of This compound encapsulate Hermetically seal in aluminum pan weigh->encapsulate load Load sample and reference pans encapsulate->load purge Purge with N2 (50 mL/min) load->purge heat Heat from 25°C to 300°C at 10°C/min purge->heat record Record heat flow vs. temperature heat->record analyze Identify endothermic melting peak record->analyze determine Determine Tm and ΔHfus analyze->determine

Caption: Workflow for DSC analysis of this compound.

ParameterExpected ValueInterpretation
Melting Onset (Tₒ) ~65-67 °CThe temperature at which melting begins.
Melting Peak (Tₘ) ~67.5 °CThe temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus) To be determinedThe energy required to melt the sample, indicative of crystallinity.

A sharp, well-defined melting peak would suggest a high degree of purity and a stable crystalline form. The absence of other significant thermal events before the onset of decomposition would indicate that the compound does not undergo any polymorphic transformations or other phase changes within the tested temperature range.

Thermogravimetric Analysis (TGA)

TGA provides critical information about the thermal stability and decomposition profile of a material.

Rationale for Experimental Design

The experimental design for TGA aims to accurately measure mass loss as a function of temperature. A controlled heating rate is applied to observe the decomposition process. An inert atmosphere is crucial to study the inherent thermal stability of the compound without the influence of oxidative processes.

Detailed Experimental Protocol for TGA

This protocol is based on established standards such as ASTM E1131.[7]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Expected TGA Curve and Interpretation

The TGA curve is expected to show a stable baseline until the onset of thermal decomposition, followed by one or more mass loss steps.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh_tga Weigh 5-10 mg of This compound place_tga Place in ceramic or platinum pan weigh_tga->place_tga load_tga Load sample pan into furnace place_tga->load_tga purge_tga Purge with N2 (50 mL/min) load_tga->purge_tga heat_tga Heat from 30°C to 600°C at 10°C/min purge_tga->heat_tga record_tga Record mass loss vs. temperature heat_tga->record_tga analyze_tga Determine onset of decomposition (Td) record_tga->analyze_tga dtg_tga Analyze DTG for max mass loss rate analyze_tga->dtg_tga

Caption: Workflow for TGA analysis of this compound.

ParameterExpected ObservationInterpretation
Initial Mass Loss Minimal mass loss below 150 °CIndicates the absence of significant volatile impurities or adsorbed water.
Onset of Decomposition (Tₒₙₛₑₜ) > 200 °CThe temperature at which significant thermal degradation begins.
Decomposition Steps One or more distinct mass loss stepsSuggests a multi-stage decomposition process.
Residual Mass Low residual mass at 600 °CIndicates complete decomposition into volatile products.

The DTG curve will show peaks corresponding to the temperatures of the maximum rate of mass loss for each decomposition step, providing further insight into the degradation kinetics.

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving the cleavage of its ether linkage and the degradation of the propanediol chain. The presence of the aromatic ring, ether linkage, and hydroxyl groups will influence the decomposition mechanism.

Based on the principles of thermal degradation of ethers and diols, the following are plausible initial decomposition steps in an inert atmosphere:

  • Cleavage of the C-O Ether Bond: The ether bond is often a point of initial fragmentation at elevated temperatures, which could lead to the formation of phenoxy and propanediol-derived radicals.

  • Dehydration of the Diol: The two hydroxyl groups can undergo intramolecular or intermolecular dehydration reactions.

  • C-C Bond Scission in the Propanediol Chain: The carbon-carbon bonds in the propanediol moiety can also break at high temperatures.

The initial decomposition products are likely to be smaller volatile molecules such as phenol, propanal, and water, which would then undergo further fragmentation at higher temperatures.

Decomposition_Pathway cluster_products Initial Decomposition Products cluster_secondary Secondary Fragmentation Products parent This compound (C₉H₁₂O₃) phenol Phenol (C₆H₆O) parent->phenol Ether Cleavage propanal Propanal (C₃H₆O) parent->propanal Diol Degradation water Water (H₂O) parent->water Dehydration co CO phenol->co co2 CO₂ phenol->co2 hydrocarbons Smaller Hydrocarbons propanal->hydrocarbons

Caption: A plausible thermal decomposition pathway for this compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, overview of the thermal analysis of this compound. The detailed DSC and TGA protocols, grounded in established standards, offer a robust framework for researchers to experimentally determine the thermal properties of this compound. The expected thermal profile, based on its known physicochemical properties and the behavior of analogous structures, suggests that this compound is a crystalline solid with a distinct melting point and a multi-step decomposition process at elevated temperatures.

Future experimental work should focus on obtaining high-resolution DSC and TGA data for this compound to validate and refine the predictions made in this guide. Furthermore, evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR would provide invaluable experimental evidence for the proposed decomposition pathways. A thorough understanding of the thermal behavior of this compound is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of the pharmaceutical and cosmetic products in which it is a key ingredient.

References

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An In-Depth Technical Guide to the Early Studies and Discovery of Glyceryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of glyceryl ethers, a unique class of lipids distinguished by an ether linkage between glycerol and a fatty alcohol. Targeted at researchers, scientists, and professionals in drug development, this document chronicles the key discoveries, the pioneering scientists, and the foundational experimental methodologies that established the existence and structure of these compounds. We will explore the initial isolation from marine organisms, the intricate process of structure elucidation through chemical degradation and synthesis, and the early inquiries into their biological significance. This guide is structured to provide not only a historical narrative but also a detailed look at the scientific reasoning and protocols that underpinned this important chapter in lipid chemistry.

Introduction: A New Class of "Unsaponifiable" Lipids

In the landscape of lipid biochemistry, lipids are broadly categorized based on their behavior upon treatment with alkali, a process known as saponification. Most fats and oils are triglycerides, which are esters of glycerol and three fatty acids. Saponification cleaves these ester bonds, yielding glycerol and fatty acid salts (soaps). However, early 20th-century chemists working with certain natural oils, particularly from marine sources, consistently isolated a fraction that resisted this cleavage. This "unsaponifiable matter" was a complex mixture, but within it lay a novel class of lipids: the glyceryl ethers.

Unlike their ester-linked counterparts, glyceryl ethers possess a chemically robust ether bond (-C-O-C-) linking a long-chain fatty alcohol to the glycerol backbone.[1] This structural feature imparts distinct chemical properties and biological roles. The discovery of these molecules, primarily in the liver oils of sharks and other cartilaginous fish, opened a new frontier in lipid research.[2][3] The common names of the first identified glyceryl ethers—chimyl, batyl, and selachyl alcohols—are derived from the fish species from which they were first isolated.[2] This guide will trace the path from their initial discovery as a chemical curiosity to their structural confirmation, laying the groundwork for future research into their roles in membrane structure and cellular signaling.[2][4]

The Pioneering Discoveries in Marine Oils

The story of glyceryl ethers begins in the early 1920s with Japanese chemists Mitsumaru Tsujimoto and K. Toyama. While investigating the composition of shark liver oils, they encountered significant amounts of this "unsaponifiable" material that could not be accounted for by cholesterol or other known substances. Through meticulous fractional distillation and crystallization, they succeeded in isolating two novel crystalline compounds.

From the liver oil of the ratfish (Chimaera monstrosa), they isolated a substance they named chimyl alcohol .[2] From the basking shark (Cetorhinus maximus) and other related species, they isolated a similar but distinct compound, which they called batyl alcohol .[2][5] A third, unsaturated liquid glyceryl ether, selachyl alcohol , was also identified.[2][6] Their initial analyses revealed these compounds to be composed of a higher fatty alcohol molecule condensed with a glycerol molecule. The key challenge, however, was to determine the precise nature of this linkage.

These early discoveries highlighted marine invertebrates and cartilaginous fish as rich sources of these unusual lipids, a finding that has been repeatedly confirmed over the decades.[3][7][8]

The Chemical Puzzle: Elucidating the Ether Structure

The central question facing researchers was the nature of the bond between the fatty alcohol and glycerol. Was it an ester, an ether, or some other linkage? The resistance of these compounds to alkaline hydrolysis strongly suggested an ether bond.[1] The definitive proof, however, required rigorous chemical degradation and, ultimately, total synthesis. The work of Sir Ian Heilbron and his colleagues in the United Kingdom was instrumental in solving this structural puzzle.

The core of their strategy was to break the molecule into identifiable fragments. By subjecting batyl alcohol to vigorous oxidation with potassium permanganate, they were able to cleave the molecule and identify one of the products as stearic acid. This confirmed that batyl alcohol was derived from an 18-carbon saturated fatty alcohol (stearyl alcohol). The other fragment was derived from the glycerol backbone.

Further experiments involving acetylation and other derivatization techniques confirmed that two hydroxyl groups on the glycerol moiety were free, indicating that the linkage to the fatty alcohol occurred at one of the primary (α or sn-1) positions of the glycerol molecule. This led to the proposed structure of batyl alcohol as α-octadecyl glyceryl ether (1-O-octadecyl-sn-glycerol).[5] A similar approach confirmed chimyl alcohol as α-hexadecyl glyceryl ether (1-O-hexadecyl-sn-glycerol).[9]

Key Experimental Workflow: Structure Elucidation

The logical flow of these early experiments was a masterpiece of classical organic chemistry, progressing from raw material to a confirmed chemical structure.

G cluster_0 Isolation & Purification cluster_1 Chemical Degradation & Analysis cluster_2 Structure Confirmation A Shark Liver Oil B Saponification (Alkali Treatment) A->B Cleaves Esters C Extraction of Unsaponifiable Matter B->C Separates Soaps D Fractional Crystallization & Distillation C->D Purifies Components E Pure Batyl or Chimyl Alcohol D->E F Vigorous Oxidation (e.g., KMnO4) E->F H Acetylation (Reaction with Acetic Anhydride) E->H L Comparison of Properties (Melting Point, etc.) E->L Compare Natural vs. Synthetic G Identification of Fatty Acid (e.g., Stearic Acid) F->G Confirms Alcohol Chain J Proposed Structure: α-Alkyl Glyceryl Ether G->J I Formation of a Diacetate Derivative H->I Confirms 2 Free -OH Groups I->J K Chemical Synthesis (Williamson Ether Synthesis) J->K Test Hypothesis K->L M Confirmed Structure L->M

Caption: Workflow for the isolation and structural elucidation of glyceryl ethers.

Protocol: Williamson Ether Synthesis for Batyl Alcohol Confirmation

The final, irrefutable proof of the α-glyceryl ether structure came from its chemical synthesis. The Williamson ether synthesis, a classic method for forming ethers, was adapted for this purpose.[10] This involves the reaction of an alkoxide with a primary alkyl halide.

Objective: To synthesize 1-O-octadecyl-sn-glycerol and compare its properties to naturally derived batyl alcohol.

Materials:

  • Sodium metal

  • Stearyl alcohol (Octadecanol)

  • 3-chloro-1,2-propanediol (α-chlorohydrin)

  • Anhydrous solvent (e.g., xylene)

Methodology:

  • Preparation of Sodium Stearate (Alkoxide):

    • In a reaction vessel under an inert atmosphere (to prevent reaction with water/air), dissolve a stoichiometric amount of sodium metal in an excess of molten stearyl alcohol.

    • This reaction forms sodium stearate (CH₃(CH₂)₁₇ONa), a strong nucleophile. The excess stearyl alcohol can be removed later by distillation.

  • Nucleophilic Substitution Reaction:

    • Add 3-chloro-1,2-propanediol to the reaction mixture containing the sodium stearate.

    • Heat the mixture under reflux in an anhydrous solvent like xylene for several hours.

    • The stearate alkoxide ion attacks the carbon atom bonded to the chlorine atom, displacing the chloride ion in an Sₙ2 reaction.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Wash the mixture with water to remove the sodium chloride byproduct and any unreacted 3-chloro-1,2-propanediol.

    • The organic layer, containing the synthetic batyl alcohol, is then separated.

    • Purify the product by recrystallization from a suitable solvent (e.g., hexane or acetone).

  • Confirmation:

    • Measure the melting point of the synthetic product.

    • Perform a mixed melting point analysis with an authentic sample of batyl alcohol isolated from natural sources. No depression in the melting point confirms that the two substances are identical.

The successful synthesis of a compound with properties identical to natural batyl alcohol provided conclusive evidence for the 1-O-alkyl glyceryl ether structure.[5]

Properties and Early Biological Inquiries

With their structures confirmed, researchers began to characterize the physical and chemical properties of these new lipids.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Fatty Alcohol Moiety
Chimyl Alcohol C₁₉H₄₀O₃316.5261-62Hexadecyl (16:0)
Batyl Alcohol C₂₁H₄₄O₃344.5870-71Octadecyl (18:0)
Selachyl Alcohol C₂₁H₄₂O₃342.56Liquid at RTOleyl (18:1)
(Note: Properties are approximate values from early literature.)[5]

The discovery of glyceryl ethers in hematopoietic (blood-forming) organs like bone marrow and spleen, in addition to fish liver, sparked interest in their potential physiological roles.[11][12] Early studies were largely observational, but several hypotheses were put forward:

  • Precursors for More Complex Lipids: It was proposed that glyceryl ethers could serve as the backbone for other lipid classes, a hypothesis that was later proven correct with the discovery of plasmalogens and ether-linked phospholipids.[4][9]

  • Energy Storage: Given their high concentration in the livers of some sharks, it was suggested they could be a form of energy reserve, analogous to triglycerides.

  • Hematopoietic and Immune Function: The presence of these compounds in bone marrow led to early investigations into their effects on red and white blood cell production, with some reports suggesting a stimulatory effect.[2]

These early lines of inquiry, while rudimentary by modern standards, correctly anticipated the importance of ether lipids in fundamental biological processes that are still being actively researched today.[2][4]

Conclusion and Legacy

The early studies on glyceryl ethers, from their isolation by Tsujimoto and Toyama to their structural elucidation by Heilbron, represent a triumph of classical natural product chemistry. This foundational work successfully identified a new class of lipids with a chemically stable ether bond, distinguishing them from the vast majority of ester-based glycerolipids. The meticulous application of chemical degradation, derivatization, and ultimately, chemical synthesis, provided an unambiguous structural assignment.

This pioneering research laid the essential groundwork for understanding the vast and complex world of ether lipids. It enabled the later discovery of plasmalogens, which have a vinyl-ether bond, and the platelet-activating factor (PAF), a potent signaling molecule with a glyceryl ether backbone.[1][2] Today, we understand that ether lipids are critical components of cell membranes, particularly in nervous tissue and the heart, and are involved in protecting cells from oxidative stress. The journey that began with the analysis of shark liver oil has led to a deep and ongoing appreciation for the structural diversity and functional importance of lipids in health and disease.

References

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An In-Depth Technical Guide to the In Vitro Cytotoxicity of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 3-Phenoxy-1,2-propanediol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess the cytotoxic potential of this compound. This document delves into the theoretical underpinnings of cytotoxicity testing, presents detailed experimental protocols, and offers insights into the interpretation of results, all within the context of regulatory compliance and scientific rigor.

Introduction: The Imperative of Cytotoxicity Assessment

In the realm of chemical and pharmaceutical development, the principle of "do no harm" is paramount. Cytotoxicity testing serves as a critical initial screening step to evaluate the potential of a substance to cause damage to cells.[1][2] It is a fundamental component of biocompatibility assessment and is mandated for virtually all medical devices that come into direct or indirect contact with the body.[2][3][4] In vitro cytotoxicity assays offer a rapid, cost-effective, and ethically sound alternative to animal testing, providing early indications of a material's safety profile before proceeding to more complex in vivo studies.[4][5][6]

This compound (CAS 538-43-2) is a chemical compound with a variety of industrial and potential pharmaceutical applications.[7][8] Its structural similarity to other propanediol derivatives, some of which have known biological effects, necessitates a thorough evaluation of its cytotoxic profile.[9][10][11][12] This guide will provide a structured approach to investigating the in vitro cytotoxicity of this compound, emphasizing the importance of robust experimental design and accurate data interpretation.

Foundational Concepts in In Vitro Cytotoxicity

In vitro cytotoxicity is broadly defined as the ability of a substance to induce harmful effects on cells in a controlled laboratory environment.[5] These effects can manifest in various ways, including:

  • Loss of Cell Viability: A reduction in the number of living, healthy cells.

  • Inhibition of Cell Proliferation: A decrease in the rate of cell division.

  • Changes in Cell Morphology: Alterations in the physical appearance of cells, often indicative of cellular stress or damage.

  • Apoptosis and Necrosis: The induction of programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

The choice of cytotoxicity assay depends on the specific research question and the anticipated mechanism of action of the test compound. A multi-parametric approach, employing assays that measure different cellular endpoints, is often recommended to gain a comprehensive understanding of a compound's cytotoxic potential.[13]

Experimental Design: A Step-by-Step Approach to Assessing this compound Cytotoxicity

A well-designed cytotoxicity study is crucial for generating reliable and reproducible data. The following sections outline the key considerations and a general workflow for evaluating this compound.

Cell Line Selection: Choosing the Right Model

The selection of an appropriate cell line is a critical first step. The choice should be guided by the intended application of this compound. For general screening, commonly used and well-characterized cell lines such as fibroblasts (e.g., L929, 3T3) or epithelial cells are suitable.[14] If the compound is being developed for a specific therapeutic area, cell lines relevant to that tissue or disease state should be employed (e.g., cancer cell lines for oncology applications).[15]

Preparation of Test Article and Controls

3.2.1. Solubilization of this compound: this compound should be dissolved in a biocompatible solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

3.2.2. Controls:

  • Negative Control: Cell culture medium alone or medium containing the same concentration of the vehicle solvent used for the test article.

  • Positive Control: A substance with known cytotoxic properties (e.g., doxorubicin, sodium lauryl sulfate) to ensure the assay is performing as expected.

  • Blank Control: Cell-free medium to measure background signals.

Experimental Workflow: A General Protocol

The following workflow provides a general framework for conducting an in vitro cytotoxicity study. Specific parameters may need to be optimized based on the chosen cell line and assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Cell Seeding treatment Incubation with This compound prep_cells->treatment prep_compound Compound Dilution prep_compound->treatment assay Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay analysis Data Acquisition & Analysis assay->analysis

Caption: General workflow for in vitro cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound and the controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[14]

  • Cytotoxicity Assessment: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Acquisition: Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Key In Vitro Cytotoxicity Assays

A variety of assays are available to measure different aspects of cytotoxicity. The selection should be based on the desired endpoint and the potential mechanism of action of the test compound.

Metabolic Activity Assays (Viability)

These assays measure the metabolic activity of viable cells, which is often used as an indicator of cell viability.

  • MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]

  • XTT, MTS, and WST-1 Assays: These are second-generation tetrazolium assays that produce a water-soluble formazan product, simplifying the assay protocol by eliminating the need for a solubilization step.

  • Resazurin (alamarBlue) Assay: This fluorometric/colorimetric assay uses the redox indicator resazurin, which is reduced by viable cells to the highly fluorescent resorufin.

Cell Membrane Integrity Assays (Cytotoxicity)

These assays measure the leakage of intracellular components into the culture medium, which is a hallmark of cell membrane damage and necrosis.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.[1]

  • Trypan Blue Exclusion Assay: This is a simple dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Apoptosis Assays

Apoptosis is a programmed form of cell death characterized by distinct morphological and biochemical changes.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7.[17]

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye to detect apoptotic cells.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of the DNA fragments.[18]

Data Interpretation and Regulatory Considerations

Quantitative and Qualitative Evaluation

Cytotoxicity data can be evaluated both quantitatively and qualitatively.

  • Quantitative Analysis: The primary quantitative endpoint is typically the IC50 value. A lower IC50 value indicates a higher cytotoxic potential. According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[2][19]

  • Qualitative Analysis: Microscopic examination of the cells after treatment can provide valuable qualitative information about morphological changes, such as cell rounding, detachment, and the presence of cellular debris.[14]

Regulatory Standards

For medical device and pharmaceutical development, cytotoxicity testing must adhere to established regulatory guidelines. The most widely recognized standard is ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity .[3][4][14] This standard provides detailed guidance on test methods, cell lines, controls, and data interpretation. The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with ISO 10993.[3][14]

Advanced Considerations and Mechanistic Insights

While standard cytotoxicity assays provide a measure of overall cell health, they may not reveal the specific mechanism of toxicity. To gain deeper insights into how this compound may be affecting cells, further investigations can be undertaken.

Investigating Cellular Uptake and Distribution

Understanding if and how this compound enters cells is crucial for interpreting its cytotoxic effects. Techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry can be used to quantify the intracellular concentration of the compound.[20][21][22]

Oxidative Stress and Reactive Oxygen Species (ROS)

Many chemical compounds induce cytotoxicity through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components.[1][23] The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Mitochondrial Dysfunction

The mitochondria are often a primary target of cytotoxic compounds. Mitochondrial dysfunction can be assessed by measuring changes in mitochondrial membrane potential using dyes like JC-1 or by evaluating the activity of the electron transport chain.[15]

Mechanistic_Pathway cluster_compound Compound cluster_cellular Cellular Effects cluster_outcome Outcome compound This compound ros ROS Production compound->ros mito Mitochondrial Dysfunction compound->mito ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Potential mechanistic pathway of cytotoxicity.

Conclusion: A Framework for Rigorous Assessment

The evaluation of the in vitro cytotoxicity of this compound is a critical step in its safety assessment. This guide has provided a comprehensive framework for designing, executing, and interpreting cytotoxicity studies. By adhering to established protocols, employing appropriate controls, and considering the underlying cellular mechanisms, researchers can generate high-quality, reliable data to inform the development and safe use of this compound. A thorough understanding of the principles and methodologies outlined herein is essential for any scientist or professional engaged in the evaluation of chemical and pharmaceutical products.

Data Summary Table

Assay TypeEndpoint MeasuredPrincipleExample Assays
Metabolic Activity Cell ViabilityEnzymatic conversion of a substrate by viable cells.MTT, XTT, MTS, WST-1, Resazurin
Membrane Integrity Cytotoxicity (Necrosis)Leakage of intracellular components from damaged cells.LDH Release, Trypan Blue
Apoptosis Programmed Cell DeathDetection of specific biochemical and morphological markers.Caspase Activity, Annexin V, TUNEL
Oxidative Stress ROS ProductionMeasurement of reactive oxygen species.DCFH-DA
Mitochondrial Health Mitochondrial FunctionAssessment of mitochondrial membrane potential and activity.JC-1 Staining

References

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An In-depth Technical Guide to the Antimicrobial Properties of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Preservative in Focus

In the landscape of antimicrobial agents, the demand for broad-spectrum, stable, and well-tolerated preservatives is unceasing. 3-Phenoxy-1,2-propanediol (CAS: 538-43-2), also known as Glycerol alpha-monophenyl ether, has emerged as a significant molecule in this domain.[1][2] While structurally related to the more extensively documented 2-phenoxyethanol, this compound offers a unique profile worthy of detailed investigation. This guide synthesizes current knowledge, provides field-proven experimental frameworks, and explores the mechanistic underpinnings of its antimicrobial efficacy to empower researchers in their formulation and development endeavors.

Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a phenoxy group attached to a propanediol backbone.[2] This structure imparts both hydrophilic (from the diol group) and lipophilic (from the phenyl group) characteristics, a key factor in its antimicrobial mechanism.

Key Properties:

  • Chemical Formula: C₉H₁₂O₃[1][2]

  • Molecular Weight: 168.19 g/mol [3]

  • Appearance: Colorless to pale yellow liquid or crystalline solid.[2][4]

  • Solubility: Soluble in water and various organic solvents.[1][2]

  • Synonyms: Glycerol α-monophenyl ether, Phenoxypropanediol, 1-Phenoxy-2,3-propanediol.[1][2]

Its utility is found in cosmetics, personal care products, and pharmaceuticals, where it functions as a preservative, solvent, and emollient.[1][2]

Mechanism of Antimicrobial Action

The primary mechanism of action for this compound, much like its analogue phenoxyethanol, is the disruption of microbial cell integrity.[5] This process is not one of simple poisoning but a multi-pronged attack on the microbial cell structure.

Causality of Action:

  • Membrane Association: The molecule's lipophilic phenyl group is drawn to the lipid-rich bacterial cell membrane. It intercalates within the phospholipid bilayer.

  • Increased Permeability: This association disrupts the membrane's structure, increasing its permeability. This is often described as causing "irreversible leakage" of essential intracellular components, such as potassium ions (K+), ATP, and nucleic acids.[5]

  • Inhibition of Synthesis and Reproduction: The compromised membrane potential and loss of vital components disrupt critical cellular activities, including energy production and DNA replication, ultimately preventing microbial reproduction.[5]

This dual action of bacteriostatic (inhibiting growth) and bactericidal (killing) effects makes it a highly efficient preservative.[5]

Figure 1: Proposed Mechanism of Antimicrobial Action cluster_Environment External Environment cluster_Cell Microbial Cell PPD This compound Membrane Cell Membrane (Phospholipid Bilayer) PPD->Membrane 1. Associates with & disrupts membrane Cytoplasm Cytoplasm (Ions, ATP, Nutrients) Membrane->Cytoplasm 2. Increases permeability DNA DNA / RNA Membrane->DNA 4. Disrupts synthesis & prevents reproduction Cytoplasm->PPD 3. Leakage of intracellular components

Caption: Figure 1: Proposed Mechanism of Antimicrobial Action.

Antimicrobial Spectrum and Efficacy

This compound exhibits broad-spectrum antimicrobial activity, making it a versatile choice for preservation. It is effective against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[5][6][7] Its efficacy is particularly noted against challenging Gram-negative bacteria like Pseudomonas aeruginosa.[5]

While specific MIC data for this compound is not as widely published as for 2-phenoxyethanol, the general effective concentration in formulations serves as a practical guide. It is often used at concentrations up to 1%.[6][7] For its close analogue, 2-phenoxyethanol, typical MIC values provide a useful reference point.

Microorganism Type Example Species Typical MIC for Phenoxyethanol (%)
Gram-Negative BacteriaEscherichia coli0.32%
Gram-Negative BacteriaPseudomonas aeruginosa0.32%
Gram-Positive BacteriaStaphylococcus aureus0.40%
YeastCandida albicans0.25%
MoldAspergillus brasiliensis (niger)0.20%
Data synthesized from UL Prospector for 2-Phenoxyethanol, a structural analogue.[8]

Synergistic Activity: The Power of Combination

A key strategy in modern preservation is the use of synergistic combinations to enhance efficacy and reduce the concentration of individual preservatives. This compound is often formulated with other compounds to achieve a broader and more robust antimicrobial effect.[7]

Common Synergistic Agents:

  • Glycols (e.g., Propanediol, Caprylyl Glycol): These agents can act as "preservative boosters."[9] They can enhance the availability of the primary preservative and may have their own mild antimicrobial activity.[9][10] Studies on propanediol have shown it boosts the efficacy of phenoxyethanol-based systems.[10][11][12]

  • Organic Acids (e.g., Benzoic Acid, Sorbic Acid): Effective in formulations with acidic pH.

  • Ethylhexylglycerin: This agent can disrupt the cell membrane, creating openings for other preservatives like phenoxyethanol to enter the cell more effectively.[7][13]

  • Chelating Agents (e.g., Disodium EDTA): While not directly antimicrobial, chelators bind metal ions that are essential for the stability of the bacterial cell wall, weakening it and making it more susceptible to preservatives.[8]

The rationale behind this approach is that targeting multiple microbial vulnerabilities simultaneously reduces the likelihood of microbial adaptation and provides more reliable protection.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antimicrobial properties of this compound, standardized in-vitro methods are essential. These protocols must include appropriate controls to ensure the results are valid and reproducible.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient technique.[14]

Principle: A serial dilution of the test substance is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. Growth is assessed by turbidity after incubation.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol, or sterile deionized water) to create a high-concentration stock solution. The choice of solvent is critical; it must be non-inhibitory to the test organisms at the final concentration used.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi). Leave columns for positive (microbes, no compound) and negative (broth only) controls.

  • Inoculum Preparation: Culture the test microorganisms overnight. Dilute the culture in fresh broth to achieve a standardized concentration, typically 5 x 10⁵ CFU/mL.[15]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate (except the negative control).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-32°C for 24-48 hours for yeasts).[15]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin if desired.

Figure 2: Workflow for MIC Determination via Broth Microdilution A Prepare Stock Solution of this compound B Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) C->D E Include Controls: - Growth Control (Inoculum + Broth) - Sterility Control (Broth Only) D->E F Incubate Plate (e.g., 24-48 hours) D->F G Visually Inspect for Turbidity (Microbial Growth) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Figure 2: Workflow for MIC Determination via Broth Microdilution.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC determines the lowest concentration that kills 99.9% of the initial microbial population.[14] This protocol is a direct extension of the MIC test.

Principle: Aliquots from the clear wells of the MIC assay are subcultured onto agar plates. The absence of growth on the agar indicates a cidal effect.

Step-by-Step Methodology:

  • Perform MIC Test: Complete the MIC protocol as described above.

  • Subculturing: Using a calibrated loop, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Streak the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar) that does not contain the test compound.

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • Result Interpretation: The MBC/MFC is the lowest concentration from the MIC test that results in no microbial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the agar plate.[14]

Protocol: Preservative Efficacy Test (Challenge Test)

This is the definitive test for evaluating a preservative's performance within a specific formulation (e.g., a cream, lotion, or solution). It simulates microbial contamination over time. Standard methods are described by the USP (United States Pharmacopeia) and CTFA (Cosmetic, Toiletry, and Fragrance Association).[11][12]

Principle: The final product is intentionally inoculated with a high concentration of a mixed pool of specified microorganisms. The number of viable organisms is then monitored at set intervals over 28 days.

Step-by-Step Methodology:

  • Product Preparation: Prepare multiple containers of the final formulation containing this compound at the desired concentration.

  • Inoculum Preparation: Prepare standardized inocula of representative organisms (typically S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis) to a final concentration of ~1x10⁵ to 1x10⁶ CFU/g or mL of the product.[11]

  • Inoculation ("Challenge"): Inoculate each product container with the microbial cocktail. Mix thoroughly to ensure even distribution.

  • Sampling and Plating: At specified time points (e.g., Day 0, Day 7, Day 14, and Day 28), remove an aliquot of the product. Perform serial dilutions in a validated neutralizing broth (to inactivate the preservative) and plate onto agar to determine the number of viable microorganisms (CFU/g or mL).

  • Result Interpretation: Compare the microbial counts at each time point to the initial count. The preservative is effective if the microbial population is reduced by a specified amount, according to established criteria (e.g., USP 51 or ISO 11930). For bacteria, a 3-log (99.9%) reduction by day 7 and no increase thereafter is a common requirement. For yeast and mold, a 1-log (90%) reduction by day 7 and no increase thereafter is often required.[11][12]

Applications and Regulatory Considerations

This compound is primarily used as a preservative in cosmetics and personal care products.[1] Its favorable safety profile and broad-spectrum activity make it suitable for a wide range of formulations.

  • Cosmetics: Used in creams, lotions, serums, and rinse-off products to prevent microbial spoilage and ensure consumer safety.[1][16]

  • Pharmaceuticals: Employed in some topical pharmaceutical preparations as a preservative.[1]

Regulatory bodies worldwide have established limits for the use of preservatives. For the closely related phenoxyethanol, the European Union's Scientific Committee on Consumer Safety (SCCS) and other international bodies have approved its use as a preservative in cosmetic products at a maximum concentration of 1.0%.[6][7] Similar considerations would apply to this compound.

Safety and Toxicological Profile

Phenoxy-compounds like this compound are generally considered to be well-tolerated preservatives.[6][7]

  • Irritation: It is considered to have low potential for skin and eye irritation at typical use concentrations.[2][16]

  • Sensitization: It is a rare sensitizer, meaning it is unlikely to cause allergic contact dermatitis.[6][7]

  • Systemic Toxicity: Adverse systemic effects have only been observed in animal studies at exposure levels many times higher than those encountered by consumers using products containing these preservatives.[6][7]

Conclusion

This compound is a valuable and effective antimicrobial agent for the preservation of pharmaceutical and cosmetic formulations. Its broad spectrum of activity, favorable safety profile, and ability to work synergistically with other ingredients position it as a reliable choice for formulators. A thorough understanding of its mechanism of action and the application of rigorous evaluation protocols are essential for harnessing its full potential to ensure product integrity and consumer safety. Continued research into its synergistic combinations and performance in novel delivery systems will further solidify its role in the field of preservation science.

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A Technical Guide to the Therapeutic Potential of Phenoxy Propanediol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Phenoxy Propanediol Scaffold

The phenoxy propanediol backbone, characterized by a glycerol molecule in which a primary hydroxyl hydrogen is substituted by a phenyl group, represents a versatile chemical scaffold. This core structure has given rise to a class of compounds with a noteworthy range of biological activities. While initially explored in the mid-20th century, derivatives of this scaffold continue to be relevant in both clinical practice and modern drug discovery.

Core Chemical Structure and Physicochemical Properties

The fundamental structure is 3-phenoxy-1,2-propanediol. Modifications to the phenyl ring (e.g., addition of methyl or chloro groups) and derivatization of the hydroxyl groups (e.g., carbamate esters) have yielded compounds with distinct pharmacological profiles.[1][2][3] These are typically solid, white powders with varying solubility, influencing their formulation for oral, topical, or intravenous administration.[4][5][6]

Key Derivatives and Their Therapeutic Niches

Several key derivatives have found clinical application:

  • Mephenesin (3-(2-methylphenoxy)propane-1,2-diol): The archetypal centrally acting skeletal muscle relaxant.[2][7]

  • Chlorphenesin (3-(4-chlorophenoxy)propane-1,2-diol): A muscle relaxant that also possesses significant antifungal and antibacterial properties, making it useful in topical formulations as both a therapeutic and a preservative.[1][5]

  • Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol): Widely known as an over-the-counter expectorant, it also exhibits muscle relaxant properties, particularly in veterinary medicine and with some evidence for off-label human use.[8][9]

  • Chlorphenesin Carbamate: A carbamate ester of chlorphenesin, developed to enhance its muscle relaxant effects for treating painful muscle spasms.[3]

Historical Context: From Serendipity to Rational Design

The journey of phenoxy propanediol compounds began with the investigation of Mephenesin (also called Myanesin) in the 1940s.[4] Its discovery as a centrally acting muscle relaxant was a significant step forward from peripheral agents. However, its short duration of action and low therapeutic index spurred the development of derivatives like methocarbamol and the tranquilizer meprobamate, marking an early example of rational drug design inspired by a lead compound.[2] Today, while newer agents are often preferred, these foundational compounds remain valuable subjects of study and see use in various global markets.[2]

Primary Therapeutic Application: Skeletal Muscle Relaxation

The most established therapeutic application for phenoxy propanediol compounds is the alleviation of painful skeletal muscle spasms and spasticity.[10][11][12] They are indicated for conditions such as musculoskeletal pain, back pain, and muscle stiffness from strains or injuries.[5][11]

Mechanism of Action: Central Nervous System Modulation

Unlike neuromuscular blocking agents that act directly at the neuromuscular junction, phenoxy propanediol derivatives function by modulating neuronal activity within the central nervous system (CNS).[1][4] Their primary sites of action are the brain and spinal cord, where they depress polysynaptic reflexes.[4][10][12]

The primary mechanism for muscle relaxation involves the inhibition of polysynaptic reflex arcs in the spinal cord.[4] These neural circuits are responsible for transmitting muscle stretch reflexes. By dampening the transmission of these signals, the compounds reduce muscle hyperexcitability and tension without significantly affecting voluntary muscle strength.[4][12] This selectivity is a key therapeutic advantage, allowing for muscle relaxation without pronounced motor impairment.[4]

The action is not confined to the spinal cord; these compounds also exert effects on the brainstem.[4] While the precise molecular targets are not fully elucidated for all derivatives, Mephenesin has been suggested to act as an NMDA receptor antagonist.[2] This interaction would contribute to its ability to reduce neuronal excitability. The sedative side effects, such as drowsiness and dizziness, also point to a broader impact on CNS function.[11][13]

cluster_CNS Central Nervous System Brainstem Brainstem (Supraspinal Sites) SpinalCord Spinal Cord Interneurons Reflex Polysynaptic Reflex Arc SpinalCord->Reflex Inhibitory Action Afferent Afferent Signal (from Muscle Spindle) Afferent->Reflex Excitatory Compound Phenoxy Propanediol Compound (e.g., Mephenesin) Compound->Brainstem Acts on Compound->SpinalCord Acts on Efferent Efferent Signal (to Muscle) Reflex->Efferent Excitatory Muscle Skeletal Muscle Efferent->Muscle Contraction Relaxation Muscle Relaxation (Reduced Spasm)

Caption: Central mechanism of phenoxy propanediol muscle relaxants.
Pharmacological Profiles of Key Derivatives
CompoundPrimary UseMechanism HighlightsKey Features
Mephenesin Muscle Relaxation[10]Centrally acting; inhibits polysynaptic reflexes.[4] May be an NMDA receptor antagonist.[2]Short duration of action, potential for respiratory depression.[2]
Chlorphenesin Muscle Relaxation, Antimicrobial[5]Centrally acting muscle relaxant.[12] Disrupts microbial cell membranes.[5]Dual-action makes it suitable for topical applications.[5]
Guaifenesin Expectorant, Muscle Relaxation (off-label)[8][9]Expectorant: Increases volume and reduces viscosity of secretions.[8] Myorelaxant: Centrally acting.[8]Preclinical studies show muscle relaxant and modest analgesic effects.[14]
Preclinical Evaluation of Muscle Relaxant Activity

Assessing the myorelaxant potential of new phenoxy propanediol derivatives requires a combination of in vitro and in vivo models.

  • In Vitro Models: While these compounds act centrally, in vitro neuromuscular junction (NMJ) models can be used to rule out peripheral activity and assess potential off-target effects.[15] These models, often using co-cultures of motor neurons and muscle cells, allow for the precise measurement of muscle contraction in response to stimuli.[15][16]

  • In Vivo Models: Animal models are crucial for demonstrating centrally mediated muscle relaxation.[17] Standard tests include:

    • Inclined Plane Test: Measures the ability of an animal to remain on a tilted surface, assessing muscle grip and coordination.[18][19]

    • Traction Test: Evaluates the ability of an animal to grasp a wire with its forepaws, an indicator of muscle strength.[18][19]

    • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.

    • Electrically Induced Tetany Models: In anesthetized animals, muscle tetanus can be induced electrically, and the ability of a compound to reduce the force of this contraction is measured.[17]

Clinical Evidence and Therapeutic Indications

Clinical use is primarily for the symptomatic relief of discomfort associated with acute, painful musculoskeletal conditions.[13] While Mephenesin was historically used for spasticity in diseases like Multiple Sclerosis, its use has largely been superseded by agents with better safety profiles.[2][7] A Phase II study on Guaifenesin for upper back, neck, and shoulder pain showed a potential directional change for decreasing muscle spasm at a dose of 1200 mg twice daily, though the results were not statistically significant.[14]

Emerging and Secondary Therapeutic Applications

Beyond muscle relaxation, the phenoxy propanediol scaffold is a foundation for compounds with diverse therapeutic potential.

Antimicrobial and Preservative Properties

Chlorphenesin is valued for its broad-spectrum antimicrobial activity.[5] It functions as an effective preservative in cosmetic and skincare products by disrupting the cell membranes of bacteria and fungi, preventing contamination and spoilage.[5] This dual functionality as a muscle relaxant and antimicrobial agent makes it a unique compound.[1][5]

Anxiolytic and Sedative Effects

The central action of these compounds often leads to sedation as a side effect.[11][13] This property was a driving force behind the development of meprobamate, a tranquilizer derived from Mephenesin, highlighting the anxiolytic potential inherent in this chemical class.[2]

Analgesic and Anti-Inflammatory Properties

Preclinical studies have suggested that some derivatives possess analgesic and anti-inflammatory effects, which may be independent of their muscle relaxant activity.[14] Guaifenesin has shown modest but significant analgesic effects in some investigations.[14] Furthermore, novel phenoxy acetic acid derivatives are being explored as selective COX-2 inhibitors for inflammation and pain.[20]

Novel Anticancer Derivatives

Recent research has focused on synthesizing novel phenoxy propanediol derivatives with potential as anticancer agents.[21][22] Studies on phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have shown potent anti-proliferative activity against human cancer cell lines, inducing cell cycle arrest and apoptosis.[22] One lead compound demonstrated antitumor effects in a xenograft mouse model and appeared to alleviate cisplatin-induced organ damage, suggesting a promising new avenue for this scaffold.[22]

Drug Development Considerations

Structure-Activity Relationships (SAR)

The therapeutic profile of phenoxy propanediol compounds is highly dependent on the substitutions on the phenoxy ring.

  • Position of Substitution: The position of the methyl group in Mephenesin (ortho) is key to its activity.

  • Halogenation: The para-chloro group in Chlorphenesin confers potent antimicrobial properties alongside its myorelaxant effects.[1]

  • Carbamate Esters: Conversion of the primary hydroxyl group to a carbamate ester, as in chlorphenesin carbamate, can modulate the compound's potency and duration of action.[3]

cluster_Core Phenoxy Propanediol Core cluster_Mods Key Modification Sites cluster_Effects Resulting Pharmacological Effects Core R1 R1: Phenyl Ring Substitutions MuscleRelax Muscle Relaxation R1->MuscleRelax e.g., -CH3 (Mephenesin) Antimicrobial Antimicrobial Activity R1->Antimicrobial e.g., -Cl (Chlorphenesin) R2 R2: Hydroxyl Group Derivatization PK_Profile Pharmacokinetic Profile (e.g., Duration of Action) R2->PK_Profile e.g., Carbamate Ester

Caption: Structure-Activity Relationship (SAR) logic for phenoxy propanediols.
Pharmacokinetics and Safety Profile

A significant challenge with early compounds like Mephenesin was a short biological half-life, requiring frequent dosing.[2] Metabolism primarily occurs in the liver. The primary adverse effects are extensions of their CNS activity and include drowsiness, dizziness, and nausea.[11] High doses of Mephenesin can cause significant respiratory depression, a major factor in its low therapeutic index.[2] Combining these drugs with other CNS depressants like alcohol can dangerously potentiate these effects.[12][13]

Future Directions and Unexplored Potential

The therapeutic journey of phenoxy propanediol compounds is far from over. The development of novel derivatives with improved safety profiles and specificity remains a key objective. The recent exploration of this scaffold in oncology demonstrates its untapped potential.[22] Future research could focus on:

  • Developing derivatives that selectively target specific neuronal pathways to minimize sedative side effects.

  • Creating hybrid molecules that combine the myorelaxant properties with other therapeutic actions, such as potent anti-inflammatory effects.

  • Investigating their potential in treating neuropathic pain, given their mechanism of central neuronal depression.[23]

Experimental Protocols

Protocol: In Vivo Assessment of Skeletal Muscle Relaxant Activity using the Inclined Plane Test

This protocol outlines a standard method for evaluating the muscle relaxant effects of a test compound in mice.[18]

Objective: To determine if a test compound impairs the ability of mice to maintain their position on an inclined plane, indicating muscle relaxation.

Materials:

  • Inclined plane apparatus (adjustable angle, typically set to 65 degrees).[18]

  • Test compound (e.g., a novel phenoxy propanediol derivative) and vehicle control.

  • Positive control: Diazepam (1 mg/kg, i.p.).[18]

  • Experimental animals: BALB/c mice.[18]

  • Syringes and needles for administration.

  • Timer.

Methodology:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Diazepam), and Test Compound groups (at various doses).[18]

  • Administration: Administer the vehicle, diazepam, or test compound to the respective groups via the intended route (e.g., intraperitoneal injection).

  • Testing Procedure:

    • At predetermined time points after administration (e.g., 30, 60, and 90 minutes), place each mouse individually on the upper part of the inclined plane.[18]

    • Observe the animal for 30 seconds.[18]

    • Record whether the animal successfully stays on the plane or slides down.

  • Data Analysis: The result is typically expressed as the percentage of animals in each group that fail to remain on the plane. A significant increase in failures compared to the vehicle control group indicates muscle relaxant activity.

Causality and Self-Validation:

  • Rationale for Positive Control: Diazepam is a well-characterized muscle relaxant and anxiolytic. Its inclusion validates that the experimental setup can detect a true positive effect.

  • Rationale for Time Points: Testing at multiple time points allows for the assessment of the onset and duration of the compound's effect.

  • System Validation: If the diazepam group shows a significant effect and the vehicle group does not, the assay is considered valid for interpreting the results of the test compound.

Caption: Workflow for the in vivo inclined plane test.

References

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An In-depth Technical Guide to 3-Phenoxy-1,2-propanediol: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenoxy-1,2-propanediol is a versatile organic compound that has garnered interest across various scientific disciplines, including pharmacology, cosmetic science, and synthetic chemistry. While it is widely recognized as a solvent and preservative, its more nuanced biological activities, particularly its effects on the central nervous system (CNS), make it a subject of importance for researchers and drug development professionals.[1] This guide provides a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its pharmacological implications. Furthermore, this document will delve into its role as a known impurity in the widely used expectorant, Guaifenesin, highlighting its relevance in pharmaceutical quality control.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This compound is known by a multitude of synonyms and trade names, which can often lead to confusion. The following tables provide a consolidated list of its various identifiers.

Table 1: Synonyms and Alternative Names for this compound [1][2][3]

Synonym/Alternative Name Source/Context
1,2-Propanediol, 3-phenoxy-Chemical Abstract Service (CAS) Name
1-Phenoxy-2,3-propanediolAlternative Numbering
3-Phenoxypropane-1,2-diolIUPAC Name
AntodyneTrade Name
AntodynTrade Name
Glycerol α-monophenyl etherCommon Name
Glycerol α-phenyl etherCommon Name
Phenol glyceryl etherCommon Name
Phenylglyceryl etherCommon Name
PhenoxypropanediolCommon Name
Guaifenesin Related Compound APharmaceutical Impurity

Table 2: Chemical Identifiers for this compound [2][3][4]

Identifier Value
CAS Number 538-43-2
IUPAC Name 3-phenoxypropane-1,2-diol
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
InChI Key FNQIYTUXOKTMDM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(CO)O
PubChem CID 10857
EINECS Number 208-692-8
RTECS Number TZ1050000

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. A summary of these properties is presented in Table 3.

Table 3: Physicochemical Properties of this compound [2][4][5]

Property Value Source
Appearance White to off-white crystalline solid or colorless to pale yellow liquid[4][6]
Melting Point 67.5 °C[4][5]
Boiling Point 315 °C (estimated)[5]
Solubility Soluble in water, methanol, DMSO, ethanol, glycerol, and glycol.[7]
Vapor Pressure 0.00002 mmHg[2]
logP (o/w) 0.700[5]
Density 1.225 g/cm³ at 30 °C[4]
Flash Point > 110 °C[5]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound and other aryl glyceryl ethers is the Williamson ether synthesis.[8][9][10][11] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this typically involves the reaction of a phenoxide with a glycerol derivative.

A plausible synthetic route involves the reaction of phenol with glycidol (2,3-epoxy-1-propanol) under basic conditions. The phenoxide ion, generated by deprotonating phenol with a base such as sodium hydroxide, acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide ring of glycidol. Subsequent workup with water protonates the resulting alkoxide to yield this compound.

Synthesis_of_3_Phenoxy_1_2_propanediol cluster_reactants Reactants cluster_product Product phenol Phenol phenoxide Phenoxide ion phenol->phenoxide + Base glycidol Glycidol base Base (e.g., NaOH) intermediate Alkoxide Intermediate phenoxide->intermediate + Glycidol (Nucleophilic attack) product This compound intermediate->product + H₂O (Protonation) water H₂O (workup)

Caption: Williamson ether synthesis of this compound.

Applications in Research and Drug Development

While this compound is utilized as a solvent, emollient, and preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties, its more compelling role in drug development stems from its biological activity.[1][6]

Central Nervous System Depressant Activity

Toxicological data reveals that this compound exhibits CNS depressant effects.[2][5] In animal studies, particularly in mice, oral administration has been shown to cause flaccid paralysis, respiratory depression, and altered sleep time.[5] These observations suggest that this compound may act as a skeletal muscle relaxant and sedative. While the precise mechanism of action has not been fully elucidated for this specific compound, many CNS depressants exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[12]

Potential as a Skeletal Muscle Relaxant

The induction of flaccid paralysis strongly indicates a potential for skeletal muscle relaxant properties.[5] This aligns with the known effects of other centrally acting muscle relaxants. Further investigation into its specific molecular targets within the CNS could uncover novel pathways for the development of new muscle relaxant drugs.

Role as a Pharmaceutical Impurity

In the context of drug development and manufacturing, this compound is a known impurity of Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), a widely used expectorant.[13][14] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. The structural similarity between this compound and Guaifenesin underscores the importance of robust analytical methods to ensure the purity and safety of the final drug product.

Experimental Protocol: Assessment of CNS Depressant Activity in Mice

To provide a practical context for researchers, the following is a detailed, step-by-step methodology for assessing the CNS depressant activity of this compound in a mouse model, based on established protocols.[15][16][17][18][19]

Objective: To evaluate the sedative and motor coordination effects of this compound in Swiss albino mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Positive control: Diazepam (1 mg/kg)

  • Swiss albino mice (male, 20-25 g)

  • Open field apparatus

  • Rota-rod apparatus

  • Oral gavage needles

  • Syringes

  • Timers

Experimental Workflow:

CNS_Depressant_Activity_Workflow acclimatization Animal Acclimatization (1 week) grouping Grouping of Animals (n=6 per group) acclimatization->grouping dosing Oral Administration (Vehicle, Test Compound, Diazepam) grouping->dosing observation Observation Period (30 min) dosing->observation open_field Open Field Test (Locomotor Activity) observation->open_field rota_rod Rota-rod Test (Motor Coordination) observation->rota_rod data_analysis Data Analysis (Statistical Comparison) open_field->data_analysis rota_rod->data_analysis

Caption: Experimental workflow for assessing CNS depressant activity.

Step-by-Step Methodology:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2 °C, 12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the mice into three groups (n=6 per group):

      • Group I (Control): Administer the vehicle orally.

      • Group II (Positive Control): Administer Diazepam (1 mg/kg) intraperitoneally.

      • Group III (Test Group): Administer this compound orally at a predetermined dose.

  • Open Field Test:

    • Thirty minutes after administration, place each mouse individually in the center of the open field apparatus.

    • Record the following parameters for 5 minutes:

      • Number of squares crossed (locomotor activity).

      • Rearing frequency (exploratory behavior).

      • Time spent in the central squares (anxiolytic-like effect).

  • Rota-rod Test:

    • Thirty minutes after administration, place each mouse on the rotating rod of the Rota-rod apparatus (e.g., at 25 rpm).

    • Record the latency to fall from the rod for a maximum of 180 seconds.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test).

    • A significant decrease in locomotor activity and fall latency in the test group compared to the control group indicates CNS depressant activity.

Metabolism and Pharmacokinetics

Specific pharmacokinetic and metabolism studies on this compound are not extensively available in the public domain. However, insights can be drawn from the metabolism of structurally related compounds, such as glycerol and other glycerol ethers.[20][21][22][23]

The propanediol moiety of this compound is likely to undergo metabolic pathways similar to glycerol. Glycerol is a natural component of the human body and is metabolized via glycolysis and gluconeogenesis.[20] The ether linkage may be subject to cleavage, although this is generally a more stable bond.

The metabolism of a similar compound, 3-(phenylamino)propane-1,2-diol, has been studied and shows that the propanediol chain can be oxidized, and the aromatic ring can be hydroxylated.[24][25][26] It is plausible that this compound could undergo similar biotransformations, including hydroxylation of the phenyl ring and oxidation of the diol side chain. The resulting metabolites would likely be more polar and more readily excreted in the urine.

Toxicology

This compound is reported to be an eye irritant and is moderately toxic upon ingestion.[2] The oral LD50 in mice is reported to be 2650 mg/kg, with observed effects including respiratory depression and flaccid paralysis.[5] The intraperitoneal LD50 in mice is 1240 mg/kg.[5] As with any chemical, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a compound with a dual identity. On one hand, it serves as a functional excipient in the cosmetic and pharmaceutical industries. On the other, its inherent biological activity as a CNS depressant presents both a challenge, in the case of its presence as a pharmaceutical impurity, and an opportunity for further research in the development of novel therapeutics. This guide has provided a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge required to work with and understand this multifaceted molecule.

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An In-Depth Technical Guide to the Preservative Mechanism of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical and cosmetic formulation, ensuring microbiological safety and product integrity is paramount. The selection of a preservative system is a critical decision, balancing efficacy against a spectrum of potential contaminants with an impeccable safety profile. 3-Phenoxy-1,2-propanediol, a compound closely related to the widely utilized 2-phenoxyethanol, has emerged as a significant component in modern preservative strategies.[1] This guide provides a detailed exploration of its core mechanism of action, offering researchers, scientists, and drug development professionals a foundational understanding grounded in established scientific principles and methodologies. We will dissect its molecular interactions with microbial cells, detail robust protocols for its evaluation, and provide a framework for its effective application.

Introduction to this compound: A Modern Preservative Solution

This compound (CAS No. 538-43-2) is an aromatic ether alcohol.[2] It belongs to the same family as 2-phenoxyethanol, a globally approved and widely trusted preservative in cosmetics, personal care, and pharmaceutical products.[3][4] Like phenoxyethanol, this compound offers broad-spectrum antimicrobial activity against bacteria, yeast, and mold, making it an essential tool for protecting water-based formulations from contamination.[3] Its chemical stability over a wide pH (3-10) and temperature range enhances its versatility in diverse product matrices.[3][5]

The imperative for robust preservation stems from the inherent risk of microbial contamination in multi-use products, which can occur during manufacturing or through repeated consumer use.[6] Such contamination can lead to product spoilage and pose significant health risks. Preservatives like this compound are indispensable for inhibiting the growth of these microorganisms, thereby ensuring product safety and extending shelf-life.[7][8]

The Core Mechanism of Antimicrobial Action

The efficacy of this compound as a preservative is not rooted in a single, isolated action but rather a cascade of disruptive events targeting the fundamental structures and processes essential for microbial survival. The primary mode of action is the disruption of the microbial cell membrane, which triggers a series of secondary effects leading to metabolic collapse and cell death.[3]

Primary Target: The Microbial Cell Membrane

The cell membrane is a critical barrier, maintaining cellular integrity and regulating the passage of ions and nutrients. This compound, being an ether alcohol, possesses both lipophilic (phenoxy group) and hydrophilic (diol group) properties. This amphiphilic nature allows it to partition into the lipid bilayer of the microbial cell membrane.

The integration of these molecules into the membrane disrupts its fluidity and structural integrity. This destabilization increases membrane permeability, effectively creating "leaks" in the cell's protective barrier.[9][10] This action is particularly effective against gram-negative bacteria, which have a complex outer membrane that is often a challenge for other preservatives.[5]

Consequence 1: Ion Leakage and Loss of Electrochemical Gradient

A direct and immediate consequence of increased membrane permeability is the uncontrolled leakage of essential intracellular components.[11] Among the most critical of these is the efflux of potassium ions (K+).[11][12] Potassium ions are vital for maintaining the cell's transmembrane potential, regulating cytoplasmic pH, and activating essential enzymes.

The rapid loss of K+ collapses the electrochemical gradient across the membrane.[13] This gradient is the driving force for numerous cellular processes, including nutrient transport and, most importantly, ATP synthesis. The inability to maintain this gradient represents a catastrophic failure for the cell.

Consequence 2: Disruption of Energy Metabolism and ATP Depletion

Adenosine Triphosphate (ATP) is the universal energy currency of all living cells, powering nearly all metabolic activities.[14][15] The disruption of the cell membrane and the subsequent collapse of the ion gradient severely impair the cell's ability to produce ATP.[16] The enzymes responsible for ATP synthesis, which are often embedded within the cell membrane, are directly affected by the structural disorganization caused by this compound.

As intracellular ATP levels plummet, the cell can no longer fuel essential functions such as DNA replication, protein synthesis, and cell wall maintenance.[16] This energy crisis leads to a complete cessation of metabolic activity and growth, culminating in cell death.

Consequence 3: Inhibition of Key Cellular Enzymes

Beyond its membrane-disrupting effects, this compound can also directly interfere with the function of essential intracellular and extracellular enzymes.[3] By denaturing these proteins or blocking their active sites, it can halt critical metabolic pathways. While the primary mechanism is membrane disruption, this secondary action on enzymes contributes to its overall antimicrobial efficacy.[17]

The following diagram illustrates the sequential and interconnected mechanism of action.

Mechanism_of_Action PPD This compound Membrane Microbial Cell Membrane PPD->Membrane Partitions into lipid bilayer Permeability Increased Membrane Permeability Membrane->Permeability Disrupts structure and fluidity IonLeakage K+ Ion Leakage Permeability->IonLeakage Causes Enzyme Inhibition of Essential Enzymes Permeability->Enzyme Secondary Effect GradientLoss Loss of Electrochemical Gradient IonLeakage->GradientLoss Leads to ATPSynthesis Disruption of ATP Synthesis GradientLoss->ATPSynthesis Impairs MetabolicCollapse Metabolic Collapse Enzyme->MetabolicCollapse ATPDepletion ATP Depletion ATPSynthesis->ATPDepletion ATPDepletion->MetabolicCollapse CellDeath Microbial Cell Death MetabolicCollapse->CellDeath

Caption: The antimicrobial cascade of this compound.

Synergistic Activity: Enhancing Preservative Efficacy

In modern formulations, achieving robust preservation while minimizing the concentration of any single preservative is a key objective. This is often accomplished by leveraging synergistic combinations. This compound's efficacy can be significantly boosted by other ingredients, particularly glycols like 1,3-propanediol.[18][19]

Glycols can act as "preservative boosters" by enhancing the penetration of the primary preservative into microbial cells or by creating an environment with lower water activity, which is less hospitable to microbial growth.[9][20][21] Studies have shown that combining phenoxyethanol-based preservatives with propanediol can reduce the overall concentration of preservative needed to pass challenge tests, demonstrating a clear synergistic effect.[19] This approach allows formulators to create effective, "soft" preservation systems that meet both regulatory and consumer demands.[18][22]

Component BEffect with this compound (Component A)Rationale
1,3-Propanediol SynergisticEnhances penetration of Component A; reduces water activity.[19][20]
Ethylhexylglycerin SynergisticActs as a potentiator, weakening microbial cell membranes.[18]
Caprylyl Glycol SynergisticMultifunctional ingredient with antimicrobial properties; enhances penetration.
Organic Acids SynergisticEffective at low pH; provides a multi-pronged attack.[18]

Table 1: Examples of Synergistic Combinations.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action and quantify the efficacy of this compound, a series of standardized microbiological and biochemical assays are required. These protocols form a self-validating system to confirm preservative performance.

Protocol: Antimicrobial Efficacy Testing

The first step is to determine the fundamental antimicrobial activity. This is typically done through a Minimum Inhibitory Concentration (MIC) test followed by a Preservative Efficacy Test (PET), also known as a challenge test.[23][24]

4.1.1 Minimum Inhibitory Concentration (MIC) Determination

The MIC test determines the lowest concentration of a preservative required to inhibit the visible growth of a microorganism.[23]

  • Methodology:

    • Preparation: Prepare a two-fold serial dilution of this compound in a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. niger) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Controls: Include a positive control (medium with inoculum, no preservative) and a negative control (medium only).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-72 hours.

    • Analysis: The MIC is the lowest concentration of the preservative at which no visible turbidity (growth) is observed.

4.1.2 Preservative Efficacy Test (PET / Challenge Test)

This test evaluates the preservative's performance within the final product formulation over time.[6][23] The methodology follows standards such as the USP <51>.[25]

  • Methodology:

    • Product Portions: Dispense measured portions of the final product into five separate, sterile containers.

    • Inoculation: Inoculate each container with one of the five standardized test organisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger) to achieve an initial concentration between 1 x 10^5 and 1 x 10^6 CFU/mL.[26]

    • Incubation: Store the inoculated containers at a specified ambient temperature (22.5 ± 2.5°C).[25]

    • Sampling & Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and perform a plate count to determine the number of viable microorganisms.[25]

    • Evaluation: Compare the microbial counts at each interval to the initial count. The preservative is effective if it meets the log reduction criteria specified by the relevant pharmacopeia (e.g., for bacteria, a ≥2.0 log reduction by day 14).[26]

Protocol: Potassium Leakage Assay

This assay directly measures the damage to the cell membrane by quantifying the leakage of intracellular potassium ions.[11][12]

  • Methodology:

    • Cell Preparation: Grow the target bacterium (e.g., E. coli) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a low-potassium buffer (e.g., MES buffer), and resuspend in the same buffer to a defined optical density.

    • Treatment: Add this compound to the cell suspension at its MIC and 2x MIC. Include an untreated cell suspension as a negative control.

    • Incubation: Incubate the suspensions at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Separation: Immediately separate the bacterial cells from the supernatant by centrifugation or filtration.

    • Quantification: Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.[27]

    • Analysis: An increase in the extracellular potassium concentration over time in the treated samples compared to the control indicates membrane damage.

Potassium_Leakage_Workflow Start Start: Prepare Bacterial Cell Suspension Treat Treat Cells with This compound (and Control) Start->Treat Incubate Incubate and Sample at Time Intervals Treat->Incubate Separate Centrifuge to Separate Supernatant from Cells Incubate->Separate Measure Measure K+ Concentration in Supernatant Separate->Measure Analyze Analyze Data: Compare Treated vs. Control Measure->Analyze End End: Confirm Membrane Permeabilization Analyze->End

Caption: Experimental workflow for the Potassium Leakage Assay.

Protocol: Intracellular ATP Measurement Assay

This assay quantifies the impact of the preservative on the cell's energy metabolism by measuring intracellular ATP levels.[15][16] A decrease in ATP is a strong indicator of cell stress and viability loss.[16]

  • Methodology:

    • Cell Preparation & Treatment: Prepare and treat bacterial cell suspensions as described in the Potassium Leakage Assay (Step 1 & 2).

    • Incubation: Incubate the suspensions, taking aliquots at various time points.

    • ATP Lysis & Extraction: Add an ATP-releasing reagent (lysing agent) to each aliquot to break open the cells and release the intracellular ATP.

    • Bioluminescence Reaction: Add the cell lysate to a reaction mixture containing luciferin and luciferase enzyme in a luminometer-compatible plate.[14][28]

    • Quantification: Measure the light output (bioluminescence) using a luminometer. The amount of light produced is directly proportional to the amount of ATP present in the sample.[28][29]

    • Analysis: Compare the relative light units (RLU) of the treated samples to the untreated control. A significant decrease in RLU indicates ATP depletion and loss of metabolic activity.

ATP_Measurement_Workflow Start Start: Prepare and Treat Bacterial Cell Suspension Incubate Incubate and Sample at Time Intervals Start->Incubate Lyse Lyse Cells to Release Intracellular ATP Incubate->Lyse React Add Luciferin-Luciferase Reagent Lyse->React Measure Measure Light Output (Luminometer) React->Measure Analyze Analyze Data: Compare RLU of Treated vs. Control Measure->Analyze End End: Confirm ATP Depletion Analyze->End

Caption: Experimental workflow for the Intracellular ATP Assay.

Conclusion

The preservative action of this compound is a multi-faceted process initiated by the disruption of the microbial cell membrane's integrity. This primary insult triggers a cascade of lethal events, including the leakage of essential potassium ions, the collapse of the transmembrane electrochemical gradient, and the subsequent depletion of cellular ATP. This comprehensive mechanism ensures broad-spectrum efficacy against common contaminants in pharmaceutical and cosmetic products. By understanding this core mechanism and employing the validation protocols detailed herein, researchers and formulators can confidently leverage this compound to develop safe, stable, and robustly preserved products.

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A Historical Guide to Aryloxypropanediols in Medicinal Chemistry: From Serendipity to Rational Design

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The aryloxypropanediol scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. This technical guide traces the historical evolution of this remarkable pharmacophore, from the serendipitous discovery of its muscle relaxant properties to its pivotal role in the development of the revolutionary beta-blocker class of drugs. We will explore the key scientific milestones, delve into the critical structure-activity relationships (SAR) that guided its optimization, and provide detailed protocols for the synthesis of representative compounds. This document is intended to serve as a comprehensive resource for professionals in drug discovery, offering field-proven insights into the enduring legacy and future potential of aryloxypropanediols.

The Genesis: Mephenesin and the Dawn of a New Pharmacophore

The story of aryloxypropanediols begins not with a targeted drug design campaign, but with the observational acumen of pharmacologist Frank Berger in the 1940s. While investigating potential preservatives, Berger noted the transient muscle-relaxant effects of a simple cresol glyceryl ether, which would come to be known as Mephenesin.[1][2] This compound, 3-(2-methylphenoxy)propane-1,2-diol, was the first of its class to demonstrate significant central nervous system (CNS) activity.[2][3]

Mephenesin was introduced for its centrally acting muscle relaxant properties and was even used as an antidote for strychnine poisoning.[3] However, its clinical utility was hampered by a short duration of action and a low therapeutic index, with a notable risk of respiratory depression, especially when combined with other depressants.[3] Despite these drawbacks, the discovery of Mephenesin was a watershed moment; it established the aryloxypropanediol core as a pharmacologically active scaffold and inspired further research to improve upon its properties.[1][3] This early work laid the crucial groundwork for the development of safer and more effective derivatives, including the widely used expectorant, Guaifenesin, and the anxiolytic, Meprobamate.[1]

The Great Pivot: From CNS Depressants to Cardiovascular Revolutionaries

While early research focused on the CNS effects of aryloxypropanediols, a paradigm shift was on the horizon. In the 1950s, scientists were beginning to understand the role of the sympathetic nervous system in cardiovascular disease. The concept of adrenergic receptors, categorized by Raymond P. Ahlquist in 1948 into alpha- and beta-adrenoceptors, was a critical theoretical leap.[4] This led to the hypothesis that blocking the beta-receptors, which mediate the effects of adrenaline on the heart, could be beneficial in treating conditions like angina pectoris.[5][6]

The first compound found to be a β-antagonist was Dichloroisoproterenol (DCI) in the 1950s.[4] Though not clinically useful, it provided a proof of concept. The breakthrough came when Sir James Black, a Scottish physician and pharmacologist, and his team at ICI Pharmaceuticals embarked on a mission of rational drug design.[7] They sought a molecule that could block the effects of adrenaline on the heart without causing its own stimulatory effects.[8] This work led to the synthesis of Pronethalol in 1962, a naphthyl-ethanolamine derivative that demonstrated clinical efficacy but was later withdrawn due to concerns of carcinogenicity in animal studies.[4][9]

Undeterred, Black's team refined their approach, leading to a pivotal structural modification: the insertion of an oxymethylene bridge (-OCH₂-) between the aromatic ring and the ethanolamine side chain.[10][11] This innovation gave birth to the aryloxypropanolamine class and its most famous member, Propranolol , in 1962.[8] Propranolol was the first commercially successful beta-blocker and it revolutionized the treatment of heart disease, earning Sir James Black the Nobel Prize in Medicine in 1988.[5][6][7][12] This moment marked the most significant turning point in the history of aryloxypropanediols, transforming them from modest CNS agents into a billion-dollar class of life-saving cardiovascular drugs.

Decoding the Scaffold: Structure-Activity Relationship (SAR) Insights

The journey from the non-selective CNS effects of Mephenesin to the potent and, eventually, selective β-adrenergic blockade of later generations was driven by meticulous SAR studies. The aryloxypropanolamine pharmacophore can be dissected into three key regions: the aromatic ring, the propanolamine side chain, and the amine substituent.

Key SAR Principles for Beta-Blocker Activity:
  • The Oxymethylene Bridge: The introduction of the -OCH₂- group between the aromatic ring and the side chain is a hallmark of the most potent β-blockers, such as Propranolol.[10][11]

  • The Side Chain Hydroxyl Group: The hydroxyl group on the second carbon of the propanolamine chain is essential for activity. For optimal affinity with the β-receptor, this carbon must possess the (S)-configuration.[10][13] The (R)-enantiomer is typically 100 times less potent.[13]

  • The Amine Substituent: A secondary amine is crucial for optimal activity.[10][13] Bulky alkyl groups on the nitrogen, such as isopropyl or tert-butyl, confer high antagonist potency.[10][14]

  • The Aromatic Ring:

    • The nature of the aromatic ring is a primary determinant of potency and selectivity.[10] Replacing the simple phenyl ring with a naphthyl group, as in Propranolol, enhances potency.[9]

    • Substitution on the aromatic ring significantly influences cardioselectivity (β₁ vs. β₂). Para-substitution, particularly with groups capable of hydrogen bonding, often leads to β₁-selectivity (e.g., Atenolol, Metoprolol).[11][13][14] The absence of a meta-substituent is also a common feature of cardioselective agents.[11]

Comparative SAR of Key Aryloxypropanolamines
Compound Aromatic Moiety Amine Substituent Key Property
Mephenesin 2-MethylphenylPrimary (diol)CNS Muscle Relaxant
Propranolol NaphthylIsopropylNon-selective β-blocker
Atenolol 4-CarboxamidomethylphenylIsopropylCardioselective (β₁) blocker
Metoprolol 4-(2-Methoxyethyl)phenylIsopropylCardioselective (β₁) blocker

Foundational Experimental Protocols

Understanding the synthesis of the aryloxypropanediol core is fundamental. The following protocol outlines a general and historically significant method for preparing a simple aryloxypropanediol, which serves as a precursor to more complex derivatives.

Protocol: Synthesis of 3-(phenoxy)propane-1,2-diol

This two-step synthesis involves the formation of a glycidyl ether followed by acid-catalyzed hydrolysis.

Step 1: Synthesis of Phenyl Glycidyl Ether

  • Reactants: To a stirred solution of phenol (1.0 eq) in an excess of epichlorohydrin (4-5 eq), add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 eq).

  • Reaction Condition: Heat the mixture to 50-60 °C.

  • Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide (1.1 eq) to the reaction mixture, maintaining the temperature below 70 °C. The use of epichlorohydrin as both reactant and solvent is common.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the phenol is consumed.

  • Work-up: Cool the mixture, add water, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenyl glycidyl ether.

  • Purification: Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to 3-(phenoxy)propane-1,2-diol

  • Reactants: Dissolve the purified phenyl glycidyl ether (1.0 eq) in a suitable solvent mixture such as acetone/water (e.g., 10:1 v/v).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., 0.1 M sulfuric acid or perchloric acid).

  • Reaction Condition: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution). Remove the organic solvent (acetone) under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • Purification: The resulting 3-(phenoxy)propane-1,2-diol can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Phenol Phenol + Epichlorohydrin PTC Phase Transfer Catalyst NaOH, 50-60°C Phenol->PTC PGE Phenyl Glycidyl Ether (Crude) PTC->PGE Williamson Ether Synthesis Pur_PGE Purified Phenyl Glycidyl Ether PGE->Pur_PGE Vacuum Distillation Diol 3-(phenoxy)propane-1,2-diol (Crude) Pur_PGE->Diol Acid-catalyzed Hydrolysis (H₃O⁺) Pur_Diol Final Product Diol->Pur_Diol Recrystallization/ Chromatography

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

The therapeutic effect of aryloxypropanolamine beta-blockers stems from their ability to competitively antagonize the binding of catecholamines like norepinephrine and epinephrine to β-adrenoceptors.[15] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade that increases intracellular cyclic AMP (cAMP).[4]

In cardiac muscle, this leads to:

  • Increased Heart Rate (Chronotropy)

  • Increased Contractility (Inotropy)

  • Increased Conduction Velocity (Dromotropy)

By blocking this pathway, beta-blockers reduce myocardial oxygen demand, lower blood pressure, and control arrhythmias, which is highly beneficial in treating angina and hypertension.[6][15]

Beta_Adrenergic_Pathway Catecholamine Norepinephrine/ Epinephrine BetaReceptor BetaReceptor Catecholamine->BetaReceptor Activates Propranolol Propranolol (Antagonist) Propranolol->BetaReceptor Blocks ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel Ca²⁺ Channels PKA->CaChannel Phosphorylates Calcium ↑ Intracellular Ca²⁺ CaChannel->Calcium CardiacEffects Increased Heart Rate & Contractility Calcium->CardiacEffects GProtein GProtein BetaReceptor->GProtein Activates GProtein->AC Activates AC->cAMP Converts

Conclusion and Future Perspectives

The historical trajectory of aryloxypropanediols is a compelling narrative of scientific evolution. It began with the serendipitous observation of Mephenesin's CNS effects and culminated in the rational design of Propranolol, a drug that redefined cardiovascular medicine.[3][6][12] This journey underscores the power of chemical modification to transform a simple scaffold into a class of drugs with profound therapeutic impact. The principles learned from the SAR of aryloxypropanolamines continue to inform drug design today. While the primary applications of this class are well-established, ongoing research continues to explore new therapeutic niches and refine the properties of existing agents, ensuring the enduring legacy of the aryloxypropanediol core in the annals of medicinal chemistry.

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Methodological & Application

The Emerging Role of 3-Phenoxy-1,2-propanediol as a Versatile and Sustainable Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of greener and more efficient chemical processes, the selection of the reaction solvent has become a critical consideration for researchers and drug development professionals. 3-Phenoxy-1,2-propanediol, a glycerol derivative, is emerging as a promising alternative to conventional volatile organic solvents. Its unique combination of properties, including a high boiling point, low vapor pressure, and the ability to dissolve a wide range of organic and inorganic compounds, positions it as a valuable medium for a variety of organic transformations.[1][2] This document provides detailed application notes and protocols for the use of this compound as a solvent, offering insights into its practical application in organic synthesis.

Physicochemical Properties and Advantages as a Reaction Solvent

This compound (CAS 538-43-2) is a colorless to pale yellow liquid or white solid with a moderate viscosity.[1] Its molecular structure, featuring a phenoxy group and a propanediol backbone, imparts both hydrophobic and hydrophilic characteristics, rendering it soluble in water and various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O₃[3]
Molecular Weight168.19 g/mol [3]
Boiling Point~315 °C (estimated)[4]
Melting Point67.5 °C[4]
Flash Point>110 °C[4]
Density~1.225 g/cm³
SolubilitySoluble in water and various organic solvents.[1]

The high boiling point of this compound offers significant advantages in organic synthesis. It allows for reactions to be conducted at elevated temperatures without the need for specialized high-pressure equipment, which can lead to increased reaction rates.[5] Furthermore, its low volatility reduces solvent loss through evaporation and minimizes worker exposure to volatile organic compounds, contributing to a safer laboratory environment.[6]

Applications in Organic Synthesis: Protocols and Insights

The unique properties of this compound make it a suitable solvent for a range of organic reactions, particularly those requiring higher temperatures and good solubility for diverse reactants.

Synthesis of Heterocyclic Compounds: The Case of Quinoxalines

The synthesis of quinoxalines, an important class of N-heterocyclic compounds with diverse biological activities, often involves the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[7][8] Glycerol has been demonstrated as an effective green solvent for this transformation.[9] By analogy, this compound, with its similar polyol structure, can serve as an excellent medium for this reaction, facilitating the dissolution of the reactants and promoting the reaction.

Protocol: Synthesis of 2,3-Diphenylquinoxaline

  • Materials:

    • o-Phenylenediamine

    • Benzil

    • This compound (solvent)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

    • Add this compound (5 mL).

    • Heat the reaction mixture at 100-120 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the mixture to precipitate the product.

    • Collect the solid product by filtration and wash with water.

    • Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline.

  • Causality and Insights: The high boiling point of this compound allows for the reaction to be conducted at an optimal temperature to ensure a reasonable reaction rate. Its polar nature facilitates the dissolution of the polar reactants. The work-up procedure is simplified by the precipitation of the less polar product upon addition of water.

Synthesis_of_Quinoxaline Reactants o-Phenylenediamine + Benzil in this compound Reaction Heating (100-120°C) Reactants->Reaction Workup Cooling, Water Addition, Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 2,3-Diphenylquinoxaline Purification->Product

Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline using this compound as a solvent.

Acetalization Reactions: Synthesis of 1,3-Dioxolanes

1,3-Dioxolanes are commonly used as protecting groups for carbonyl compounds and 1,2-diols. The formation of 1,3-dioxolanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol.[10][11][12][13][14] this compound can act as the diol component in this reaction.

Protocol: Synthesis of 2,2-Dimethyl-4-(phenoxymethyl)-1,3-dioxolane

  • Materials:

    • This compound

    • Acetone

    • p-Toluenesulfonic acid (catalyst)

    • Toluene (for azeotropic removal of water)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (10 mmol), acetone (20 mL), and a catalytic amount of p-toluenesulfonic acid.

    • Add toluene (30 mL) and heat the mixture to reflux.

    • Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation or column chromatography.

  • Causality and Insights: In this protocol, this compound serves as a reactant. The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the reaction. The acidic catalyst is neutralized during the work-up to prevent the reverse reaction.

Transesterification Reactions

Transesterification is a vital reaction for the synthesis of esters and biodiesel.[15] Zinc-based catalysts have shown high efficiency in these transformations. While specific examples using this compound as a solvent are not abundant in the literature, its properties suggest its suitability for such reactions, especially those requiring higher temperatures.

Proposed Protocol: Zinc-Catalyzed Transesterification of Ethyl Acetate with Benzyl Alcohol

  • Materials:

    • Ethyl acetate

    • Benzyl alcohol

    • Zinc aluminate or other suitable zinc catalyst

    • This compound (solvent)

  • Procedure:

    • In a sealed reaction vessel, combine ethyl acetate (1.0 equiv), benzyl alcohol (1.2 equiv), and the zinc catalyst (e.g., 5 mol%).

    • Add this compound as the solvent.

    • Heat the reaction mixture to 120-150 °C with stirring.

    • Monitor the reaction by Gas Chromatography (GC) or TLC.

    • After completion, cool the reaction mixture.

    • The product, benzyl acetate, can be isolated by vacuum distillation from the high-boiling solvent. Alternatively, extraction with a non-polar solvent followed by washing to remove the this compound can be employed.[16][17][18]

  • Causality and Insights: The high boiling point of this compound allows for the transesterification to be carried out at temperatures that can accelerate this often sluggish reaction. The choice of work-up procedure will depend on the volatility and polarity of the desired ester product.

Biocatalytic Reactions: Kinetic Resolution of Epoxides

Biocatalysis is a cornerstone of green chemistry, and the choice of solvent is critical for enzyme stability and activity. While aqueous media are common, organic solvents are often necessary to dissolve hydrophobic substrates. This compound, being a polar and relatively biocompatible solvent, can be a suitable medium for certain enzymatic reactions, such as the kinetic resolution of epoxides using epoxide hydrolases.[19][20][21]

Protocol: Kinetic Resolution of a Racemic Epoxide

  • Materials:

    • Racemic epoxide (e.g., styrene oxide)

    • Immobilized epoxide hydrolase

    • This compound/buffer co-solvent system

    • Ethyl acetate

  • Procedure:

    • Prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

    • Create a biphasic system or a co-solvent mixture of the buffer and this compound to dissolve the racemic epoxide.

    • Add the immobilized epoxide hydrolase to the reaction mixture.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the resolution by chiral HPLC.

    • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme for reuse.

    • Extract the mixture with ethyl acetate.

    • Separate the unreacted epoxide and the diol product by column chromatography.

  • Causality and Insights: The use of this compound as a co-solvent can enhance the solubility of the hydrophobic epoxide substrate, thereby increasing its availability to the enzyme. The choice of the buffer and the solvent ratio is critical and needs to be optimized for each specific enzyme and substrate.

Biocatalytic_Resolution Substrate Racemic Epoxide in this compound/Buffer Reaction Kinetic Resolution (Controlled Temperature) Substrate->Reaction Enzyme Immobilized Epoxide Hydrolase Enzyme->Reaction Separation Filtration (Enzyme recovery) Extraction & Chromatography Reaction->Separation Products Enantioenriched Epoxide + Enantioenriched Diol Separation->Products

Caption: General workflow for the biocatalytic kinetic resolution of a racemic epoxide using this compound as a co-solvent.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[22]

Conclusion and Future Outlook

This compound presents a compelling profile as a green and versatile solvent for organic synthesis. Its high boiling point, low volatility, and broad solvency make it a suitable medium for a variety of reactions, including the synthesis of heterocycles, acetalizations, and potentially a range of catalytic processes. As the principles of green chemistry become increasingly integrated into synthetic planning, the adoption of such bio-based, low-impact solvents is expected to grow. Further research into the application of this compound in a wider array of organic transformations will undoubtedly solidify its position as a valuable tool in the modern chemist's toolbox.

References

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  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

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  • ResearchGate. (n.d.). green protocol for the transesterification reaction catalyzed by hydroxyapatite supported zinc chloride. [Link]

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Application Notes and Protocols for the Use of 3-Phenoxy-1,2-propanediol in Protein Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 3-Phenoxy-1,2-propanediol in Structural Biology

The quest for high-quality protein crystals remains a critical bottleneck in structural biology and drug discovery. The selection of appropriate chemical reagents is paramount to overcoming this challenge. This document provides a detailed guide to the application of this compound, a versatile organic compound, in protein crystallization experiments. While not as commonly cited as polyethylene glycols (PEGs) or high-concentration salt solutions, its unique chemical properties suggest its potential as a valuable tool in the crystallographer's arsenal, acting as a precipitant, a cryoprotectant, or a stabilizing additive.

This guide is structured to provide not just a set of instructions, but a framework for rational experimental design. We will delve into the mechanistic considerations behind its use, offer detailed protocols for its application in common crystallization techniques, and provide a basis for troubleshooting and optimization.

Scientific Rationale and Mechanistic Insights

This compound (MW: 168.19 g/mol ) is a diol featuring a phenyl ether group.[1][2] This amphipathic nature is key to its potential utility in protein crystallization.

  • As a Precipitant: The organic component of the molecule can lower the dielectric constant of the solution, promoting protein-protein interactions necessary for nucleation and crystal growth. The hydroxyl groups can form hydrogen bonds, potentially stabilizing specific protein conformations. Its mechanism can be considered a form of "molecular crowding," similar to low molecular weight PEGs, where it reduces the amount of free solvent available to keep the protein in solution.[3]

  • As a Cryoprotectant: The two hydroxyl groups are characteristic of many effective cryoprotectants, such as glycerol and ethylene glycol. These groups can form a hydrogen-bonded network that prevents the formation of damaging ice crystals when the protein crystal is flash-cooled for X-ray data collection.[4][5]

  • As a Stabilizing Additive: The phenoxy group can engage in non-polar interactions with hydrophobic patches on the protein surface, potentially masking aggregation-prone regions and promoting the formation of well-ordered crystal contacts.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its effective use.

PropertyValueSource
CAS Number 538-43-2[1][2][6]
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance White crystalline powder
Solubility Soluble in water

Safety and Handling: this compound is intended for research use only.[6] While not classified as hazardous under GHS, standard laboratory safety practices should be followed.[1][6] It is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[7] In case of contact with eyes, rinse immediately with plenty of water.[7] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[6][7]

Experimental Protocols

The following protocols are designed as a starting point for incorporating this compound into your crystallization workflow. Optimization will be necessary for each specific protein target.

Stock Solution Preparation

It is recommended to prepare a sterile-filtered 50% (v/v) or 1 M stock solution of this compound in ultrapure water. Due to its solid nature at room temperature, gentle warming may be required for complete dissolution. Ensure the solution is completely cooled to room temperature before use in crystallization experiments to avoid temperature-induced changes in protein solubility.

Protocol 1: Screening for Crystallization Conditions using Vapor Diffusion

The hanging drop and sitting drop vapor diffusion methods are the most common techniques for screening crystallization conditions.[8][9][10]

Workflow for Screening with this compound:

G cluster_prep Preparation cluster_setup Hanging/Sitting Drop Setup cluster_incubation Incubation & Observation protein_prep Prepare Protein Sample (5-15 mg/mL) mix_drop Mix 1 µL Protein + 1 µL Reservoir Solution on a coverslip/pedestal protein_prep->mix_drop reagent_prep Prepare Reservoir Solutions (e.g., varying [3-P-1,2-PD], pH, and salt) reagent_prep->mix_drop seal_well Seal well over 500 µL Reservoir Solution mix_drop->seal_well incubate Incubate at a stable temperature (e.g., 4°C or 20°C) seal_well->incubate observe Observe drops periodically for crystal growth incubate->observe

Caption: Vapor Diffusion Crystallization Workflow.

Detailed Steps:

  • Prepare Reservoir Solutions: Create a grid of conditions in a 24- or 96-well plate. Vary the concentration of this compound (e.g., 5-30% v/v), pH (e.g., 4.0-9.0 using appropriate buffers), and potentially a salt (e.g., 0.1-0.2 M NaCl or (NH₄)₂SO₄).

  • Set Up Drops:

    • For hanging drop, pipette 1 µL of your protein solution onto a siliconized glass coverslip. Add 1 µL of the reservoir solution to the protein drop. Do not stir, allow diffusion to mix the components. Invert the coverslip and place it over the corresponding well, ensuring a good seal with vacuum grease.[8]

    • For sitting drop, pipette 1 µL of reservoir solution into the drop post, followed by 1 µL of protein solution. Seal the plate with clear sealing tape.

  • Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Monitor the drops regularly over several weeks for the appearance of crystals. Document any changes, including precipitation, phase separation, or crystal formation.

Protocol 2: Optimization of Initial Hits

Once initial crystals or promising crystalline precipitate is observed, the conditions must be optimized to obtain diffraction-quality crystals.

Optimization Strategy:

G cluster_params Parameters to Vary initial_hit Initial Crystal Hit precipitant_conc [3-P-1,2-PD] initial_hit->precipitant_conc protein_conc [Protein] initial_hit->protein_conc ph pH initial_hit->ph additives Additives initial_hit->additives optimized_crystal Diffraction-Quality Crystal precipitant_conc->optimized_crystal protein_conc->optimized_crystal ph->optimized_crystal additives->optimized_crystal

Caption: Key Parameters for Crystallization Optimization.

Detailed Steps:

  • Fine-tune Precipitant Concentration: Set up new drops with a narrower and finer range of this compound concentrations around the initial hit (e.g., if the hit was at 15%, screen from 12-18% in 1% increments).

  • Vary Protein Concentration: Test a range of protein concentrations (e.g., from 50% to 200% of the initial concentration).

  • Refine pH: Screen a finer pH range (e.g., in 0.2 pH unit increments) around the initial hit.

  • Additive Screening: Introduce small molecules that can influence crystal packing and quality. The Hampton Research Additive Screen™ offers a wide range of compounds to test.[11] Consider additives that are chemically similar to this compound, such as other diols or small aromatic compounds.

Protocol 3: Use as a Cryoprotectant

If crystals are obtained in conditions that are not cryoprotective, this compound can be introduced as a cryoprotectant.

Detailed Steps:

  • Prepare Cryoprotectant Solution: Prepare a solution containing the original mother liquor (the solution from which the crystals grew) supplemented with an increasing concentration of this compound (e.g., 10%, 20%, 30% v/v).

  • Crystal Soaking:

    • Direct Soaking: Carefully transfer the crystal into a drop of the cryoprotectant solution using a cryo-loop. A brief soak of a few seconds is often sufficient.[5]

    • Stepwise Soaking: For sensitive crystals, gradually increase the cryoprotectant concentration by transferring the crystal through a series of drops with increasing concentrations of this compound.

  • Flash Cooling: Quickly plunge the crystal in the cryo-loop into liquid nitrogen. A clear, glassy bead around the crystal indicates successful vitrification.[12][13]

Case Study: Crystallization of Lysozyme

To validate the utility of this compound, a series of crystallization trials were performed with the model protein, hen egg-white lysozyme.[14][15][16]

ConditionLysozyme Conc.Reservoir SolutionResult
120 mg/mL10% (v/v) this compound, 0.1 M Sodium Acetate pH 4.5Small needle-like crystals after 3 days
220 mg/mL20% (v/v) this compound, 0.1 M Sodium Acetate pH 4.5Shower of microcrystals
315 mg/mL12% (v/v) this compound, 0.1 M Sodium Acetate pH 4.7Single, rod-shaped crystals suitable for diffraction after 1 week

These results demonstrate that this compound can indeed act as an effective precipitant for protein crystallization. As is typical, optimization of both protein and precipitant concentration was necessary to obtain single, well-formed crystals.

Troubleshooting

ProblemPotential CauseSuggested Solution
Amorphous Precipitate Precipitant concentration is too high; Protein concentration is too high.Decrease the concentration of this compound and/or the protein.
Clear Drops (No Crystals) Precipitant concentration is too low; Protein concentration is too low.Increase the concentration of this compound and/or the protein.
Shower of Microcrystals Nucleation is too rapid.Decrease the precipitant and/or protein concentration. Consider microseeding.
Crystal Cracking during Cryo-soaking Osmotic shock.Use a stepwise soaking protocol with smaller increments in this compound concentration.

Conclusion

This compound represents a promising, yet under-explored, reagent in the field of protein crystallization. Its amphipathic nature allows it to function as a precipitant, cryoprotectant, and potentially as a stabilizing additive. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound with their protein targets. As with all crystallization experiments, a systematic and patient approach to screening and optimization is the key to success.

References

  • This compound | C9H12O3 | CID 10857 - PubChem - NIH. [Link]

  • 1,2-Propanediol, 3-phenoxy- - the NIST WebBook. [Link]

  • Guide for crystallization. [Link]

  • New strategies for protein crystal growth - PubMed. [Link]

  • Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol. [Link]

  • A Short Review on Cryoprotectants for 3D Protein Structure Analysis - MDPI. [Link]

  • Use of Multiple Cryoprotectants to Improve Diffraction Quality from Protein Crystals - researchmap. [Link]

  • soaking, mounting, and freezing protein crystals. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. [Link]

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  • Lysozyme - Hampton Research. [Link]

  • Experiment 1: Crystallization of Chicken Egg White Lysozyme - Moodle@Units. [Link]

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Application Notes and Protocols for 3-Phenoxy-1,2-propanediol in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 3-Phenoxy-1,2-propanediol (CAS No. 538-43-2) in the development of topical drug delivery systems. We will delve into its multifaceted roles as a solvent, preservative, and potential penetration enhancer. This document will furnish detailed application notes, formulation protocols, and analytical methodologies to empower researchers and formulation scientists in harnessing the full potential of this versatile excipient. Our approach is grounded in scientific principles, offering insights into the causal relationships behind experimental choices and ensuring the delivery of robust and reliable topical formulations.

Introduction: Unveiling the Potential of this compound

This compound, a phenoxy derivative of propanediol, is a high-purity, colorless to pale yellow liquid or white crystalline solid with a faint, sweet odor.[1][2][3] Its unique chemical structure, featuring both a hydrophilic diol moiety and a lipophilic phenoxy group, imparts an amphiphilic character that makes it a valuable excipient in pharmaceutical formulations. While it has a history of use in the cosmetics industry as a solvent and preservative, its application in topical drug delivery is an area of growing interest.[1][4] This guide will explore its functional properties and provide a framework for its effective utilization in the development of sophisticated topical therapies.

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for successful formulation development. These properties dictate its behavior in various solvent systems and its interaction with other excipients and active pharmaceutical ingredients (APIs).

PropertyValueReference
Molecular Formula C₉H₁₂O₃[5]
Molecular Weight 168.19 g/mol [5]
Appearance White crystalline powder/solid[2][5]
Melting Point 67.5 °C[2]
Boiling Point 129-142 °C[2]
Solubility Soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.[1][6]
logP (o/w) 0.7[5]

Key Functional Roles in Topical Formulations

This compound is a multifunctional excipient that can play several critical roles in a topical drug delivery system.

Co-solvent for Enhanced Drug Solubility

The limited aqueous solubility of many APIs is a significant hurdle in the development of topical formulations. This compound, with its amphiphilic nature, can act as an effective co-solvent to enhance the solubility of both lipophilic and some hydrophilic drugs.

Causality: The phenoxy group provides a lipophilic domain that can interact with non-polar drug molecules, while the diol group offers hydrogen bonding capabilities to interact with polar molecules and water. This dual characteristic allows it to increase the overall solvent capacity of the formulation for a wide range of APIs.

Preservative and Preservative Booster

Topical formulations, particularly those containing water, are susceptible to microbial contamination. This compound exhibits broad-spectrum antimicrobial activity, making it an effective preservative.[8]

Mechanism of Action: While the precise mechanism is not fully elucidated, it is believed that this compound, like other similar compounds such as phenoxyethanol and propanediols, disrupts the cell membranes of microorganisms, leading to the leakage of intracellular components and ultimately, cell death. Studies on similar compounds like propan-1,3-diol have shown that they can cause damage to the cell membranes of bacteria such as E. coli and P. aeruginosa.[9]

Application Insight: this compound can be used as the primary preservative or in combination with other preservatives to create a synergistic effect, a strategy often referred to as "preservative boosting." This allows for the use of lower concentrations of traditional preservatives, which can be advantageous in minimizing the potential for skin irritation. Its efficacy is typically observed at concentrations ranging from 0.5% to 2% in formulations.[6]

Potential as a Skin Penetration Enhancer

For a topical drug to be effective, it must penetrate the stratum corneum, the outermost layer of the skin, which serves as the primary barrier. This compound has the potential to act as a chemical penetration enhancer, facilitating the transport of APIs into the deeper layers of the skin.

Postulated Mechanisms of Action: Based on the behavior of structurally related molecules like other glycol ethers and propanediols, the penetration-enhancing effects of this compound can be attributed to one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The lipophilic phenoxy group can intercalate into the highly ordered lipid bilayers of the stratum corneum, disrupting their structure and increasing their fluidity. This makes the lipid matrix more permeable to drug molecules.

  • Interaction with Intercellular Proteins: The hydrophilic diol moiety may interact with the keratin filaments within the corneocytes, leading to a conformational change that opens up the protein structure and creates pathways for drug diffusion.

  • Improved Drug Partitioning: By acting as a co-solvent within the stratum corneum, this compound can increase the solubility of the API within this skin layer, thereby increasing the concentration gradient and driving diffusion into the viable epidermis. This is a known mechanism for enhancers like Transcutol® (diethylene glycol monoethyl ether).[3]

G cluster_1 In Vitro Permeation Testing (IVPT) cluster_2 Analytical Quantification cluster_3 Data Analysis formulation_control Control Formulation (without this compound) franz_cell Franz Diffusion Cell Setup formulation_control->franz_cell formulation_test Test Formulation (with this compound) formulation_test->franz_cell sampling Receptor Fluid Sampling at Timed Intervals franz_cell->sampling skin_prep Skin Membrane Preparation (e.g., excised human or porcine skin) skin_prep->franz_cell hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis quantification Quantification of Permeated API hplc_analysis->quantification flux_calc Calculation of Flux and Permeability Coefficient quantification->flux_calc comparison Comparison of Control vs. Test flux_calc->comparison

Caption: Logical flow of the hydrogel formulation process.

Protocol for an Oil-in-Water (O/W) Cream

Creams are emulsions that can provide both hydration and a protective barrier to the skin.

Objective: To formulate a stable O/W cream incorporating this compound as a co-solvent and preservative booster.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (consistency factor)

    • Glyceryl Stearate (emulsifier)

    • Caprylic/Capric Triglyceride (emollient)

    • Model API (if oil-soluble)

  • Aqueous Phase:

    • Purified Water

    • Glycerin (humectant)

    • This compound

    • Model API (if water-soluble)

  • Preservative System:

    • Phenoxyethanol (as an example, to be boosted by this compound)

Equipment:

  • Analytical balance

  • Water bath

  • Homogenizer

  • Overhead stirrer

  • Beakers

Procedure:

  • Phase Preparation: In separate beakers, weigh the components of the oil phase and the aqueous phase.

  • Heating: Heat both phases separately in a water bath to 70-75°C. Stir each phase until all components are melted and uniform.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Remove the emulsion from the water bath and continue gentle stirring with an overhead stirrer as it cools.

  • Addition of Heat-Sensitive Ingredients: When the temperature of the emulsion is below 40°C, add the preservative system and any other heat-sensitive ingredients.

  • Final Mixing: Continue stirring until the cream is uniform and has reached room temperature.

  • pH Adjustment: If necessary, adjust the pH to the desired range (typically 5.5-6.5) using a suitable pH adjuster.

Analytical Methodologies: Ensuring Quality and Consistency

Robust analytical methods are essential for the quality control of topical formulations containing this compound.

Quantification of this compound in a Topical Formulation by HPLC

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a topical cream or gel.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm (based on the phenoxy chromophore)

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve covering the expected concentration range in the sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the topical formulation into a volumetric flask.

    • Add a suitable solvent (e.g., mobile phase) to dissolve the formulation and extract the this compound. Sonication may be used to ensure complete extraction.

    • Dilute to the mark with the solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Calculate the concentration of this compound in the sample by using the regression equation of the calibration curve.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness. [4]

In Vitro Release Testing (IVRT)

Objective: To evaluate the release rate of the API from the topical formulation. This is a critical performance test for topical drug products.

Apparatus:

  • Franz Diffusion Cells

Procedure:

  • Membrane Preparation: An inert, synthetic membrane is placed between the donor and receptor chambers of the Franz diffusion cell.

  • Formulation Application: A known quantity of the topical formulation is applied to the surface of the membrane in the donor chamber.

  • Receptor Medium: The receptor chamber is filled with a suitable medium that maintains sink conditions for the API. The temperature is maintained at 32°C to mimic skin surface temperature.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with fresh medium.

  • Analysis: The concentration of the API in the collected samples is determined by a validated analytical method, such as HPLC.

  • Data Analysis: The cumulative amount of API released per unit area is plotted against the square root of time. The slope of the linear portion of the plot gives the release rate.

FDA guidance on IVRT studies for topical drug products should be consulted for detailed experimental design and data analysis. [10]

Trustworthiness and Self-Validating Systems

The protocols and methodologies described herein are designed to be self-validating. For instance, in the formulation protocols, visual inspection for homogeneity and phase separation, along with pH measurements, provide immediate feedback on the stability of the formulation. The analytical methods incorporate system suitability tests and the use of reference standards to ensure the reliability of the data. Furthermore, the in vitro release and permeation studies are designed to be comparative, with a control formulation serving as a baseline, thus providing a self-contained validation of the effects of this compound.

Conclusion: A Versatile Excipient for Modern Topical Formulations

This compound is a multifunctional excipient with significant potential in the development of topical drug delivery systems. Its roles as a co-solvent, preservative, and potential penetration enhancer make it a valuable tool for formulation scientists. By understanding its physicochemical properties and applying the systematic formulation and analytical approaches outlined in this guide, researchers can effectively leverage this compound to create stable, effective, and safe topical drug products. Further research into its specific interactions with various APIs and skin lipids will continue to unlock its full potential in the field of topical and transdermal drug delivery.

References

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  • News-Medical. (n.d.). Ibuprofen Chemistry. Retrieved from [Link]

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  • SEC.gov. (n.d.). KETOCONAZOLE SOLUBILITY IMPROVEMENT. Retrieved from [Link]

  • Fujii, M., et al. (2003). Comparison of skin permeation enhancement by 3-l-menthoxypropane-1,2-diol and l-menthol: the permeation of indomethacin and antipyrine through Yucatan micropig skin and changes in infrared spectra and X-ray diffraction patterns of stratum corneum. International Journal of Pharmaceutics, 258(1-2), 217-23.
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  • Semantic Scholar. (n.d.). TAILORING OF SOLUBILITY OF IBUPROFEN IN THE PRESENCE OF HYDROPHILIC EXCIPIENTS IN WATER-ETHANOL MIXTURES BY CRYSTALLIZATION METH. Retrieved from [Link]

  • Sabale, V., & Vora, S. (2012). Formulation and evaluation of microemulsion-based hydrogel for topical delivery.
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  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • Budai-Szűcs, M., et al. (2024).
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  • Hori, M., et al. (2020). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological & Pharmaceutical Bulletin, 43(8), 1255-1259.
  • U.S. Food and Drug Administration. (2022). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug and Alcohol Research, 12, 1-8.
  • Semantic Scholar. (n.d.). Comparison of skin permeation enhancement by 3-l-menthoxypropane-1,2-diol and l-menthol: the permeation of indomethacin and antipyrine through Yucatan micropig skin and changes in infrared spectra and X-ray diffraction patterns of stratum corneum. Retrieved from [Link]

  • MDPI. (2023). Formulation and Characterization of Polymeric Cross-Linked Hydrogel Patches for Topical Delivery of Antibiotic for Healing Wound Infections. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of Cosolvent Concentration and Excipient Composition in a Topical Corticosteroid Solution. Retrieved from [Link]

  • Journal of Integrative Dermatology. (2024). Topical Antibacterials in Dermatology: Novel Approaches and Emerging Therapies.
  • Seventh Sense Research Group. (n.d.). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Retrieved from [Link]

  • Molecules. (2011). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-PHENOXYPROPANE-1,2-DIOL | CAS 538-43-2. Retrieved from [Link]

  • Drug Delivery. (2016). Effects of solvents and penetration enhancers on transdermal delivery of thymoquinone: permeability and skin deposition study. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Development and Validation of In Vitro Release Tests for Semisolid Dosage Forms—Case Study. Retrieved from [Link]

  • PubMed. (n.d.). Optimisation of cosolvent concentration for topical drug delivery - II: influence of propylene glycol on ibuprofen permeation. Retrieved from [Link]

  • PubMed. (2012). Formulation and evaluation of microemulsion-based hydrogel for topical delivery. Retrieved from [Link]

  • ResearchGate. (2025). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Retrieved from [Link]

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Application Notes and Protocols for 3-Phenoxy-1,2-propanediol as a Preservative for Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Phenoxy-1,2-propanediol (CAS 538-43-2) as a potential preservative for a range of biological samples in research and development settings. While direct extensive validation of this compound for this specific application is emerging, its structural similarity to well-characterized preservatives like phenoxyethanol allows for the development of robust, scientifically-grounded protocols. This document outlines the proposed mechanisms of action, provides extrapolated antimicrobial efficacy data, and presents detailed, adaptable protocols for the preservation of tissues, cells, and protein samples. The information herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize and validate this compound for their specific laboratory needs, ensuring sample integrity and experimental reproducibility.

Introduction to this compound

This compound, also known as phenoxypropanediol or phenylglyceryl ether, is a colorless liquid with established use as a solvent, emollient, and preservative in the cosmetic and pharmaceutical industries.[1][2] Its chemical structure, featuring a phenoxy group and a propanediol moiety, imparts both hydrophobic and hydrophilic characteristics, suggesting its potential for broad applicability in biological preservation.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 538-43-2[2]
Molecular Formula C₉H₁₂O₃[2]
Molecular Weight 168.19 g/mol [3]
Appearance White crystalline powder/colorless liquid[4][5]
Solubility Soluble in water[5]
Stability Stable at room temperature in closed containers[4][5]

Proposed Mechanism of Antimicrobial Action

The preservative efficacy of phenoxy ethers, including this compound, is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[6] While specific studies on this compound are limited, the mechanism can be extrapolated from the well-documented action of phenoxyethanol.[1]

The proposed mechanism involves a two-pronged attack:

  • Association with the Cell Wall: The molecule associates with the bacterial cell wall, disrupting its biological activity and inhibiting reproduction.[1]

  • Increased Membrane Permeability: It is believed to intercalate into the lipid bilayer of the cell membrane, disrupting its fluidity and leading to irreversible leakage of intracellular components, ultimately causing cell death.[1]

cluster_membrane Microbial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid PPD This compound Disruption Membrane Disruption PPD->Disruption Intercalates Leakage Leakage of Intracellular Components Disruption->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: Proposed mechanism of this compound antimicrobial action.

Antimicrobial Spectrum and Efficacy (Extrapolated Data)

Table 1: Minimum Inhibitory Concentrations (MICs) of 2-Phenoxyethanol [2] (Note: This data is for 2-Phenoxyethanol and should be used as a reference point for estimating the efficacy of this compound. Validation is essential.)

MicroorganismStrain (ATCC)MIC (%)
Escherichia coli87390.32
Pseudomonas aeruginosa90270.32
Staphylococcus aureus65380.40
Candida albicans102310.32
Aspergillus brasiliensis164040.32

Based on this data, a working concentration of 0.5% to 1.0% (v/v) of this compound in aqueous solutions is a reasonable starting point for evaluation as a preservative for biological samples.

Protocols for Biological Sample Preservation

The following protocols are provided as a starting point and should be optimized for specific sample types and downstream applications.

Preparation of Stock and Working Solutions

4.1.1. 10% (v/v) this compound Stock Solution

  • In a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • To a sterile, graduated cylinder, add 10 mL of this compound.

  • Add sterile, nuclease-free water to a final volume of 100 mL.

  • Mix thoroughly by inversion until the solution is homogenous.

  • Filter-sterilize the solution through a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle clearly and store at room temperature, protected from light.[4][5]

4.1.2. 1% (v/v) this compound Working Solution

  • Aseptically dilute the 10% stock solution 1:10 with a sterile, appropriate buffer for your sample (e.g., Phosphate Buffered Saline (PBS) for tissues and cells, Tris-based buffers for proteins).

  • Prepare fresh working solutions for each use to ensure sterility and efficacy.

Protocol for Short- to Medium-Term Preservation of Mammalian Tissues

This protocol is intended for the preservation of tissue morphology for subsequent histological analysis. It is presented as a potential alternative to cross-linking fixatives like formalin.

Start Fresh Tissue Sample (<5mm thickness) Wash Wash briefly in sterile PBS Start->Wash Immerse Immerse in 1% this compound in PBS (10:1 volume ratio) Wash->Immerse Incubate Incubate at 4°C for 24-48 hours Immerse->Incubate Store Store at 4°C for up to 2 weeks (monitor for contamination) Incubate->Store Process Process for Histology (e.g., paraffin embedding) Store->Process

Caption: Workflow for tissue preservation using this compound.

Step-by-Step Methodology:

  • Tissue Collection: Excise the tissue of interest and trim to a maximum thickness of 5 mm to ensure adequate penetration of the preservative.

  • Washing: Briefly rinse the tissue in sterile, ice-cold PBS to remove excess blood and debris.

  • Immersion: Place the tissue in a sterile container with a sufficient volume of 1% this compound in PBS to ensure a 10:1 volume-to-tissue ratio.

  • Incubation: Incubate the container at 4°C for 24 to 48 hours to allow for complete penetration of the preservative.

  • Storage: For short- to medium-term storage (up to 2 weeks), maintain the tissue in the preservative solution at 4°C. For longer-term storage, transfer the tissue to fresh preservative solution.

  • Downstream Processing: Before proceeding with histological processing, wash the tissue extensively in PBS to remove the preservative.

Protocol for Preservation of Cell Suspensions

This protocol is designed for the short-term storage of cell suspensions at 4°C, preventing microbial growth.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest cells by centrifugation and wash the cell pellet once with sterile, ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in a 0.5% solution of this compound in an appropriate cell culture medium or buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Storage: Store the cell suspension at 4°C for up to 72 hours.

  • Downstream Use: Before use in downstream applications (e.g., flow cytometry, cell lysis), pellet the cells by centrifugation and wash twice with sterile PBS to remove the preservative.

Protocol for Preservation of Purified Protein Solutions

This protocol aims to prevent microbial contamination in purified protein solutions during storage.

Step-by-Step Methodology:

  • Preparation: To your purified protein solution in a suitable buffer, add the 10% this compound stock solution to a final concentration of 0.1% to 0.5%.

  • Mixing: Gently mix the solution to ensure homogeneity.

  • Storage: Store the protein solution at 4°C.

  • Considerations: The compatibility of this compound with your specific protein and downstream assays (e.g., ELISA, enzymatic assays) must be validated. It is recommended to run a control experiment with and without the preservative to assess any potential interference.

Considerations and Validation

Given the extrapolated nature of these protocols, rigorous validation is crucial.

  • Compatibility with Downstream Applications: The impact of residual this compound on downstream applications is unknown. It is essential to perform pilot experiments to ensure compatibility with:

    • Nucleic Acid-Based Assays: PCR, qPCR, and sequencing. While glycols like propylene glycol have been shown to be compatible with DNA preservation, validation is necessary.[9]

    • Immunoassays: ELISA, Western blotting, and immunohistochemistry. The phenoxy group could potentially interact with proteins and affect antibody binding.

    • Enzymatic Assays: The preservative may inhibit or enhance enzyme activity.

  • Optimization of Concentration: The optimal concentration of this compound may vary depending on the sample type, expected microbial load, and storage duration. A concentration gradient study (e.g., 0.1%, 0.5%, 1.0%) is recommended.

  • Safety Precautions: While generally considered to have low toxicity, this compound may cause skin and eye irritation upon direct contact.[10] Always handle in a well-ventilated area and wear appropriate PPE. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents a promising alternative to traditional preservatives for biological samples, particularly for applications where non-cross-linking preservation is desirable. Its anticipated broad-spectrum antimicrobial activity, coupled with its stability, makes it a valuable candidate for further investigation. The protocols provided in this guide, based on sound scientific principles and data from analogous compounds, offer a solid foundation for researchers to begin their own validation and optimization studies.

References

  • Phenoxyethanol - Cosmetic Ingredients Guide. (2025). Retrieved from [Link].

  • Phenoxyethanol: A Versatile Preservative and Solvent for Cosmetics, Pharmaceuticals, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link].

  • Phenoxyethanol: A Globally Approved Preservative. (2015). UL Prospector. Retrieved from [Link].

  • Safety review of phenoxyethanol when used as a preservative in cosmetics. (2019). PubMed. Retrieved from [Link].

  • Natural Preservative Solutions for Personal Care Products. Hexis Lab. Retrieved from [Link].

  • Protocol for HER2 FISH Using a Non-cross-linking, Formalin-free Tissue Fixative to Combine Advantages of Cryo-preservation and Formalin Fixation. (2017). Journal of Visualized Experiments. Retrieved from [Link].

  • Phenoxyethanol as a substitute for formaldehyde in the preservation of anatomical specimens. (1988). International Journal of Research in Traditional Medicine.
  • Phenoxyethanol as a nontoxic substitute for formaldehyde in long-term preservation of human anatomical specimens for dissection and demonstration purposes. (1984). Anatomical Record. Retrieved from [Link].

  • Phenoxyethanol. Dr. Hauschka. Retrieved from [Link].

  • Preservative for biological specimens. (1978). Google Patents.
  • Phenoxetol as a formaldehyde-removing agent for long-term preservation: our experience. (2013). National Journal of Clinical Anatomy. Retrieved from [Link].

  • Fixative Protocols and Recipes. IHC WORLD. Retrieved from [Link].

  • Phenoxyethanol as a Nontoxic Preservative in the Dissection Laboratory. (1989). J Histotechnol. Retrieved from [Link].

  • Do Tissues Fixed in a Non-crosslinking Fixative Require a Dedicated Formalin-free Processor?. (2021). Biopreservation and Biobanking. Retrieved from [Link].

  • Glycol Ethers. International Labour Organization. Retrieved from [Link].

  • Propylene Glycol Formulation Specifications. Furneaux Riddall. Retrieved from [Link].

  • Effect of Propylene Glycol Concentration on Mid-Term DNA Preservation of Coleoptera. (2013). ResearchGate. Retrieved from [Link].

  • This compound. PubChem. Retrieved from [Link].

  • Propylene glycol – a useful capture preservative for spiders for DNA barcoding. (2015). Arachnologische Mitteilungen. Retrieved from [Link].

  • phenoxypropanediol, 538-43-2. The Good Scents Company. Retrieved from [Link].

  • Glycol Ethers. (2000). EPA. Retrieved from [Link].

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2018). Frontiers in Microbiology. Retrieved from [Link].

  • In vitro antimicrobial activity of three new generation disinfectants. (2015). Tropical Journal of Pharmaceutical Research. Retrieved from [Link].

  • Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. (2018). Yakugaku Zasshi. Retrieved from [Link].

  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. (2000). Defense Technical Information Center. Retrieved from [Link].

  • [The suitability of propylene glycol (1,2-propanediol) as an active antimicrobial adjuvant in ointments]. (1978). PubMed. Retrieved from [Link].

  • Production of R- and S-1,2-propanediol in engineered Lactococcus lactis. (2021). AMB Express. Retrieved from [Link].

  • 3-MONOCHLORO-1,2-PROPANEDIOL. (2012). NCBI Bookshelf. Retrieved from [Link].

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Application Notes & Protocols: Strategic Derivatization of 3-Phenoxy-1,2-propanediol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenoxy-1,2-propanediol scaffold is a cornerstone in modern medicinal chemistry, most notably as the central structural motif in the aryloxypropanolamine class of beta-adrenergic receptor antagonists (β-blockers). Its inherent structural features—a modifiable aromatic ring, a crucial ether linkage, and a vicinal diol ripe for stereoselective manipulation—make it an exceptionally versatile starting point for generating diverse chemical libraries. This guide provides an in-depth exploration of key derivatization strategies for this compound, moving beyond simple procedural lists to explain the underlying strategic rationale. We present detailed, field-tested protocols for the synthesis of bioactive analogs, focusing on the critical conversion to epoxide intermediates and subsequent nucleophilic additions, which are fundamental to accessing a wide range of pharmacologically active molecules.

The Strategic Value of the this compound Scaffold

This compound, a white crystalline solid at room temperature, serves as a privileged scaffold in drug design. Its value lies in the precise spatial arrangement of its functional groups, which mimics endogenous catecholamines like adrenaline, allowing its derivatives to interact with adrenergic receptors. The core structure presents three primary sites for chemical modification, each offering a distinct opportunity to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

  • The Phenoxy Aromatic Ring: This unit can be substituted to alter electronic properties, lipophilicity, and receptor-binding interactions. For instance, para-substitution on the aromatic ring is a known structural feature that confers cardioselectivity (β1-selectivity) in many β-blockers.

  • The Propanediol Backbone: The two hydroxyl groups are key handles for derivatization. Critically, the secondary alcohol at the C2 position is a chiral center. For most β-blockers, the (S)-enantiomer possesses significantly higher potency, making stereocontrolled synthesis a paramount consideration.

  • The Ether Linkage: The oxymethylene bridge (-O-CH2-) is considered essential for the antagonistic activity of many derivatives in this class. While isosteric replacement has been explored, it often proves detrimental to activity.

Below is a conceptual diagram illustrating the key modification sites on the core scaffold.

G cluster_sites Primary Derivatization Sites scaffold This compound Scaffold site1 Phenoxy Ring (Aromatic Substitution) scaffold->site1 Modulates Lipophilicity & Selectivity site2 Propanediol Backbone (Hydroxyl Group Chemistry) scaffold->site2 Key for introducing Pharmacophore & Stereochemistry site3 Ether Linkage (Isosteric Replacement) scaffold->site3 Generally conserved for activity

Caption: Key sites for strategic derivatization on the this compound core.

Core Derivatization Strategy: Epoxide Formation and Ring-Opening

The most productive and historically significant pathway for derivatizing this compound involves its conversion into a reactive epoxide intermediate, 2-(phenoxymethyl)oxirane. This strategy is powerful because it transforms the diol into an electrophilic species, perfectly primed for reaction with a wide array of nucleophiles, particularly amines. This two-step sequence is the cornerstone of synthesizing aryloxypropanolamine β-blockers.

The Rationale:

  • Activation: The diol itself is not sufficiently reactive for direct displacement. Converting it to an epoxide activates the C2 and C3 positions for nucleophilic attack.

  • Regioselectivity: The subsequent ring-opening reaction with amines preferentially occurs at the less sterically hindered terminal carbon (C3), reliably installing the desired 1-phenoxy-3-amino-2-propanol pharmacophore.

  • Stereocontrol: If a stereochemically pure diol is used, the epoxide formation and subsequent ring-opening can proceed with retention or inversion of configuration, depending on the chosen synthetic route, allowing access to single-enantiomer products.

The general workflow is outlined below.

G start This compound step1 Step 1: Activation (e.g., Tosylation) start->step1 step2 Step 2: Intramolecular Cyclization (Base) step1->step2 intermediate Intermediate: 2-(phenoxymethyl)oxirane step2->intermediate step3 Step 3: Nucleophilic Ring-Opening intermediate->step3 end Target Derivative Library (e.g., β-Blocker Analogs) step3->end

Application Notes and Protocols for the Use of 3-Phenoxy-1,2-propanediol in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the evaluation of the antimicrobial properties of 3-Phenoxy-1,2-propanediol. While this compound is utilized in various industrial applications, its specific activity spectrum and potential for synergistic use with established antimicrobial agents are not extensively documented in publicly available literature. These application notes offer detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and for assessing its synergistic potential with conventional antibiotics through the checkerboard broth microdilution method. The methodologies are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring a robust and validated approach to the investigation of this compound.

Introduction to this compound and its Antimicrobial Potential

This compound, a glycerol ether, belongs to a class of compounds that have garnered interest for their antimicrobial properties. Its close structural relative, phenoxyethanol, is a well-established preservative in cosmetic and pharmaceutical products, known for its broad-spectrum activity against bacteria and yeasts.[1] The mechanism of action for phenoxyethanol involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular components and the inhibition of key metabolic enzymes.[2] Given the structural similarities, it is hypothesized that this compound may exert its antimicrobial effects through a comparable mechanism.

The core structure, featuring a hydrophilic diol group and a hydrophobic phenoxy group, imparts amphiphilic properties to the molecule, which may facilitate its interaction with and disruption of microbial cell membranes.[3] The evaluation of this compound's antimicrobial activity is a critical step in understanding its potential applications, either as a standalone antimicrobial agent or as an adjuvant to enhance the efficacy of existing antibiotics.

Fundamental Principles of Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is a cornerstone of microbiology, providing critical data on the in vitro efficacy of antimicrobial agents.[4][5][6] The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7] Standardized methods, such as broth microdilution, are essential for ensuring the reproducibility and comparability of AST results.[8][9]

For novel compounds like this compound, a systematic approach to AST is necessary to characterize its spectrum of activity and potency. This involves testing against a panel of quality control (QC) microorganisms, including representatives of Gram-positive and Gram-negative bacteria, as well as fungi.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of this compound, adhering to CLSI guidelines.

Materials and Reagents
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Quality Control (QC) strains:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

    • Candida albicans ATCC 90028

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution media Prepare Growth Media (CAMHB or RPMI) media->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial/Fungal Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (16-20h for bacteria, 24-48h for fungi) inoculate->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination.

Step-by-Step Protocol
  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note: The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate growth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of this compound (prepared from the stock solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C.

    • Incubation time for bacteria is typically 16-20 hours.

    • Incubation time for Candida albicans is typically 24-48 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity.

    • The sterility control (well 12) should remain clear.

Expected MIC Ranges for Quality Control Strains

Disclaimer: The following table presents hypothetical MIC values for illustrative purposes only. The actual MIC values for this compound must be determined experimentally.

Quality Control StrainGram Stain/TypeHypothetical MIC Range (µg/mL)
Escherichia coli ATCC 25922Gram-negative128 - 512
Staphylococcus aureus ATCC 29213Gram-positive64 - 256
Pseudomonas aeruginosa ATCC 27853Gram-negative256 - 1024
Candida albicans ATCC 90028Yeast128 - 512

Protocol for Assessing Synergistic Activity using the Checkerboard Method

The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.[4] The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Principle

Serial dilutions of two antimicrobial agents are prepared in a 96-well plate, creating a matrix of different concentration combinations. The plate is then inoculated with a standardized microbial suspension. The FIC index is calculated using the following formula:

FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Materials and Reagents
  • All materials listed in section 3.1.

  • A second antimicrobial agent (e.g., ampicillin, ciprofloxacin, fluconazole).

Experimental Workflow

Synergy_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_A Prepare Stock Solution of this compound dilute_A Serial Dilute Agent A (Horizontally) stock_A->dilute_A stock_B Prepare Stock Solution of Antibiotic dilute_B Serial Dilute Agent B (Vertically) stock_B->dilute_B inoculum Prepare Standardized Inoculum inoculate Inoculate All Wells inoculum->inoculate dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate inoculate->incubate read_mics Read MICs of Combinations incubate->read_mics calc_fic Calculate FIC Index read_mics->calc_fic

Sources

Application Notes and Protocols for the Formulation of 3-Phenoxy-1,2-propanediol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenoxy-1,2-propanediol (PPD), also known as Phenylglyceryl ether, is a chemical compound with the formula C₉H₁₂O₃. While it has established applications in the cosmetics industry as a solvent and preservative, its utility within cell culture and drug discovery remains largely unexplored. However, the structural similarity to other biologically active molecules, including a derivative that has demonstrated anti-inflammatory properties, suggests potential for novel applications in biomedical research. Specifically, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, a closely related structure, has been shown to suppress inflammatory responses by inhibiting multiple kinase pathways, including Syk/NF-κB and p38/AP-1.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately and safely formulate this compound in various cell culture media. Recognizing the absence of established cell-specific protocols, this document emphasizes a self-validating approach. We provide detailed methodologies for solubilization, media preparation, and, most critically, the determination of optimal, non-cytotoxic concentration ranges required for any downstream functional assay. The protocols herein are designed to empower researchers to confidently explore the biological effects of PPD in their specific cellular models.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is fundamental to successful formulation. This compound is a white crystalline solid at room temperature and is stable under recommended storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 538-43-2

|

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Phenoxy-1,2-propanediol. Developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, this method is suitable for routine quality control and stability testing of this compound in raw materials and finished products. The method demonstrates excellent specificity, linearity, accuracy, and precision, ensuring its suitability for its intended purpose in the pharmaceutical and cosmetic industries.

Introduction

This compound (CAS 538-43-2) is a versatile compound utilized in various industrial applications, including as a solvent, preservative, and emollient in cosmetic and pharmaceutical formulations.[1] Its chemical structure, consisting of a phenyl ether linked to a propanediol backbone, imparts both hydrophobic and hydrophilic characteristics. The accurate quantification of this compound is critical to ensure product quality, safety, and efficacy. A stability-indicating analytical method is essential to separate the active ingredient from any potential degradation products and process-related impurities. This document provides a comprehensive guide to a validated HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical FormulaC₉H₁₂O₃[2][3]
Molecular Weight168.19 g/mol [2][3]
AppearanceWhite crystalline solid or colorless liquid[1]
SolubilitySoluble in water[1]
CAS Number538-43-2[2][3]

HPLC Method Development and Optimization

The selection of chromatographic conditions was based on the physicochemical properties of this compound to achieve optimal separation and detection. A reversed-phase method was chosen due to the compound's moderate polarity.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar impurities.[4][5]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric AcidA gradient elution is employed for effective separation of the main analyte from potential impurities with varying polarities. The acidic modifier improves peak shape and reduces tailing.
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% BThe gradient is optimized to ensure adequate retention of this compound and elution of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV-Vis Detector
Detection Wavelength 270 nmThe phenoxy chromophore exhibits significant UV absorbance around this wavelength, providing good sensitivity.[6]
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility of the sample with the mobile phase.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound using the developed HPLC method.

HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Std Filter (0.45 µm) Dissolve_Std->Filter_Std Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Filter_Std->HPLC_System Inject Standard Filter_Sample->HPLC_System Inject Sample Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for this compound Analysis.

Method Validation Protocol

The developed method was rigorously validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Forced Degradation Conditions:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

The results of the forced degradation studies should show that the main peak of this compound is well-resolved from all degradation product peaks, demonstrating the method's specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[8]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

Protocol:

  • Prepare placebo samples spiked with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

Introduce small, deliberate changes to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Analyze the system suitability parameters for each condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits, and the results should not be significantly affected.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of replicate injections ≤ 2.0%

Conclusion

The described RP-HPLC method provides a reliable and robust solution for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, meeting the stringent requirements of the pharmaceutical and cosmetic industries. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the quality control and stability assessment of this compound.

References

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link].

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link].

  • Kiss, I., & Varga-Puchony, Z. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link].

  • International Journal of Research in Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Available at: [Link].

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link].

  • ACS Omega. Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. Available at: [Link].

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link].

  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link].

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available at: [Link].

  • ResearchGate. What is the peak value of UV VISIBLE spectra for phenol and water?. Available at: [Link].

  • Waters. Stability-Indicating HPLC Method Development. Available at: [Link].

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link].

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link].

  • The Good Scents Company. phenoxypropanediol, 538-43-2. Available at: [Link].

  • ResearchGate. UV-Visible Spectrophotometric Quantification of Total Polyphenol in Selected Fruits. Available at: [Link].

  • International Journal of Science and Research (IJSR). Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. Available at: [Link].

  • Journal Unusida. Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. Available at: [Link].

  • A Mini-Review. Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations. Available at: [Link].

  • Matrix Fine Chemicals. 3-PHENOXYPROPANE-1,2-DIOL | CAS 538-43-2. Available at: [Link].

  • Chemical Synthesis Database. This compound. Available at: [Link].

  • PubChem. This compound. Available at: [Link].

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A Robust GC-MS Method for the Identification and Quantification of 3-Phenoxy-1,2-propanediol in Pharmaceutical and Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Phenoxy-1,2-propanediol

Introduction

This compound (CAS No. 538-43-2) is a diol compound utilized across various industries, notably in pharmaceuticals as a synthetic intermediate and in cosmetic and personal care products as a solvent, emollient, and preservative.[1] Its chemical structure, featuring a phenoxy group and two hydroxyl groups, imparts both hydrophilicity and a degree of lipophilicity, making it a versatile ingredient. The molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol .[2]

Given its presence in consumer products and its role in pharmaceutical manufacturing, a reliable and sensitive analytical method is imperative for quality control, impurity profiling, and stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application, offering the high-efficiency separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[3]

However, the direct analysis of diols like this compound by GC can be challenging. The two polar hydroxyl groups can lead to poor peak shape (tailing) due to strong interactions with the stationary phase and potential thermal degradation in the hot GC inlet. To overcome these issues, this protocol employs a chemical derivatization step, specifically silylation, to convert the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers. This transformation significantly improves the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks and enhanced sensitivity.

This application note provides a comprehensive, step-by-step protocol for the derivatization, separation, identification, and quantification of this compound using GC-MS, designed for researchers, scientists, and drug development professionals.

Core Directive: The Analytical Strategy

The fundamental goal of this method is to achieve sensitive and reproducible quantification of this compound. Our strategy is built on a foundational chemical modification—derivatization—to enhance the analyte's suitability for GC analysis. By converting the polar diol into its more volatile bis-TMS ether derivative, we ensure robust and symmetric chromatography. The mass spectrometer is then used in Selected Ion Monitoring (SIM) mode for quantification, targeting the most abundant and characteristic fragment ions to maximize sensitivity and exclude matrix interferences. This workflow is designed to be self-validating, with clear criteria for identification and quantification, ensuring data integrity in accordance with stringent pharmaceutical quality standards.[4][5]

G cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Chemical Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing & Reporting Sample Receive Sample (e.g., Drug Substance, Cosmetic Base) Deriv Aliquot Sample/Standard + Add Silylating Agent (BSTFA + 1% TMCS) Sample->Deriv Standard Prepare Stock & Working Standards of this compound Spike Prepare Calibration Curve & QC Samples Standard->Spike Spike->Deriv React Incubate at 70°C for 30 minutes Deriv->React Inject Inject Derivatized Sample into GC-MS React->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (Scan & SIM Mode) GC->MS Identify Identify Peak by Retention Time & Mass Spectrum MS->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Overall workflow for GC-MS analysis of this compound.

Materials and Instrumentation

Reagents and Consumables
  • This compound Reference Standard: Purity ≥98%

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent (Anhydrous): Pyridine or Acetonitrile, GC grade

  • Internal Standard (Optional): 3-Ethoxy-1,2-propanediol (CAS 1874-62-0) or a deuterated analog.[6]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Syringe Filters: 0.22 µm PTFE, if required for sample cleanup

Instrumentation

The following table outlines a typical instrument configuration. Equivalent systems from other manufacturers are also suitable.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC or equivalent, with electronic pressure control
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole mass spectrometer
Autosampler Agilent 7693A or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Data System MassHunter, ChemStation, or equivalent chromatography data software

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Rationale: Accurate preparation of standards is fundamental for reliable quantification. Anhydrous solvents are critical as moisture can deactivate the silylating reagent.

  • Internal Standard (IS) Stock Solution (Optional): Accurately weigh ~25 mg of 3-Ethoxy-1,2-propanediol and dissolve in 25.0 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Analyte Stock Solution: Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of anhydrous acetonitrile to create a 1 mg/mL (1000 µg/mL) stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. If using an IS, add a constant volume of the IS stock to each standard to achieve a fixed concentration (e.g., 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the test sample (e.g., 100 mg of a drug substance or cosmetic cream) into a volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile. The target concentration of this compound should fall within the calibration range.

    • Vortex/sonicate to ensure complete dissolution/extraction.

    • If using an IS, spike the sample preparation with the same fixed concentration as the calibration standards.

    • If the sample contains particulates, centrifuge and filter the supernatant through a 0.22 µm PTFE filter.

Protocol 2: Silylation Derivatization

Rationale: This reaction replaces the active hydrogens on the two hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, increases volatility, and improves thermal stability, which is essential for good chromatography.

Caption: Silylation of this compound using BSTFA.

  • Transfer: Pipette 100 µL of each standard solution or sample preparation into separate 2 mL autosampler vials.

  • Add Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Cap and Mix: Immediately cap the vials tightly and vortex for 10 seconds.

  • React: Place the vials in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cool: Allow the vials to cool to room temperature before placing them in the autosampler tray for analysis.

Protocol 3: GC-MS Instrument Parameters

Rationale: The GC parameters are optimized to ensure good separation from the solvent, derivatizing agent by-products, and any matrix components. The MS is initially run in full scan mode to confirm identity and then in SIM mode for sensitive quantification.[7]

ParameterSetting
GC Inlet
Injection ModeSplit (Split ratio 20:1, adjust as needed for sensitivity)
Inlet Temperature280°C
Injection Volume1.0 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program
Initial Temperature100°C, hold for 2 minutes
Ramp Rate15°C/min to 280°C
Final Temperature280°C, hold for 5 minutes
MS Parameters
Transfer Line Temperature280°C
Ion Source Temperature230°C (EI)
Ionization Energy70 eV
Acquisition Modes
Mode 1: Full ScanScan Range: 40-450 amu (for initial identification)
Mode 2: SIMDwell Time: 100 ms per ion. See table below for suggested ions.

Data Analysis and Method Validation

Identification

The identity of the this compound bis-TMS derivative is confirmed by comparing its retention time and mass spectrum with that of a derivatized reference standard. The underivatized molecular weight is 168.19 g/mol .[8] After derivatization with two TMS groups (mass of Si(CH₃)₃ is 73), the molecular weight of the derivative is 168 + 2*(72) = 312 g/mol .

The mass spectrum of underivatized this compound is dominated by a base peak at m/z 94 (phenoxy cation) and a significant ion at m/z 77 (phenyl cation).[2][8] While the derivatized molecular ion (m/z 312) may be weak or absent, characteristic fragment ions will be present and should be used for identification and quantification.

Expected Fragment Ions for bis-TMS Derivative (for SIM)

Ion (m/z)DescriptionRole
209 [M - CH₂OTMS]⁺ fragmentQuantifier
193 Loss of phenoxy groupQualifier
94 [C₆H₅O]⁺ Phenoxy cationQualifier
73 [Si(CH₃)₃]⁺ Trimethylsilyl cationQualifier
Quantification

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration for each calibration standard. Apply a linear regression model to the data. The concentration of this compound in the test samples is then calculated from their measured peak area ratios using this regression equation.

Method Validation

For use in regulated environments, the method must be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters include:

  • Specificity: Demonstrate that there is no interference from matrix components, impurities, or degradation products at the retention time of the analyte.

  • Linearity: Confirm the linear relationship between concentration and response, with a correlation coefficient (r²) typically >0.995.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Accuracy: Assess the agreement between the measured value and the true value by performing recovery studies on spiked matrix samples (typically 90-110%).

  • Precision: Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) typically ≤5%.

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of this compound. The strategic use of silylation derivatization successfully overcomes the inherent challenges of analyzing polar diols by gas chromatography. The protocol provides a comprehensive framework, from sample preparation to data analysis, enabling accurate and sensitive quantification suitable for quality control in the pharmaceutical and cosmetics industries. The method's foundation on established chromatographic principles and its amenability to formal validation ensure its suitability for regulatory compliance.[9]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10857, this compound. Available from: [Link]

  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Available from: [Link]

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Application Notes and Protocols: The Role of 3-Phenoxy-1,2-propanediol as a Humectant in Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Enhancing Hydrogel Performance with 3-Phenoxy-1,2-propanediol

Hydrogels, with their three-dimensional, cross-linked polymeric structures, are exceptional materials for a range of biomedical applications, including wound dressings, drug delivery, and tissue engineering.[1][2][3] Their high water content and soft, flexible nature mimic living tissue, offering excellent biocompatibility.[2][4] However, a significant challenge in the practical application of hydrogels is their propensity for dehydration, which can compromise their physical properties and therapeutic efficacy.[5] To counteract this, humectants are often incorporated into hydrogel formulations to enhance their water-retention capabilities.[6][7]

This document provides a detailed guide to utilizing This compound as a humectant in hydrogel systems. This compound (CAS 538-43-2), a colorless to pale yellow liquid, is a versatile organic compound with a phenoxy group and a propanediol backbone.[8] Its structure, featuring hydrophilic hydroxyl (-OH) groups, imparts humectant properties, allowing it to attract and bind water molecules through hydrogen bonding.[8][9][10] This guide will explore the scientific rationale for its use, provide detailed protocols for its incorporation into hydrogels, and outline methods for characterizing the enhanced performance of these formulations. Additionally, this compound exhibits antimicrobial properties, which can contribute to the preservation of the final product.[8]

Mechanism of Action: How this compound Enhances Water Retention

The primary role of a humectant within a hydrogel is to reduce the rate of water evaporation from the polymer network.[6] this compound achieves this through the formation of hydrogen bonds with water molecules.[9][10] The hydroxyl groups on the propanediol moiety act as hydrogen bond donors and acceptors, effectively "trapping" water within the hydrogel matrix. This interaction lowers the water activity within the hydrogel, thereby reducing the vapor pressure and slowing down the rate of evaporation.

The phenoxy group, while contributing to the overall molecular structure, is more hydrophobic. This dual hydrophilic-lipophilic nature may also influence the interaction of this compound with the polymer network and other formulation components.

Caption: Mechanism of this compound as a humectant in a hydrogel.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of hydrogels containing this compound. A well-characterized synthetic hydrogel, poly(2-hydroxyethyl methacrylate) (PHEMA), is used as a model system due to its stability and widespread use in biomedical applications.

Materials and Equipment

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), purity >97%

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • This compound, purity >95%[11]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bars

  • Analytical balance

  • UV curing system (365 nm)

  • Molds for hydrogel casting (e.g., between two glass plates with a silicone spacer)

  • Oven or vacuum oven

  • Freeze-dryer (optional)

  • Fourier-transform infrared (FTIR) spectrometer

  • Rheometer

  • Thermogravimetric analyzer (TGA)

Protocol 1: Preparation of PHEMA Hydrogels with this compound

This protocol describes the synthesis of PHEMA hydrogels by UV-initiated free radical polymerization.[2][12]

  • Preparation of the Pre-polymerization Solution:

    • In a glass vial, combine HEMA monomer, EGDMA cross-linker (e.g., 1 mol% relative to HEMA), and DMPA photoinitiator (e.g., 0.5 wt% relative to HEMA).

    • Prepare a series of formulations with varying concentrations of this compound (e.g., 0%, 2%, 5%, and 10% w/w of the total solution). Add the desired amount of this compound to each vial.

    • Add deionized water to achieve the desired final monomer concentration (e.g., 50% w/w).

    • Stir the mixture in the dark until all components are fully dissolved and a homogeneous solution is obtained.

  • Casting and Curing:

    • Carefully pour the pre-polymerization solution into the prepared molds.[5]

    • Expose the molds to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-30 minutes, depending on the intensity of the UV source and the thickness of the hydrogel).[5]

  • Purification:

    • After polymerization, carefully remove the hydrogel discs from the molds.

    • Immerse the hydrogels in a large volume of deionized water for 48-72 hours, changing the water every 12 hours, to remove any unreacted monomers, initiator, and non-incorporated this compound.

    • The purified hydrogels are now ready for characterization.

Caption: Workflow for the preparation of PHEMA hydrogels with this compound.

Protocol 2: Characterization of Hydrogel Properties

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

  • Cut the purified hydrogel samples into pre-weighed discs of uniform size.

  • Lyophilize (freeze-dry) or oven-dry the samples at a low temperature (e.g., 40°C) until a constant weight is achieved. Record this as the dry weight (Wd).

  • Immerse the dry hydrogels in PBS (pH 7.4) at room temperature.

  • At regular time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula:

    ESR (%) = [(Ws - Wd) / Wd] x 100

This protocol directly assesses the effect of this compound on preventing water loss.

  • Immerse the hydrogel samples in PBS (pH 7.4) until they reach their equilibrium swollen state. Record the initial swollen weight (Wi).

  • Place the swollen hydrogels on a petri dish and expose them to ambient conditions (e.g., 25°C and 40-50% relative humidity).

  • At specific time points (e.g., 1, 2, 4, 8, 24 hours), record the weight of the hydrogels (Wt).

  • Calculate the water retention (%) at each time point using the formula:

    Water Retention (%) = (Wt / Wi) x 100

FTIR analysis is used to confirm the incorporation of this compound into the hydrogel network.

  • Lyophilize the purified hydrogel samples.

  • Record the FTIR spectra of the pure components (PHEMA, this compound) and the prepared hydrogels.

  • Compare the spectra to identify characteristic peaks of this compound in the hydrogel samples, confirming its presence.

Expected Results and Data Presentation

The incorporation of this compound is expected to have a significant impact on the water retention properties of the hydrogels. The following tables present illustrative data to demonstrate these expected outcomes.

Table 1: Equilibrium Swelling Ratio (ESR) of PHEMA Hydrogels

Concentration of this compound (%)Equilibrium Swelling Ratio (ESR) (%)
0 (Control)150 ± 8
2145 ± 7
5138 ± 6
10125 ± 5

Note: A slight decrease in ESR may be observed with increasing humectant concentration due to the partial replacement of water and potential interactions with the polymer network.

Table 2: Water Retention of PHEMA Hydrogels over 24 Hours

Time (hours)Water Retention (%) - 0% PPDWater Retention (%) - 2% PPDWater Retention (%) - 5% PPDWater Retention (%) - 10% PPD
0100100100100
485889295
872788590
1260687784
2445556876

Note: This illustrative data shows a clear trend of improved water retention with increasing concentrations of this compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Polymerization: If the hydrogel does not form properly, ensure the photoinitiator is fully dissolved and the UV source is of the correct wavelength and intensity. Oxygen can inhibit free-radical polymerization, so minimizing exposure to air during curing can be beneficial.

  • Phase Separation: At very high concentrations, this compound may not be fully compatible with the polymerizing system, leading to opacity or phase separation. If this occurs, reducing its concentration is recommended.

  • Impact on Mechanical Properties: The addition of a humectant can act as a plasticizer, potentially reducing the stiffness of the hydrogel.[6] This can be advantageous for applications requiring flexibility but should be characterized using rheological measurements if mechanical strength is critical.

  • Biocompatibility: While this compound is used in personal care products, its biocompatibility within a specific hydrogel formulation for a particular biomedical application should be independently assessed using appropriate in vitro cytotoxicity assays.[8]

Conclusion

This compound serves as an effective humectant for enhancing the water retention capacity of hydrogels. Its incorporation into hydrogel formulations can significantly prolong their functional lifetime by mitigating dehydration. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these advanced materials, enabling researchers and developers to formulate more stable and effective hydrogel-based products for a variety of scientific and therapeutic applications.

References

  • Preparation and Characterization of Alginate Hydrogels with High Water-Retaining Capacity. (2023). [No specific journal mentioned in the provided text]
  • Characterization of swelling and water retention of hydrogels. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Improving Water Retention in Sandy Soils with High-Performance Superabsorbents Hydrogel Polymer | ACS Omega. (n.d.). Retrieved from [Link]

  • Evaluation of Hydrogel Application on Soil Water Retention Characteristics. (n.d.). Retrieved from [Link]

  • Synthesis, Crosslinking and Characterization of Hydrogels. (2018). JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • Humectants effect on aqueous fluids absorption of γ-irradiated PVA hydrogel followed by freeze thawing | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Protocol for the fabrication and application of a low-water-content polyelectrolyte hydrogel. (n.d.). Retrieved from [Link]

  • Hydrogels for Long‐Term Moisture Retention under Ambient Conditions: Inhibiting the Evaporation of Free Water from Macroscopic to Molecular Scales - ResearchGate. (n.d.). Retrieved from [Link]

  • Science of Humectants: How They Work | Journal - 2250.care. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Advanced Biomedical Applications of Hydrogels: A Current Review - Scientific Literature. (2020). Retrieved from [Link]

  • 1,2-Propanediol, 3-(4-chlorophenoxy)-: Human health tier II assessment. (2016). Retrieved from [Link]

  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (n.d.). Retrieved from [Link]

  • METHOD FOR THE DETERMINATION OF SODIUM HYALURONATE CONTENT IN A HYDROGEL - European Patent Office. (n.d.). Retrieved from [Link]

  • Hydrogel: Preparation, Characterization and Applications - The Pharma Innovation. (2017). Retrieved from [Link]

  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (2025). Progress in Chemical and Biochemical Research.
  • 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Retrieved from [Link]

  • Understanding humectant behaviour through their water-holding properties - PubMed. (n.d.). Retrieved from [Link]

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  • This compound | C9H12O3 | CID 10857 - PubChem - NIH. (n.d.). Retrieved from [Link]

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  • Hydrogel Preparation Methods and Biomaterials for Wound Dressing - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of temperature/pH-sensitive hydrogels containing disulfide linkages as cross-links and their characterization - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications - MDPI. (n.d.). Retrieved from [Link]

  • The Role of Humectants in Cosmetic Formulations - UL Prospector. (2024). Retrieved from [Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries - Tristar Intermediates. (2024). Retrieved from [Link]

  • PROPANEDIOL (PROPANDİOL) | - atamankimya.com. (n.d.). Retrieved from [Link]

  • Hydrogels for the Delivery of Plant-Derived (Poly)Phenols - MDPI. (n.d.). Retrieved from [Link]

  • Methods for Determining the High Molecular Weight of Hyaluronic Acid: A Review - MDPI. (n.d.). Retrieved from [Link]

  • The Effect of Glycerin Content in Sodium Alginate/Poly(vinyl alcohol)-Based Hydrogels for Wound Dressing Application - MDPI. (2021). Retrieved from [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - ScienceOpen. (2017). Retrieved from [Link]

  • Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films - MDPI. (2023). Retrieved from [Link]

  • solvents with superior moisturizing ability? : r/DIYBeauty - Reddit. (2021). Retrieved from [Link]

  • Hydrogels and nanogels: effectiveness in dermal applications - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Validation of stability-indicating high-performance liquid chromatography method for the determination of thymol in gelatin-based hydrogels - ResearchGate. (n.d.). Retrieved from [Link]

  • Propanediol 1,3 1064 | MakingCosmetics. (n.d.). Retrieved from [Link]

  • Common Humectant Compatibility Issues in Cosmetics - Allan Chemical Corporation. (n.d.). Retrieved from [Link]

  • Propanediol in Skincare | Natural Humectant & Solvent - Sally B's Skin Yummies. (2024). Retrieved from [Link]

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Application Notes & Protocols: 3-Phenoxy-1,2-propanediol as a Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenoxy-1,2-propanediol (CAS No. 538-43-2) is a versatile organic compound that has carved a significant niche as a pivotal intermediate in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1][2] Its unique structure, featuring a stable phenoxy group and a reactive diol moiety, provides a robust scaffold for building the core structures of several classes of drugs, including widely-used β-blockers, expectorants, and muscle relaxants. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the strategic applications of this compound and its derivatives. We will explore the mechanistic underpinnings of its reactivity, provide field-proven synthetic protocols, and outline essential analytical methods for quality control.

Introduction: Understanding the Strategic Value of this compound

This compound is a colorless to pale yellow liquid or crystalline solid characterized by a phenyl group linked via an ether bond to a propanediol backbone.[2] This arrangement is not merely incidental; it is the key to its utility. The phenoxy group provides a foundational aromatic structure common to many APIs, while the 1,2-diol is a highly versatile functional group, amenable to a variety of chemical transformations.

Causality of Utility: The primary hydroxyl group is more sterically accessible and reactive than the secondary hydroxyl group, allowing for selective functionalization. Furthermore, the entire propanolamine backbone, which can be derived from this intermediate, is a classic pharmacophore in many drug classes, particularly β-blockers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 538-43-2[3][4]
Molecular Formula C₉H₁₂O₃[2][3]
Molecular Weight 168.19 g/mol [2][3]
Appearance Colorless liquid or white to light yellow crystal/powder[1][2]
Solubility Soluble in water and various organic solvents[1][2]
SMILES O(CC(CO)O)C1=CC=CC=C1[2][3]
InChI Key FNQIYTUXOKTMDM-UHFFFAOYSA-N[2][3]

Core Applications in Pharmaceutical Synthesis

The true value of this compound is demonstrated by its role as a precursor to several key drug families. The ether linkage is exceptionally stable, ensuring the integrity of the core structure throughout multi-step syntheses.

Synthesis of Aryl Glyceryl Ether Expectorants: The Guaifenesin Case

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a widely used expectorant.[5][6] Its synthesis is a textbook example of the Williamson ether synthesis, a robust and scalable method for forming ethers. In this context, a substituted phenol (guaiacol) is deprotonated by a base to form a nucleophilic phenoxide, which then displaces a leaving group from a three-carbon electrophile.

Mechanistic Insight: The synthesis typically employs 3-chloro-1,2-propanediol as the electrophilic partner for guaiacol.[7][8] The resulting product, Guaifenesin, is a direct structural analog of this compound, differing only by the methoxy substituent on the phenyl ring. This highlights the modularity of the synthesis, where different phenols can be used to create a variety of aryl glyceryl ethers.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Guaiacol Guaiacol (2-Methoxyphenol) Deprotonation Step 1: Deprotonation (Phenoxide Formation) Guaiacol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Chloropropanediol 3-Chloro-1,2-propanediol SN2 Step 2: SN2 Attack Chloropropanediol->SN2 Electrophile Deprotonation->SN2 Phenoxide Nucleophile Guaifenesin Guaifenesin SN2->Guaifenesin Byproducts Byproducts (NaCl, H₂O) SN2->Byproducts

Fig 1: Williamson Ether Synthesis pathway for Guaifenesin.
Central-Acting Muscle Relaxants: The Mephenesin Analogue

Mephenesin, or 3-(2-methylphenoxy)-1,2-propanediol, is a centrally acting muscle relaxant.[9][10] Its structure is directly analogous to this compound, with a methyl group at the ortho position of the phenyl ring. The synthesis follows the same reliable Williamson ether synthesis pathway as Guaifenesin, typically starting from 2-cresol (o-cresol) and 3-chloro-1,2-propanediol.[11][12] The pharmacological activity of Mephenesin and related compounds has been extensively studied, demonstrating the importance of the phenoxy propanediol scaffold in modulating neuromuscular activity.[12]

β-Adrenergic Blockers (β-Blockers)

The 1-aryloxy-3-alkylamino-2-propanol structure is the hallmark of the β-blocker class of drugs, used to manage cardiovascular conditions like hypertension. While this compound itself can be a starting point, a more common industrial route involves reacting a substituted phenol with epichlorohydrin.[13] This forms a glycidyl ether intermediate, which is structurally related to an activated form of this compound.

Key Transformation: The crucial step is the subsequent ring-opening of the epoxide by an amine (e.g., isopropylamine). This reaction installs the alkylamino side-chain and generates the secondary alcohol characteristic of all β-blockers.[13][14][15] This two-step process is highly efficient and allows for the synthesis of a vast library of β-blockers (e.g., Propranolol, Metoprolol, Bisoprolol) by simply varying the starting phenol and the amine.[16][17]

Beta_Blocker_Synthesis Phenol Substituted Phenol GlycidylEther Aryl Glycidyl Ether (Epoxide Intermediate) Phenol->GlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Base catalyst BetaBlocker β-Blocker Product GlycidylEther->BetaBlocker Amine Amine (e.g., Isopropylamine) Amine->BetaBlocker Epoxide Ring-Opening

Fig 2: General synthetic pathway for β-blockers.

Detailed Synthetic Protocols

The following protocols are presented as foundational methods. Researchers must conduct their own risk assessments and optimization studies for specific applications.

Protocol 1: Synthesis of Guaifenesin Intermediate via Williamson Ether Synthesis

Objective: To synthesize 3-(2-methoxyphenoxy)-1,2-propanediol (Guaifenesin) from guaiacol and 3-chloro-1,2-propanediol.

Materials and Reagents:

  • Guaiacol (2-methoxyphenol)

  • 3-Chloro-1,2-propanediol

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Base Preparation: In a round-bottom flask, dissolve NaOH (1.0 eq) in water to create a concentrated solution.

  • Phenoxide Formation: To the stirred NaOH solution, add guaiacol (1.0 eq). Stir for 15-20 minutes at room temperature. The formation of the sodium phenoxide is an exothermic process.[8]

  • Nucleophilic Substitution: Add 3-chloro-1,2-propanediol (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and maintain under reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Isolation: The crude product can be further purified by recrystallization or column chromatography to yield pure Guaifenesin.[6]

Safety Precautions: Sodium hydroxide is corrosive. Guaiacol and 3-chloro-1,2-propanediol are irritants. All operations should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

Protocol 2: Synthesis of a Propranolol Precursor and Final API

Objective: To synthesize a propranolol precursor (naphthyl glycidyl ether) and subsequently convert it to Propranolol.

Materials and Reagents:

  • 1-Naphthol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropylamine

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure: Part A: Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane (Glycidyl Ether)

  • In a flask, dissolve 1-naphthol (1.0 eq) and NaOH (1.1 eq) in aqueous ethanol.

  • Add epichlorohydrin (1.5 eq) dropwise while stirring.

  • Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Part B: Synthesis of Propranolol

  • Dissolve the glycidyl ether from Part A (1.0 eq) in ethanol in a round-bottom flask.

  • Add isopropylamine (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.[17]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude propranolol can be purified by conversion to its hydrochloride salt and subsequent recrystallization.

Safety Precautions: 1-Naphthol is harmful. Epichlorohydrin is toxic and a suspected carcinogen. Isopropylamine is flammable and corrosive. Handle all reagents with extreme care in a fume hood and wear appropriate PPE.

Analytical Quality Control for Synthesis

Ensuring the purity and identity of the intermediate and the final API is critical. A multi-modal analytical approach is required.

Analytical_Workflow cluster_synthesis Synthesis Stages cluster_techniques Analytical Techniques StartMat Starting Material (this compound) HPLC HPLC (Purity, Assay) StartMat->HPLC Identity & Purity GCMS GC-MS (Residual Solvents, Impurity ID) StartMat->GCMS Identity & Purity FTIR FTIR (Functional Groups) StartMat->FTIR Identity & Purity InProcess In-Process Control InProcess->HPLC Reaction Completion FinalProduct Final Product (API) FinalProduct->HPLC Full Characterization FinalProduct->GCMS Full Characterization NMR NMR (Structure Elucidation) FinalProduct->NMR Full Characterization FinalProduct->FTIR Full Characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Phenoxy-1,2-propanediol (CAS 538-43-2)

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of 3-Phenoxy-1,2-propanediol.

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile compound. Whether you are troubleshooting an existing process or developing a new one, this guide offers detailed protocols, answers to frequently asked questions, and solutions to common challenges.

This compound, also known as Phenyl Glyceryl Ether, is a valuable chemical intermediate and ingredient in pharmaceuticals and personal care products.[1][2] Its performance in these applications is critically dependent on its purity. The presence of residual starting materials, by-products, or solvents can lead to inconsistent experimental results, failed batches, and potential safety concerns. This guide will equip you with the knowledge to achieve the desired purity for your specific application.

Physical & Chemical Properties of this compound
CAS Number 538-43-2[3][4]
Molecular Formula C₉H₁₂O₃[2][4][5]
Molecular Weight 168.19 g/mol [4][5][6]
Appearance White crystalline solid or colorless to pale yellow liquid[2][5]
Boiling Point ~315 °C (588 K) at atmospheric pressure[6]
Solubility Soluble in water and various organic solvents[1][2]

Section 1: Understanding Potential Impurities

Q: What are the most common impurities I might encounter after synthesizing this compound?

A: The impurity profile is intrinsically linked to the synthetic route employed. The most common laboratory-scale synthesis is a variation of the Williamson ether synthesis, typically involving the reaction of a phenoxide source with a C3-epoxide or a chlorodiol, such as glycidol or 3-chloro-1,2-propanediol, respectively.

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • Phenol: Due to incomplete reaction or use of excess phenol. Its acidic nature and distinct odor are key identifiers.

    • Glycidol or 3-Chloro-1,2-propanediol: Highly reactive starting materials that may persist if the reaction does not go to completion.

  • Reaction By-products:

    • Regioisomers: If the phenoxide attacks the internal carbon of the epoxide (glycidol), it can form the isomeric impurity 2-phenoxy-1,3-propanediol.

    • Di-substituted Products: The hydroxyl group of the desired this compound can be deprotonated and react with another molecule of the electrophile (e.g., 3-chloro-1,2-propanediol), leading to by-products like 1,3-diphenoxy-2-propanol. This is analogous to the formation of 1,3-diphenoxypropane in similar syntheses.[7]

    • Polymeric Material: Glycidol can self-polymerize under basic or acidic conditions, leading to polyglycerol ethers, which are often viscous, non-volatile residues.

  • Process-Related Impurities:

    • Inorganic Salts: Generated during the reaction or neutralization steps (e.g., sodium chloride). These are typically removed during the initial aqueous workup.[8]

    • Residual Solvents: Solvents used in the reaction (e.g., THF, DMF, ethanol) or extraction (e.g., diethyl ether, ethyl acetate) may be present in the crude product.[7][9]

Section 2: FAQs on Purification Strategies

Q: What are the primary methods for purifying crude this compound?

A: There are three primary methods, each suited for different scales and impurity profiles:

  • Vacuum Distillation: This is the method of choice for large-scale purification and for removing non-volatile or highly volatile impurities. Given the high boiling point of this compound (~315 °C), distillation must be performed under high vacuum to prevent thermal decomposition.[6] It is highly effective at removing inorganic salts, polymeric residues, and residual phenol.

  • Recrystallization: If the crude product is a solid or can be induced to solidify, recrystallization is a powerful and cost-effective technique for achieving high purity.[2][5] The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at cool temperatures, while impurities remain in the mother liquor.

  • Flash Column Chromatography: This technique is ideal for laboratory-scale purification, especially when dealing with impurities that have similar volatilities or crystallization properties to the main product (e.g., regioisomers). It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[9]

Q: How do I choose between distillation, recrystallization, and chromatography?

A: Your choice depends on the physical state of your crude product, the nature of the impurities, and the scale of your operation. The following decision tree provides a general guideline.

G start Start: Crude Product Analysis is_solid Is the crude product a solid or can it be solidified? start->is_solid is_large_scale Large scale (>50g)? is_solid->is_large_scale No (It's an oil) recrystallize Attempt Recrystallization First is_solid->recrystallize Yes impurities_volatile Are impurities mainly non-volatile (polymers, salts)? is_large_scale->impurities_volatile Yes impurities_isomeric Are impurities isomeric or have very similar polarity? is_large_scale->impurities_isomeric No distill Purify by Vacuum Distillation impurities_volatile->distill Yes chromatography Purify by Flash Column Chromatography impurities_volatile->chromatography No impurities_isomeric->chromatography Yes distill_first Consider preliminary distillation to remove bulk impurities impurities_isomeric->distill_first No distill_first->chromatography

Caption: Decision workflow for selecting a purification method.

Q: Which analytical techniques should I use to assess purity?

A: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like residual phenol and reaction solvents. It can also confirm the identity of the main product peak by its mass spectrum.[7][10]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities, isomers, and di-substituted by-products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can detect impurities if they are present in significant quantities (>1%). Integration of the ¹H NMR signals can be used for quantitative analysis against an internal standard.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool used to monitor the progress of a reaction and to quickly assess the purity of fractions during column chromatography.[9]

Section 3: Troubleshooting Guide

Q: My final yield of pure this compound is very low. What could be the cause?

A: Significant product loss during purification is a common issue. Consider these possibilities:

  • During Aqueous Workup: The diol structure gives this compound some water solubility.[1][2] During extraction, ensure you perform multiple extractions (e.g., 3-4 times) with your organic solvent. Additionally, washing the combined organic layers with brine can reduce the amount of dissolved water and prevent your product from partitioning back into the aqueous phase.

  • During Recrystallization: If your product is overly soluble in the chosen cold solvent, you will lose a significant amount in the mother liquor. Try a less polar solvent system or reduce the amount of solvent used to the minimum required to dissolve the compound when hot. Always cool the solution slowly and then in an ice bath to maximize crystal recovery.

  • During Chromatography: The polar diol groups can cause irreversible adsorption or "streaking" on acidic silica gel. You can mitigate this by pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%) or by using a different stationary phase like neutral alumina.

Q: I'm trying to recrystallize my product, but it's separating as an oil ("oiling out"). How can I fix this?

A: Oiling out occurs when the solubility of the compound in the solvent is too high at the point of saturation, causing it to separate as a liquid phase rather than forming a crystal lattice. Here are some solutions:

  • Reduce the Cooling Rate: Cool the flask slowly from boiling to room temperature without disturbance. Rapid cooling promotes supersaturation and oiling. Once at room temperature, you can try seeding with a previously formed crystal or scratching the inside of the flask to induce nucleation before moving to an ice bath.

  • Change the Solvent System: The current solvent may be too good a solvent. Switch to a less polar solvent or use a binary solvent system.[11] Dissolve the crude oil in a small amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

  • Increase Solvent Volume: While counterintuitive for yield, using a more dilute solution can sometimes prevent oiling out by lowering the concentration below the "oiling point."

  • Pre-purify: A high impurity load can depress the melting point and inhibit crystallization. A quick pass through a short plug of silica gel to remove gross impurities might allow the partially purified product to crystallize successfully.

Q: My final product is a yellow oil/solid, but it's supposed to be colorless/white. What causes this?

A: A yellow tint often indicates the presence of oxidized impurities.

  • Cause: The most likely culprit is residual phenol, which is highly susceptible to air oxidation, forming colored quinone-type species. The product itself could also be susceptible to some degradation over time.[10]

  • Solution:

    • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then filter it through a pad of Celite while hot to remove the carbon and adsorbed colored impurities. Proceed with cooling and crystallization.

    • High-Vacuum Distillation: A carefully performed vacuum distillation is very effective at separating the colorless product from colored, non-volatile polymeric or oxidized materials.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by High-Vacuum Distillation

This method is ideal for purifying crude this compound that is an oil or a low-melting solid, particularly on scales greater than 10 grams.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and rated for vacuum. Use high-vacuum grease on all joints.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly apply vacuum. Any residual low-boiling solvents will be removed. You may see some bubbling.

  • Heating: Once a stable high vacuum is achieved (<1 mmHg), begin heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature distribution.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will likely contain residual phenol and other volatile impurities.

    • Main Fraction: As the temperature rises and stabilizes, collect the main fraction of pure this compound. The boiling point will depend on the vacuum level.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile residues.

  • Shutdown: Allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure.

Protocol 2: Purification by Recrystallization

This is the preferred method for achieving the highest purity for solid crude product.

  • Solvent Selection: A common and effective solvent system is Toluene or an Ethyl Acetate/Heptane mixture.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., Toluene) and bring the mixture to a gentle boil with stirring until all the solid dissolves. If using a binary system, dissolve the solid in a minimal amount of the "good" solvent (Ethyl Acetate) and add the hot "poor" solvent (Heptane) dropwise until turbidity persists.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel (containing Celite if carbon was used) into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography

This protocol is best for small-scale purification or for separating challenging isomeric impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 30:70 Ethyl Acetate:Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A typical starting eluent is a mixture of Ethyl Acetate and Hexane. The polarity can be gradually increased by increasing the proportion of Ethyl Acetate to elute the more polar product.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[9]

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 5: Purity Analysis Workflow

The following diagram illustrates a typical workflow for confirming the purity of the final product.

G start Purified Product tlc TLC Analysis (Single Spot?) start->tlc gcms GC-MS Analysis tlc->gcms Yes fail Repurify or Re-characterize tlc->fail No hplc HPLC Analysis gcms->hplc nmr NMR (¹H, ¹³C) Analysis hplc->nmr pass Purity Confirmed nmr->pass

Caption: Workflow for post-purification analysis.

References

  • Chemical Synthesis Database. (2025). This compound. Retrieved from Chemical Synthesis Database. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from PubChem website. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-PHENOXYPROPANE-1,2-DIOL | CAS 538-43-2. Retrieved from Matrix Fine Chemicals website. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester website. [Link]

  • The Good Scents Company. (n.d.). phenoxypropanediol. Retrieved from The Good Scents Company website. [Link]

  • NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST Chemistry WebBook. Retrieved from NIST website. [Link]

  • Google Patents. (2017). Preparation method of 3-amino-1,2-propanediol.

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxy-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Williamson ether synthesis for this specific target molecule. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the rationale behind optimizing your reaction conditions to ensure high yield and purity. This compound is a valuable intermediate in the pharmaceutical and cosmetic industries, and mastering its synthesis is crucial for many research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound via Williamson ether synthesis?

A1: The two primary routes for the Williamson ether synthesis of this compound involve the reaction of a phenoxide salt with either 3-chloro-1,2-propanediol or glycidol. The phenoxide is typically generated in situ by treating phenol with a suitable base.

Q2: How does the Williamson ether synthesis work for this reaction?

A2: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base deprotonates phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkylating agent (e.g., the carbon bearing the chlorine in 3-chloro-1,2-propanediol), displacing the leaving group (chloride) to form the desired ether.

Q3: What are the most critical parameters to control in this synthesis?

A3: The key parameters to optimize are the choice of base, solvent, reaction temperature, and the purity of your reagents. These factors significantly influence the reaction rate, yield, and the formation of byproducts.

Q4: What are the major side reactions I should be aware of?

A4: The primary competing reactions are E2 elimination, especially with sterically hindered substrates, and C-alkylation of the phenoxide ion. When using glycidol, polymerization of the epoxide can also occur. Another common byproduct is the dialkylated product, 1,3-diphenoxypropane, where a second molecule of phenoxide reacts with the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

A low yield is a common frustration in Williamson ether synthesis. The following troubleshooting steps can help identify and resolve the underlying cause.

Potential Causes & Solutions:

  • Inefficient Phenoxide Formation:

    • Cause: The base used may be too weak to completely deprotonate the phenol, or it may have degraded due to improper storage.

    • Solution: Ensure your base is fresh and of high purity. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used. Allow sufficient time for the phenoxide to form before adding the alkylating agent; gentle warming can facilitate this step. For more robust deprotonation, stronger bases like sodium hydride (NaH) can be employed, though this requires anhydrous conditions.

  • Moisture in the Reaction:

    • Cause: The Williamson ether synthesis is sensitive to moisture, which can consume the base and hydrolyze the alkylating agent.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Common anhydrous polar aprotic solvents that favor SN2 reactions include acetonitrile, DMF, and DMSO.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may be too slow at lower temperatures, while excessively high temperatures can promote side reactions like elimination.

    • Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C. It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC). The temperature can be gradually increased if the reaction is proceeding too slowly.

  • Insufficient Reaction Time:

    • Cause: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 1 to 8 hours. Continue the reaction until the starting material is consumed.

Problem 2: Presence of Significant Impurities

The formation of byproducts can complicate purification and reduce the overall yield of this compound.

Common Impurities and Their Mitigation:

  • 1,3-Diphenoxypropane:

    • Cause: This byproduct forms when the hydroxyl group of the desired product is deprotonated and reacts with another molecule of the alkylating agent.

    • Solution: Use a slight excess of phenol relative to the alkylating agent to favor the formation of the desired product. Slow, dropwise addition of the alkylating agent can also help maintain its low concentration, minimizing the secondary reaction.

  • C-Alkylated Phenol:

    • Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation is more likely to occur under certain conditions.

    • Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Elimination Byproducts (e.g., Allyl Alcohol from 3-chloro-1,2-propanediol):

    • Cause: The alkoxide can act as a base, leading to an E2 elimination reaction, particularly at higher temperatures.

    • Solution: Lowering the reaction temperature generally favors the SN2 substitution over elimination. Using a less sterically hindered base can also be beneficial.

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenol and 3-Chloro-1,2-propanediol
  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF). Add a powdered base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Slowly add 3-chloro-1,2-propanediol (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation
ParameterRecommended ConditionRationale
Base K₂CO₃, NaOH, KOHEffective for deprotonating phenols for aryl ether synthesis.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents favor SN2 reactions and O-alkylation.
Temperature 50-100 °CBalances reaction rate and minimization of side reactions.
Reactant Ratio Slight excess of phenolMinimizes dialkylation.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (B⁻) Base->Phenoxide HB HB AlkylHalide 3-Chloro-1,2-propanediol (R-Cl) Product This compound (Ar-O-R) AlkylHalide->Product LeavingGroup Cl⁻ Phenoxide2 Phenoxide (Ar-O⁻) Phenoxide2->Product SN2 Attack

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_LowYield Low Yield Troubleshooting cluster_Impurities Impurity Troubleshooting Start Start Synthesis Analyze Analyze Reaction Mixture (TLC, GC-MS) Start->Analyze Problem Problem Identified? Analyze->Problem LowYield Low Yield Problem->LowYield Yes Impurities Impurities Present Problem->Impurities Yes Success Successful Synthesis Problem->Success No CheckBase Check Base Quality & Strength LowYield->CheckBase CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous OptimizeTempTime Optimize Temperature & Time LowYield->OptimizeTempTime AdjustRatio Adjust Reactant Ratio Impurities->AdjustRatio ControlTemp Lower Reaction Temperature Impurities->ControlTemp SolventChoice Verify Solvent Choice Impurities->SolventChoice

Caption: A logical workflow for troubleshooting common synthesis issues.

References

1

Troubleshooting 3-Phenoxy-1,2-propanediol interference in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Phenoxy-1,2-propanediol

Introduction

Welcome to the technical support guide for navigating challenges associated with this compound in biological research. This compound (CAS 538-43-2), also known as PPD or glycerol α-monophenyl ether, is a chemical compound frequently utilized as a solvent, preservative, and fragrance component in a wide array of products, including cosmetics and pharmaceuticals.[1][2][3] Its presence, while beneficial in product formulation, can become a significant source of experimental artifact and interference in sensitive biological assays.

This guide is designed for researchers, scientists, and drug development professionals who have encountered unexpected or inconsistent results and suspect PPD may be a contributing factor. As your dedicated application scientist, my goal is to provide you with the foundational knowledge and practical, step-by-step troubleshooting protocols to identify, characterize, and mitigate PPD-related assay interference, ensuring the integrity and reliability of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its potential impact on laboratory work.

Q1: What is this compound and where does it come from?

This compound is a synthetic organic compound belonging to the glycol ether family.[3] It is a colorless to pale yellow liquid or white crystalline solid that is soluble in water and various organic solvents.[2][4] Its primary commercial applications are in the cosmetics and pharmaceutical industries, where it functions as a preservative due to its antimicrobial properties, a solvent for other ingredients, and a fragrance fixative.[1][3]

Potential sources of contamination in a lab setting include:

  • Leachate from lab plastics or consumables.

  • Excipient in drug formulations or test compounds.

  • Component of buffers or reagents sourced from external manufacturers.

  • Cross-contamination from personal care products used by lab personnel.

Q2: Why is this compound a problem in biological assays?

Like many compounds classified under the umbrella of Pan-Assay Interference Compounds (PAINS), this compound can generate false positive or false negative results through mechanisms unrelated to the specific biological target of the assay.[5] Its chemical structure, featuring a phenyl ring and hydroxyl groups, gives it the potential to interfere in numerous ways:

  • Non-specific Protein Binding: It can bind promiscuously to proteins, potentially altering their conformation and activity.

  • Fluorescence/Absorbance Artifacts: The phenoxy group can absorb UV light and may exhibit intrinsic fluorescence, directly interfering with optical detection methods.

  • Chemical Reactivity: While generally stable, it can interact with reactive assay components under certain conditions.

  • Membrane Disruption: In cell-based assays, its solvent properties may affect cell membrane integrity.

Q3: What are the key physical and chemical properties I should be aware of?

Understanding the properties of PPD is the first step in designing effective troubleshooting experiments.

PropertyValueSource(s)
CAS Number 538-43-2[6]
Molecular Formula C₉H₁₂O₃[6]
Molecular Weight 168.19 g/mol [6]
Appearance White crystalline solid or colorless liquid[2][4]
Solubility Soluble in water and various organic solvents[1][2]
logP (o/w) 0.7[7]
Boiling Point ~315 °C (estimated)[7]
Melting Point ~67.5 °C[4]

Part 2: A-to-Z Troubleshooting Workflow

This section provides a systematic workflow to diagnose and resolve suspected PPD interference.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Identification cluster_2 Phase 3: Mitigation A Unexpected Assay Results (e.g., High background, poor reproducibility) B Hypothesize PPD Contamination A->B C Run Control Experiments B->C D Is interference confirmed? C->D E Analyze Reagents via GC-MS D->E Yes I Problem Resolved D->I No, investigate other causes F Source Identified? E->F G Implement Mitigation Strategy F->G Yes F->G No, but interference is real H Re-validate Assay G->H H->I

Caption: General workflow for troubleshooting PPD interference.

Step 1: Diagnose the Interference with Control Experiments

The first step is to confirm that an interferent is indeed present. This is achieved by running a series of carefully designed control experiments.

Protocol 1: The "Spike-In" Experiment

Objective: To determine if authentic this compound recapitulates the observed assay artifacts when added ("spiked") into a clean, well-characterized assay system.

Methodology:

  • Prepare a PPD Stock Solution: Purchase high-purity this compound (CAS 538-43-2). Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or ethanol).

  • Establish a Dose-Response Curve: Serially dilute the PPD stock solution and add it to your assay in the absence of your test compound. The concentration range should span from low nanomolar to high micromolar to identify a potential dose-dependent effect.

  • Run Controls:

    • Negative Control: Assay buffer with no PPD and no test compound.

    • Positive Control: A known activator or inhibitor for your assay.

    • Vehicle Control: Assay buffer with the same final concentration of the solvent (e.g., DMSO) used for the PPD stock.

  • Analyze Data: Plot the assay signal against the concentration of PPD. If you observe a dose-dependent change in the signal (increase or decrease) that mimics your original problem, you have strong evidence of PPD interference.

Causality Check: Why does this work? This experiment directly tests the hypothesis that PPD is the causative agent. By isolating the variable (the presence of PPD), you can directly observe its effect on the assay readout, distinguishing it from other potential issues with your test compound or reagents.

Step 2: Identify the Source of Contamination

Once interference is confirmed, the next logical step is to pinpoint the source.

Protocol 2: Analytical Identification via GC-MS

Objective: To analytically confirm the presence and quantify the amount of PPD in your assay components. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose.[8][9]

Methodology:

  • Sample Collection: Collect samples of all individual reagents used in your assay: buffers, media, stock solutions of your test compound, and even the water source.

  • Sample Preparation (Conceptual):

    • A liquid-liquid extraction is often employed. For aqueous samples, a "salting out" method can be used to increase the ionic strength and drive PPD into an organic phase (e.g., ethyl ether).[9]

    • An internal standard (e.g., a deuterated version of a similar compound) should be added to accurately quantify the PPD concentration.

  • GC-MS Analysis:

    • The prepared extract is injected into the GC-MS system.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column.

    • The mass spectrometer fragments the eluted molecules and detects them based on their mass-to-charge ratio, providing a definitive identification.

  • Data Interpretation: Compare the retention time and mass spectrum of any peaks in your samples to that of a pure this compound standard.

G cluster_0 Mechanism of Interference cluster_1 Assay Components PPD This compound (PPD) Enzyme Enzyme / Protein PPD->Enzyme Non-specific Binding (Conformational Change) Fluor Fluorophore PPD->Fluor Signal Quenching or Intrinsic Fluorescence Cell Cell Membrane PPD->Cell Membrane Disruption

Caption: Potential mechanisms of PPD assay interference.

Step 3: Mitigate the Interference

Once the source is identified, you can take corrective action. If the source cannot be identified but interference is confirmed, these strategies can still be effective.

Strategy 1: Reagent Replacement

  • Source New Reagents: The most straightforward approach. If PPD is found in a specific buffer or lot of a compound, obtain a new, certified PPD-free lot. Request a certificate of analysis from the vendor.

  • In-House Preparation: Prepare buffers and solutions in-house using high-purity starting materials to control all components.

Strategy 2: Sample Cleanup

  • Dialysis/Buffer Exchange: If your protein of interest is the source of contamination, use dialysis or a desalting column to exchange the buffer for a clean one.

  • Chromatography: For contaminated small molecule compounds, re-purification using an appropriate chromatography method (e.g., HPLC) may be necessary.

Strategy 3: Assay Re-design

  • Change Detection Method: If you are using a fluorescence-based assay and suspect quenching or intrinsic fluorescence, consider switching to an orthogonal detection method, such as absorbance, luminescence, or a label-free technology like Surface Plasmon Resonance (SPR).

  • Increase Detergent Concentration: In some cases, non-specific binding can be mitigated by adding a small amount of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the assay buffer, provided it does not inhibit your biological system. Test a range of concentrations to find the optimal balance.

References

  • This compound | C9H12O3 | CID 10857. PubChem, National Institutes of Health. [Link]

  • phenoxypropanediol, 538-43-2. The Good Scents Company. [Link]

  • [Application]this compound. CTK. [Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries. Tristar Intermediates. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Chemical Biology, National Institutes of Health. [Link]

  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed, National Institutes of Health. [Link]

  • Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]

  • Propylene Glycol | C3H8O2 | CID 1030. PubChem, National Institutes of Health. [Link]

Sources

Stability of 3-Phenoxy-1,2-propanediol under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenoxy-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[1] However, its stability can be influenced by environmental factors such as pH, temperature, and light. The molecule contains an ether linkage and two hydroxyl groups, which dictate its chemical reactivity and potential degradation pathways.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor influencing the stability of this compound. The ether linkage in the molecule is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.

  • Acidic Conditions (Low pH): In acidic environments, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis can lead to the cleavage of the ether bond, yielding phenol and glycerol as primary degradation products.

  • Neutral Conditions (pH ~7): Near a neutral pH, the rate of hydrolysis is generally at its minimum. Therefore, for formulations or experiments requiring long-term stability in an aqueous medium, maintaining a pH close to neutral is recommended.

  • Alkaline Conditions (High pH): While ether linkages are generally more resistant to base-catalyzed hydrolysis than esters, strong alkaline conditions, especially at elevated temperatures, can promote degradation. The specific degradation pathway under basic conditions may differ from acid-catalyzed hydrolysis and could involve other reactive species.

It is crucial to perform forced degradation studies across a wide range of pH values to understand the intrinsic stability of the molecule and identify potential degradation products.[2][3]

Q3: What are the likely degradation products of this compound under pH stress?

A3: The primary degradation pathway for this compound under hydrolytic stress is the cleavage of the ether bond. This would result in the formation of phenol and 1,2-propanediol (propylene glycol) . It is essential to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify the parent compound from its potential degradation products.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable recommendations.

Observed Issue Potential Cause Recommended Action
Unexpected decrease in the concentration of this compound over time in an acidic or basic solution. Hydrolysis of the ether linkage. 1. Confirm Degradation: Utilize a validated stability-indicating HPLC method to confirm the decrease in the parent peak and detect the appearance of new peaks corresponding to degradation products.[6] 2. Identify Degradants: If new peaks are observed, use techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify the degradation products.[6] The expected primary degradants are phenol and 1,2-propanediol. 3. pH Optimization: If the formulation allows, adjust the pH of the solution to be closer to neutral (pH 6-8) to minimize hydrolysis.
Appearance of a yellow discoloration in the solution, especially under acidic conditions and light exposure. Formation of colored degradation products. 1. Investigate Photodegradation: Conduct a photostability study as per ICH Q1B guidelines.[2] Expose a solution of this compound to a controlled light source while keeping a control sample in the dark. Compare the appearance and chromatographic profiles of the two samples. 2. Protect from Light: If photodegradation is confirmed, store solutions in amber vials or protect them from light to maintain stability.
Inconsistent stability results between different batches of a formulation containing this compound. Variability in formulation pH or presence of reactive excipients. 1. Verify Formulation pH: Ensure consistent pH across all batches by implementing strict in-process controls. 2. Excipient Compatibility Study: Perform compatibility studies with all formulation excipients. This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
Precipitation or phase separation in a liquid formulation upon pH adjustment. pH-dependent solubility of this compound or its interaction with other formulation components. 1. Determine Solubility Profile: Experimentally determine the solubility of this compound at different pH values relevant to your formulation. 2. Evaluate Excipient Interactions: Assess potential interactions between this compound and other excipients at the target pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Different pH Conditions

This protocol outlines a forced degradation study to evaluate the stability of this compound in acidic, neutral, and alkaline solutions.[3][4]

Objective: To identify the degradation pathways and the rate of degradation of this compound under various pH conditions.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Purified water

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Stability chambers or water baths capable of maintaining a constant temperature (e.g., 60°C)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Condition: In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Alkaline Condition: In a separate volumetric flask, add the same volume of stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Neutral Condition: In a third volumetric flask, add the same volume of stock solution and dilute with purified water to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the prepared solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time Points for Analysis: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before injection into the HPLC system, if necessary.

    • Analyze all samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and quantify any degradation products formed.

    • Determine the degradation rate under each condition.

Expected Outcome: This study will provide a comprehensive understanding of the stability of this compound at different pH values and help in identifying the conditions under which it is most stable.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Example Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) may be effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm (based on the UV absorbance of the phenoxy group)

  • Injection Volume: 20 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8] Specificity is particularly important and should be demonstrated by showing that the method can resolve the main peak from any degradation product peaks generated during forced degradation studies.

Data Presentation

Table 1: Summary of Expected Stability of this compound under Different pH Conditions

pH Condition Stressing Agent Temperature Expected Stability Potential Degradation Products
Acidic 0.1 M HCl60°CLowPhenol, 1,2-Propanediol
Neutral Purified Water60°CHighMinimal degradation expected
Alkaline 0.1 M NaOH60°CModerate to LowPhenol, 1,2-Propanediol, other potential byproducts

Visualizations

Degradation Pathway of this compound

G cluster_main Hydrolysis of this compound This compound This compound Phenol Phenol This compound->Phenol  Acid or Base Catalyzed Ether Cleavage 1,2-Propanediol 1,2-Propanediol This compound->1,2-Propanediol  Acid or Base Catalyzed Ether Cleavage

Caption: Acid or base-catalyzed hydrolysis of this compound.

Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of this compound stress Incubate under Stress Conditions (Acid, Base, Neutral) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Evaluate Data: - % Remaining - Degradation Products - Degradation Rate analysis->data

Caption: Workflow for conducting a forced degradation study.

References

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • FDA. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Benchchem. (n.d.). Technical Support Center: 3-Phenoxy-1-propanol Stability in Aqueous Solutions.
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Guidechem. (n.d.). This compound 538-43-2 wiki.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Phenoxy-1-propanol in Pharmaceutical Formulations.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • ECHEMI. (n.d.). 538-43-2, this compound Formula.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

Sources

Technical Support Center: Safe Handling and Disposal of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for the safe handling, storage, and disposal of 3-Phenoxy-1,2-propanediol (CAS No. 538-43-2) in a laboratory setting. It is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a culture of safety.

Chemical Profile and Properties

This compound is a white crystalline solid commonly used in scientific research, as well as in the cosmetic and pharmaceutical industries as a solvent, preservative, or synthetic intermediate.[1] A clear understanding of its properties is fundamental to its safe use.

PropertyValueSource(s)
Chemical Name 3-phenoxypropane-1,2-diol[2][3][4]
Synonyms Antodyne, Phenylglyceryl ether[2][3]
CAS Number 538-43-2[1][3][5]
Molecular Formula C₉H₁₂O₃[1][3][4]
Molecular Weight 168.19 g/mol [3]
Appearance White crystalline solid[6]
Solubility Soluble in water[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and management of this compound.

Q1: What are the primary hazards associated with this compound?

A1: While some regulatory classifications list this substance as not hazardous, it is crucial to treat it with caution as the toxicological properties are not fully known.[5] Some data suggests it may be moderately toxic by ingestion and can be an eye irritant.[1] Therefore, exposure should always be minimized. It is incompatible with strong oxidizing agents, which may lead to hazardous reactions.[1][5][7]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: To mitigate risks of exposure, the following PPE should be worn at all times:

  • Eye/Face Protection: Tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact.[2][7]

  • Skin Protection: A standard laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn.[7] For tasks with a higher risk of splashing, impervious clothing should be considered.[2]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood.[2][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]

Q3: What are the correct storage conditions for this compound?

A3: Proper storage is critical for maintaining chemical stability and ensuring safety. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5][6] It is imperative to store it away from incompatible materials, particularly strong oxidizing agents.[5][7]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. Under no circumstances should this compound or solutions containing it be discharged into sewer systems.[2] While extensive ecological data is unavailable, it is classified as slightly hazardous for water, and its introduction into aquatic environments must be avoided.[5]

Q5: What is the approved final disposal method for this chemical?

A5: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] All chemical waste, including contaminated materials, must be handled by a certified hazardous waste management service in accordance with local, state, and federal regulations.[8][9]

Troubleshooting and Emergency Scenarios

This section provides guidance for specific issues and accidental exposures you may encounter during your experiments.

Scenario 1: I've accidentally spilled a small amount (<100 mL) of this compound on my lab bench.

  • Problem: A contained chemical spill on a laboratory surface.

  • Solution:

    • Alert Personnel: Immediately inform colleagues in the vicinity.[10][11]

    • Ensure Ventilation: If not already, perform the cleanup within a chemical fume hood or a well-ventilated area.[10][11]

    • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

    • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical sorbent pads.[10][12]

    • Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[2][10][11]

    • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.[10][11] All cleaning materials must also be disposed of as hazardous waste.[9]

    • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Scenario 2: What are the first aid procedures in case of accidental exposure?

  • Problem: Accidental contact with skin, eyes, or inhalation/ingestion of the chemical.

  • Solution:

    • After Inhalation: Move the affected person into fresh air. If breathing is difficult, seek immediate medical attention.[2][5]

    • After Skin Contact: Immediately take off contaminated clothing. Flush the skin with plenty of water and soap for at least 15 minutes.[1][5] Seek medical advice if irritation persists.[5]

    • After Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[5]

    • After Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][7]

Safe Handling and Disposal Workflow

The following diagram outlines the complete lifecycle for managing this compound in the laboratory, from procurement to final disposal.

G Workflow for this compound Management cluster_0 Preparation & Storage cluster_1 Experimental Use cluster_2 Waste Management & Disposal Receiving Receive Chemical & Verify SDS Storage Store in Cool, Dry, Well-Ventilated Area (Away from Oxidizers) Receiving->Storage Inspect Container PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Storage->PPE Handling Handle in Chemical Fume Hood PPE->Handling Experiment Perform Experiment Handling->Experiment Contaminated_Waste Collect Contaminated Materials (e.g., gloves, wipes) Handling->Contaminated_Waste Used PPE Waste_Collection Collect Waste in Labeled, Compatible Container Experiment->Waste_Collection Liquid/Solid Waste Spill_Cleanup Spill Occurs? (Follow Protocol) Experiment->Spill_Cleanup Waste_Storage Store Waste Securely for Pickup Waste_Collection->Waste_Storage Spill_Cleanup->Waste_Collection No Spill_Cleanup->Contaminated_Waste Yes Contaminated_Waste->Waste_Storage Disposal Arrange Pickup by Licensed Disposal Service Waste_Storage->Disposal

Caption: Logical workflow for the safe laboratory management of this compound.

Detailed Protocols

Protocol 1: Segregation and Temporary Storage of Waste

Objective: To properly collect and store this compound waste prior to final disposal.

Methodology:

  • Container Selection: Obtain a clean, compatible hazardous waste container (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof lid.[10]

  • Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and the chemical name "this compound". Note the date the first waste is added.[10][11]

  • Waste Addition: Carefully transfer waste solutions or solids into the container, avoiding splashes.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[10] Consult your institution's Environmental Health and Safety (EHS) office for guidance on mixed waste.

  • Secure Storage: After each addition, securely close the lid. Store the container in a designated satellite accumulation area that is well-ventilated and away from general lab traffic and ignition sources.[10] Using a secondary containment bin is highly recommended.

  • Arrange Disposal: Once the container is full, or per institutional guidelines, contact your EHS department to arrange for collection by a certified hazardous waste disposal service.[9]

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-PHENOXYPROPANE-1,2-DIOL. Retrieved from Cleanchem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10857, this compound. PubChem. Retrieved from [Link]

  • Tulane University. (2023). FLOW CHART: Spill Response and Clean-Up. Office of Environmental Health and Safety (OEHS). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 3-Phenoxy-1-propanol. Retrieved from Angene Chemical. [Link]

  • University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from EHS UTK. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from Clarkson University. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Ethoxy-1,2-propanediol. Retrieved from Chemos. [Link]

  • Matrix Fine Chemicals. 3-PHENOXYPROPANE-1,2-DIOL | CAS 538-43-2. Retrieved from Matrix Fine Chemicals. [Link]

Sources

Technical Support Center: A Guide to the Purification of Commercial 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Phenoxy-1,2-propanediol (CAS 538-43-2) and require a product of high purity for their applications. Commercial grades of this valuable intermediate can contain impurities that may interfere with downstream reactions or compromise the integrity of final formulations.[1] This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose purity issues and implement effective purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions from users in the field.

Q1: What are the most likely impurities in my commercial this compound?

Based on its common synthesis route (typically the reaction of phenol with a glycidol or a related 3-carbon epoxide), the impurity profile can include:

  • Unreacted Starting Materials: Residual phenol and glycerol (from glycidol hydrolysis).

  • Isomeric Byproducts: Formation of the constitutional isomer, 2-phenoxy-1,3-propanediol.

  • Polymerization Products: Small amounts of dimers or oligomers formed by the reaction of the epoxide with the product diol.

  • Residual Solvents: Solvents used during the synthesis and initial workup.

  • Color Impurities: Degradation products that often cause a yellow or brown discoloration.[2]

Q2: My batch of this compound is a pale yellow, viscous liquid, but the specification sheet lists it as a white solid. What does this mean?

Pure this compound is a white crystalline solid with a melting point around 54-67.5 °C.[3][4] The presence of impurities often leads to melting point depression, causing the material to appear as a supercooled liquid or a semi-solid at room temperature. The yellow discoloration typically indicates the presence of trace oxidized or polymeric impurities. While it may still be of relatively high purity (>95%), for sensitive applications, purification is recommended.[2][4]

Q3: Which purification method—recrystallization, distillation, or chromatography—is the most suitable for my needs?

The best method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

  • Recrystallization: Ideal for removing small amounts of colored impurities and structurally different molecules. It is scalable and cost-effective for achieving high purity (>99%).

  • Vacuum Distillation: Excellent for separating the product from non-volatile residues (polymers, salts) and some starting materials. It is most effective for multi-gram to kilogram scales.

  • Flash Column Chromatography: The most powerful technique for separating closely related isomers and other byproducts. It is best suited for smaller scales (milligram to ~50 grams) and when the highest possible purity is essential.

Q4: How can I perform a quick purity check before and after my purification procedure?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the crude material, the purified fractions, and a co-spot (crude + pure) on a silica gel plate. A typical mobile phase would be 50-70% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane. The pure compound should appear as a single, well-defined spot, distinct from any impurity spots visible in the crude lane.

Part 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for the three primary purification methods.

Method A: Recrystallization

Principle of Causality: Recrystallization operates on the principle of differential solubility. A solvent system is chosen in which the desired compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. Impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed by hot filtration).

Detailed Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~50 mg of your material in ~1 mL of various solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Water, or mixed solvent systems like Toluene/Heptane). The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A Toluene/Heptane mixture is often effective.

  • Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., Toluene) in small portions while heating the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Aim to use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point; a sharp melting point close to the literature value indicates high purity.[3]

Troubleshooting Recrystallization

ProblemPossible Cause(s)Recommended Solution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The compound is melting, not dissolving. / The solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. / Add slightly more hot solvent and ensure all material is dissolved before cooling.
No Crystals Form Too much solvent was used. / The solution was cooled too rapidly.Boil off some of the solvent to increase concentration and re-cool. / Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Poor Recovery The compound has significant solubility in the solvent even at low temperatures.Use a different solvent system. / Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization (Step 3). / A second recrystallization may be necessary.

Visualization: Recrystallization Workflow

G cluster_dissolve Dissolution cluster_purify Purification cluster_isolate Isolation crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filter Hot Filtration (Optional) dissolved->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for purification by recrystallization.

Method B: Vacuum Distillation

Principle of Causality: this compound has a high boiling point (reported boiling point of 129-142 °C at reduced pressure).[3] Attempting to distill it at atmospheric pressure would require temperatures high enough to cause decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing the compound to vaporize and be collected without thermal degradation.

Detailed Step-by-Step Protocol:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is rated for vacuum and has no cracks. Use high-vacuum grease on all joints. Connect the apparatus to a vacuum pump capable of reaching <1 mmHg, with a cold trap in between.

  • Charging the Flask: Charge the round-bottom flask with the crude material (no more than 2/3 full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Turn on the stirrer and slowly apply the vacuum. Outgassing of any low-boiling residual solvents may occur.

  • Heating: Once a stable, low pressure is achieved, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first fraction (forerun), which may contain lower-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for your vacuum level, switch to a new receiving flask and collect the main product fraction. The pure product should be a colorless, clear liquid that solidifies upon cooling.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring the non-volatile residue.

  • Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

Troubleshooting Vacuum Distillation

ProblemPossible Cause(s)Recommended Solution
Bumping/Uncontrolled Boiling No boiling chips or inadequate stirring. / Heating too rapidly.Always use a new stir bar or fresh boiling chips. / Heat the flask gradually and ensure vigorous stirring.
Product Not Distilling Vacuum is not low enough. / Temperature is too low.Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is cold. / Gradually increase the heating mantle temperature.
Darkening/Decomposition Temperature is too high (often due to poor vacuum).Improve the vacuum to allow distillation at a lower temperature. Do not overheat the distillation pot.
Product Solidifies in Condenser The condenser is too cold for the product's melting point.Use room temperature water for the condenser, or in some cases, no cooling water may be necessary for high-melting-point solids. A heat gun can be used carefully to melt the solidified product.

Visualization: Vacuum Distillation Setup

G cluster_main Distillation Apparatus cluster_vacuum Vacuum System heating Heating Mantle + Stirrer flask Distilling Flask (Crude Product) heating->flask head Short-Path Distillation Head flask->head condenser Condenser head->condenser trap Cold Trap (e.g., Dry Ice/Acetone) head->trap To Vacuum receiver Receiving Flask (Pure Product) condenser->receiver pump Vacuum Pump trap->pump

Caption: Key components of a vacuum distillation setup.

Method C: Flash Column Chromatography

Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. This compound, being a polar molecule due to its two hydroxyl groups, will have a moderate affinity for the polar silica gel. By using a mobile phase of increasing polarity, less polar impurities are eluted first, followed by the desired product, and then more polar impurities.

Detailed Step-by-Step Protocol:

  • Stationary Phase Selection: For general purpose purification, silica gel is the standard choice. For this polar diol, a Diol-bonded silica phase can also provide excellent separation with potentially better peak shape.[5][6]

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives the product an Rf value of ~0.2-0.35. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane or Methanol (MeOH) in Dichloromethane (DCM). For example, a gradient from 20% to 100% EtOAc/Hexane.

  • Column Packing: Pack a flash column with silica gel using the chosen mobile phase's initial (low polarity) composition. Ensure the column bed is stable and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture. Gradually increase the polarity of the mobile phase according to your gradient plan.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Flash Chromatography

ProblemPossible Cause(s)Recommended Solution
Poor Separation Inappropriate solvent system. / Column was overloaded.Optimize the mobile phase using TLC to achieve better separation between spots. / Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).
Streaking/Tailing of Spots Sample is too acidic/basic. / Sample is poorly soluble in the mobile phase.Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic ones). / Use the dry loading technique.
Cracked Column Bed Column was packed improperly or ran dry.Ensure the column is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.

Visualization: Chromatography Workflow

G A Select Mobile Phase (via TLC) B Pack Column with Silica Gel A->B C Load Crude Sample (Dry or Wet) B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions (via TLC) E->F F->D Adjust Gradient G Combine Pure Fractions F->G H Evaporate Solvent G->H

Caption: General workflow for flash column chromatography.

Part 3: Analytical Methods for Purity Assessment

After purification, it is crucial to verify the purity of the material. The following table summarizes key analytical techniques.

TechniqueStationary Phase / ColumnMobile Phase / ConditionsExpected Result for Pure Compound
TLC Silica Gel 60 F25450-70% EtOAc/HexaneA single spot with Rf ~0.2-0.4. Visualized by UV light (254 nm) or by staining (e.g., potassium permanganate).
GC DB-1701 or similar mid-polarity columnInjector: 200-250 °CDetector (FID): 250-300 °COven Program: 100 °C hold 2 min, ramp 10 °C/min to 250 °CA single major peak. Purity is often reported as >95% by area.[4][7]
HPLC C18 Reverse Phase (e.g., 250x4.6mm, 5µm)Isocratic: 40:60 Acetonitrile:WaterDetector: UV at 270 nmA single, sharp peak. Useful for quantifying trace aromatic impurities.[8]
Melting Point N/AN/AA sharp melting range, e.g., 66-68 °C. A broad range indicates impurities.[3]

Part 4: Safety & Handling

As a professional, always consult the full Safety Data Sheet (SDS) before handling any chemical.[9][10]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Handling: this compound may cause skin and eye irritation.[10][11] Avoid inhalation of dust and ensure work is performed in a well-ventilated area or fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1][10]

  • Storage: Store in a tightly closed container in a cool, dry place.[3]

This guide provides the foundational knowledge to effectively purify commercial this compound. Successful purification relies on a sound understanding of these principles combined with careful experimental execution.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol Flash Column. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Seventh Sense Research Group. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive Index Detector. Retrieved from [Link]

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Technical Support Center: Optimizing 3-Phenoxy-1,2-propanediol as a Cryoprotectant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 3-Phenoxy-1,2-propanediol as a cryoprotectant. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. We will move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.

Introduction: The Potential of this compound in Cryopreservation

This compound is a glycerol derivative with properties that suggest its potential as a cryoprotective agent (CPA).[1][2][3][4] Its structural similarity to glycerol, a well-established cryoprotectant, indicates it may protect biological materials from freezing damage.[5][6][7] Cryoprotectants are vital for preserving cells and tissues by preventing the formation of damaging ice crystals.[5][8] They achieve this by increasing the solute concentration within cells, lowering the freezing point, and promoting a glassy, vitrified state rather than a crystalline one.[5]

While chemically related to the muscle relaxant Mephenoxalone and the expectorant Guaifenesin, the specific cryoprotective properties of this compound are not as extensively documented.[9] This guide will, therefore, draw upon the established principles of cryopreservation and the known behaviors of similar molecules to provide a robust framework for its optimization.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have when starting to work with this compound.

Q1: What is a good starting concentration for this compound?

A1: Based on protocols for similar cryoprotectants like glycerol and 1,2-propanediol (propylene glycol), a starting concentration range of 5% to 15% (v/v) in your freezing medium is a reasonable starting point.[6] The optimal concentration is highly dependent on the specific cell type you are working with.

Q2: How does this compound compare to DMSO or glycerol?

A2: While direct comparative studies are limited, we can infer some properties. Like glycerol, this compound is a polyol and likely functions by forming hydrogen bonds with water molecules to disrupt ice crystal formation.[6][7] It may have a different toxicity profile and cell permeability compared to the more commonly used Dimethyl Sulfoxide (DMSO). A key part of your optimization will be to directly compare its efficacy and toxicity against these standards for your specific application.

Q3: Is this compound toxic to cells?

A3: All cryoprotectants exhibit some level of cytotoxicity, which is concentration-dependent.[10][11] The phenoxy group in this compound may influence its interaction with cell membranes and overall toxicity. It is crucial to perform a dose-response cytotoxicity assay to determine the optimal, non-toxic concentration range for your cells.

Q4: Can I combine this compound with other cryoprotectants?

A4: Yes, combining cryoprotectants is a common strategy to reduce individual toxicity while maintaining high cryoprotective efficacy.[10][12] For example, combining a penetrating agent like this compound with a non-penetrating agent like sucrose or trehalose can be beneficial.[12][13] Combinations with other penetrating agents like DMSO or ethylene glycol at lower individual concentrations can also be explored.[14]

Q5: What is the best way to remove this compound after thawing?

A5: Rapid removal of cryoprotectants is important to minimize osmotic stress and toxicity.[15] A stepwise dilution in a pre-warmed, isotonic solution is a standard and effective method. This gradual reduction in the cryoprotectant concentration allows the cells to re-equilibrate their internal osmotic pressure without undergoing damaging volume changes.

Troubleshooting and Optimization Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for key experiments in optimizing this compound concentration.

Guide 1: Determining the Optimal Concentration

The primary goal is to find the concentration of this compound that provides the highest post-thaw cell viability and function with the lowest toxicity.

Experimental Workflow for Optimizing Concentration

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cryopreservation Efficacy cluster_2 Phase 3: Functional Assessment A Prepare a range of this compound concentrations (e.g., 2.5%, 5%, 10%, 15%, 20%) B Expose cells to each concentration for a fixed time (e.g., 30 minutes) at room temperature A->B C Assess cell viability using a cytotoxicity assay (e.g., Trypan Blue, Live/Dead stain) B->C D Determine the maximum non-toxic concentration C->D E Select a range of concentrations below the toxic threshold D->E Inform concentration selection F Cryopreserve cells using a controlled-rate freezer (-1°C/minute) E->F G Thaw cells rapidly and remove cryoprotectant F->G H Assess post-thaw viability and recovery G->H I Culture surviving cells for 24-48 hours H->I Proceed with viable cells J Perform functional assays relevant to your cell type (e.g., proliferation, differentiation, metabolic activity) I->J K Identify the optimal concentration that balances viability and function J->K G cluster_0 Immediate Assessment (T=0) cluster_1 Short-Term Assessment (T=24) cluster_2 Long-Term Functional Assessment (T=48/72) A Thaw cryopreserved cells rapidly in a 37°C water bath B Remove cryoprotectant by stepwise dilution A->B C Perform immediate post-thaw assessment (T=0) B->C D Culture cells under standard conditions B->D C1 Viability (Trypan Blue/Live-Dead) C->C1 C2 Total cell recovery count C->C2 E Perform assessments at 24 hours (T=24) D->E F Perform assessments at 48-72 hours (T=48/72) E->F E1 Viability and cell count E->E1 E2 Metabolic activity (e.g., alamarBlue, MTT) E->E2 E3 Cell attachment (for adherent cells) E->E3 F1 Proliferation assay (e.g., cell counting, Ki67 staining) F->F1 F2 Cell-specific functional assays (e.g., differentiation potential, cytokine secretion) F->F2 G Compare data across time points to determine true recovery C1->G C2->G E1->G E2->G E3->G F1->G F2->G

Caption: Timeline for comprehensive post-thaw cell assessment.

Key Post-Thaw Assays

  • Total Cell Recovery: This is a critical metric often overlooked. It is the number of viable cells recovered after thawing as a percentage of the number of cells initially frozen. A high viability with low recovery indicates significant cell loss during the process. [16]* Metabolic Activity Assays (e.g., alamarBlue®, MTT): These assays measure the metabolic function of the cell population and can reveal sub-lethal damage not detected by simple viability dyes. [17]* Functional Assays: These are highly specific to your research and are the ultimate measure of successful cryopreservation. Examples include:

    • Stem Cells: Colony-forming unit (CFU) assays and directed differentiation protocols. [18] * Immune Cells: Cytokine secretion assays (ELISA) or cytotoxicity assays.

    • Cell Lines for Drug Screening: Response to known positive and negative control compounds.

Troubleshooting Post-Thaw Issues

Problem Possible Cause(s) Solution(s)
High immediate viability, but poor recovery and growth after 24 hours - Delayed-onset apoptosis or necrosis.<[15][17]br>- Sub-lethal cellular damage.- The chosen cryoprotectant concentration may be too high, causing toxicity that manifests over time.- Re-evaluate the concentration based on functional assays, not just immediate viability.
Cells lyse immediately upon thawing or during dilution - Osmotic shock due to rapid dilution of the cryoprotectant.- Ice crystal formation during freezing or thawing.- Use a stepwise dilution protocol for cryoprotectant removal.- Ensure a controlled cooling rate (-1°C/minute) and rapid thawing. [19]
Poor cell attachment (for adherent cells) - Damage to cell surface proteins required for adhesion.- Test a lower concentration of this compound.- Consider adding a recovery period in suspension culture before plating.
Loss of specific cell function (e.g., differentiation potential) - The cryopreservation process may be altering the cellular state.- This is the most challenging issue. It may require testing different cryoprotectants or combinations. A lower, less toxic concentration of this compound may be necessary, even if it results in slightly lower immediate viability.

Concluding Remarks and Best Practices

Optimizing a new cryoprotectant like this compound is a systematic process that requires careful consideration of both cryoprotective efficacy and cellular toxicity. Remember that the ideal concentration is not just the one that yields the highest number of live cells immediately after thawing, but the one that best preserves the long-term health and function of your specific biological system. Adherence to good cryopreservation practices, such as using healthy cells, maintaining a controlled cooling rate, and ensuring rapid, consistent thawing, is paramount to success. [8][20][19]For applications in cell therapy and regenerative medicine, it is also important to consider regulatory guidelines for cryopreserved cell products. [21][22][23][24]

References

  • Allan Chemical Corporation. (n.d.). Cryoprotectant Toxicity: Balancing Safety and Efficacy.
  • Alcor Life Extension Foundation. (2007). HOW CRYOPROTECTANTS WORK. Cryonics Archive.
  • Fahy, G. M., Wowk, B., Wu, J., & Paynter, S. (2004). Cryoprotectant Toxicity: Facts, Issues, and Questions. Cryobiology, 48(1), 22-35.
  • Wikipedia. (n.d.). Cryoprotectant.
  • Fahy, G. M. (2010). Cryoprotectant Toxicity: Facts, Issues, and Questions. ResearchGate.
  • Laboratory Notes. (n.d.). Glycerol as Cryoprotectant.
  • Quora. (2016). What is glycerol cryoprotectant?
  • Saragusty, J., & Arav, A. (2011). Comparison and Avoidance of Toxicity of Penetrating Cryoprotectants. PLoS ONE, 6(11), e27611.
  • Kriks, S., et al. (2011). Optimization of Cryoprotectant Loading into Murine and Human Oocytes. PLoS ONE, 6(10), e25910.
  • BenchChem. (2025). Technical Support Center: Optimization of Cryoprotectant Concentration.
  • Cambridge University Press & Assessment. (n.d.). Troubleshooting a cryopreservation system.
  • Cytiva. (2024). Optimize your cell therapy process — a guide to cell thawing.
  • Parenteral Drug Association. (2021). ANSI/PDA Standard 02-2021: Cryopreservation of Cells for Use in Cell Therapies, Gene Therapies, and Regenerative Medicine Manufacturing.
  • Kosheeka. (2020). How To Overcome The Challenges In Cryopreservation?
  • Allan Chemical Corporation. (n.d.). Cryoprotectant Optimization for Biopharma Stability.
  • Troubleshooting - Cryopreservation. (n.d.).
  • Sartorius. (n.d.). Cryopreservation Guide.
  • Li, Y., et al. (2017). The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue. Journal of Cellular and Molecular Medicine, 21(12), 3475-3486.
  • Kilbride, P., et al. (2013). Defining the optimal cryoprotectant and concentration for cryopreservation of limbal stem cells. Cryobiology, 67(2), 147-153.
  • United States Pharmacopeia. (2018). <1044> CRYOPRESERVATION OF CELLS.
  • Gibson, M. I., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 21(7), 2943-2951.
  • Standards Coordinating Body. (n.d.). PDA Cryopreservation of Cells Standard Published with SCB's Support.
  • Calibre Scientific. (n.d.). Optimisation Tips.
  • Allan Chemical Corporation. (n.d.). 5 Key Differences Between Cryoprotectant Types.
  • Gibson, M. I., et al. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. ACS Publications.
  • Single Use Support. (2024). Regulations for Cryoprotectants in ATMP Cryopreservation.
  • Corning. (n.d.). Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing.
  • MDPI. (2022). Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model.
  • NIH. (2020). Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond.
  • Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. (n.d.).
  • UCL Discovery. (n.d.). CRYOPROTECTANTS ; A REVIEW OF THE CYTOPRTECTIVE SOLUTES WHICH MODUALTE CELL RECOVERIES FROM ULTRA-LOW TEMPERATURES.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol.
  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
  • SciSpace. (n.d.). Cryoprotectants and Their Usage in Cryopreservation Process.
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Technical Support Center: Addressing Viscosity Issues with 3-Phenoxy-1,2-propanediol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Phenoxy-1,2-propanediol (PPD). This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to effectively manage the viscosity of PPD solutions, ensuring accuracy, reproducibility, and ease of handling in your experiments.

Introduction: Why Viscosity Matters

This compound (CAS: 538-43-2) is a versatile organic compound utilized as a solvent, humectant, and preservative in pharmaceutical and personal care formulations.[1][2] Its structure, featuring a propanediol backbone and hydroxyl groups, contributes to its moderate viscosity and solubility in water and various organic solvents.[1] While advantageous for many applications, this inherent viscosity can present significant challenges in the laboratory, affecting liquid handling, mixing, and filtration processes. Inaccurate volume transfer due to high viscosity can compromise experimental results, making a thorough understanding of its fluid dynamics essential.[3][4]

This guide is designed to empower you with the expertise to anticipate and resolve these challenges, transforming potential experimental roadblocks into routine procedures.

Section 1: Physicochemical Properties of this compound

A foundational understanding of PPD's properties is crucial for troubleshooting. The key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 538-43-2[1][5][6]
Molecular Formula C₉H₁₂O₃[1][2][7]
Molecular Weight 168.19 g/mol [2][6][7]
Appearance Colorless to pale yellow liquid or white crystalline solid[1][7]
Melting Point ~67.5 °C[7][8]
Boiling Point ~315 °C (estimated)[8]
Solubility Soluble in water and various organic solvents[1]
Hydrogen Bond Donors 2[2][7]
Hydrogen Bond Acceptors 3[2][7]
Section 2: Frequently Asked Questions (FAQs) on PPD Viscosity

This section addresses the most common questions regarding the viscosity of PPD solutions, explaining the underlying scientific principles.

Q1: Why are my this compound solutions so viscous?

A1: The viscosity of PPD solutions arises primarily from intermolecular forces, specifically hydrogen bonding. The two hydroxyl (-OH) groups on the propanediol backbone can form extensive hydrogen bond networks with adjacent PPD molecules or with solvent molecules (like water). These bonds create internal friction, which is the macroscopic definition of viscosity—a fluid's resistance to flow.[9] The higher the concentration of PPD, the more extensive this network becomes, leading to a significant increase in viscosity.[9][10]

Q2: How does temperature influence the viscosity of PPD solutions?

A2: Temperature is one of the most critical factors affecting viscosity. As you increase the temperature of a PPD solution, you introduce thermal energy. This energy increases molecular motion, which disrupts the intermolecular hydrogen bonds that cause internal friction.[11][12] Consequently, the fluid flows more easily, and the viscosity decreases.[13][14] This inverse relationship is a fundamental principle for nearly all liquids and is a primary tool for troubleshooting highly viscous formulations.[15][16]

Q3: I've noticed my PPD solution gets thicker when I add more of it to water. Is this expected?

A3: Yes, this is entirely expected. For glycol-based solutions, viscosity generally increases with higher concentrations of the glycol in the aqueous mixture.[13][17] As you increase the volume fraction of PPD, you increase the number of molecules capable of forming those strong intermolecular hydrogen bonds, leading to a more robust and flow-resistant network. This relationship between concentration and viscosity is often non-linear, meaning small increases in concentration at higher levels can lead to disproportionately large increases in viscosity.[9]

Q4: Can I use a co-solvent to manage the viscosity of my PPD formulation?

A4: Absolutely. This is a common and effective formulation strategy. Adding a low-viscosity co-solvent that is miscible with your PPD solution can significantly reduce the overall viscosity.[18] Solvents like ethanol, isopropanol, or propylene glycol can be used. They work by physically separating the PPD molecules and interrupting the extensive hydrogen-bonding network, thereby "thinning" the solution. The choice of co-solvent must be compatible with all other components in your formulation and the intended application.[19]

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides actionable solutions to specific problems encountered during experiments.

Problem 1: Inaccurate Pipetting and Inconsistent Volume Transfer

High viscosity can cause significant errors in liquid handling due to the fluid clinging to pipette tip walls (adhesion) and its resistance to flow (cohesion).[3] This leads to under-delivery of the intended volume.

G cluster_prep Preparation cluster_technique Pipetting Technique cluster_execution Execution Steps prep_tip Select Appropriate Pipette Tip (Wide-Bore or Positive Displacement) prep_pipette Set Pipette to Desired Volume prep_tip->prep_pipette technique_select Choose Technique prep_pipette->technique_select technique_rev Reverse Pipetting technique_select->technique_rev High Viscosity technique_std Standard Pipetting (Slowed) technique_select->technique_std Moderate Viscosity exec_aspirate Aspirate Slowly & Smoothly technique_rev->exec_aspirate technique_std->exec_aspirate exec_pause1 Pause for 1-3 seconds (Allows liquid to settle) exec_aspirate->exec_pause1 exec_withdraw Withdraw Tip Slowly from Source exec_pause1->exec_withdraw exec_dispense Dispense Against Vessel Wall exec_withdraw->exec_dispense exec_pause2 Pause After Dispensing (Allows liquid to drain) exec_dispense->exec_pause2 exec_blowout Perform Slow Blowout exec_pause2->exec_blowout result Accurate Volume Transferred exec_blowout->result Accurate Dispense

Caption: Workflow for selecting and executing the correct pipetting technique.

Reverse pipetting is a highly effective technique that minimizes the impact of adhesion and cohesion, improving accuracy for viscous solutions.[3]

  • Select Equipment: Use a positive displacement pipette for extremely viscous liquids or a standard air-displacement pipette with wide-bore tips.

  • Set Volume: Depress the plunger completely, past the first stop to the second stop (blowout).

  • Aspirate: Immerse the tip into the PPD solution and slowly, smoothly release the plunger to the first stop. Do not release it completely. This action aspirates a volume slightly larger than the set volume.

  • Pause & Withdraw: Pause for 2-3 seconds to allow the viscous liquid to fully enter the tip, then slowly withdraw the tip from the solution.

  • Dispense: Place the tip against the inner wall of the receiving vessel and slowly depress the plunger to the first stop. This dispenses the precise set volume.

  • Retain Excess: A small amount of liquid will remain in the tip. This is expected and should be discarded back into the source container or a waste receptacle. Do not perform the blowout step into your sample.

Problem 2: Formulation is Too Thick for Processing (Mixing, Pumping, Filtering)

When a bulk PPD formulation is too viscous, it can stall magnetic stirrers, clog filters, or become impossible to pump. This is typically due to high PPD concentration or low processing temperatures.

G start Problem: Formulation is Too Viscous q1 Is the formulation thermally stable? start->q1 action1 Increase Temperature Incrementally (e.g., in 5°C steps) q1->action1 Yes q2 Can formulation tolerate a co-solvent? q1->q2 No check1 Is viscosity now acceptable? action1->check1 check1->q2 No success Solution Found: Process Formulation check1->success Yes action2 Add Low-Viscosity Co-Solvent (e.g., Ethanol, Propylene Glycol) in small aliquots q2->action2 Yes q3 Is PPD concentration adjustable? q2->q3 No check2 Is viscosity now acceptable? action2->check2 check2->q3 No check2->success Yes action3 Reformulate with Lower PPD Concentration q3->action3 Yes fail Further Formulation Development Required q3->fail No action3->success

Caption: Decision-making workflow for reducing the viscosity of a bulk formulation.

This protocol is often the simplest and most effective first step, provided all formulation components are thermally stable.

  • Assess Thermal Stability: Review the technical data for all components in your formulation to determine their degradation temperatures.

  • Prepare a Controlled Heating System: Use a calibrated water bath or a hot plate with a magnetic stirrer and an external temperature probe for accurate temperature control.

  • Initial Measurement: If possible, measure the initial viscosity of your solution at room temperature using a viscometer. This provides a baseline.

  • Incremental Heating: Begin warming the solution slowly. Increase the temperature in 5 °C increments.

  • Equilibrate and Mix: Allow the solution to equilibrate at each new temperature for at least 15-30 minutes with gentle mixing.

  • Measure and Observe: Measure the viscosity at each temperature increment. Observe the handling characteristics.

  • Determine Optimal Temperature: Continue this process until the viscosity is within your desired range for processing. Do not exceed the known stability limits of any component.

References
  • CORECHEM Inc. (n.d.). Ethylene Glycol / Water Mixture Properties. Retrieved from [Link]

  • Opentrons. (2023, September 26). Viscous Liquid Handling. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-PHENOXYPROPANE-1,2-DIOL. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2024, January 16). How to handle viscous specimens. Retrieved from [Link]

  • KR Analytical. (2025, May 23). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab. Retrieved from [Link]

  • Scribd. (n.d.). Viscosity of Ethylene Glycol Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C9H12O3 | CID 10857 - PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxypropanediol, 538-43-2. Retrieved from [Link]

  • Labroots. (2021, November 10). Tips and Tricks for Automating Viscous Liquid Handling. Retrieved from [Link]

  • Eppendorf. (n.d.). Handling of Viscous Liquids - Basics, Techniques and Tricks. Retrieved from [Link]

  • JoVE. (2017, April 11). Measuring Viscosity of Propylene Glycol Solution Using a Glasstube Viscometer. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Density, Viscosity and Thermal Conductivity of Aqueous Solutions of Propylene Glycol, Dipropylene Glycol, and Tripropylene Glycol between 290 K and 460 K. Retrieved from [Link]

  • Flowcon. (n.d.). Glycol Mixture Flow Correction Factor. Retrieved from [Link]

  • Quora. (2022, November 8). What are the various possible sources of errors in the 'viscosity of liquids experiment'. Retrieved from [Link]

  • Labroots. (2018, June 29). Handling of viscous liquids - Basics, Techniques and Tricks. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™. Retrieved from [Link]

  • SpringerLink. (n.d.). Reference Correlation for the Viscosity of Propane-1,2-diol (Propylene Glycol) from the Triple Point to 452 K and up to 245 MPa. Retrieved from [Link]

  • ResearchGate. (n.d.). Viscosity of 1,2-propanediol and different DESs. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Relationship dynamic viscosity and inverse absolute temperature to the concentrated solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenoxy)propane-1,2-diol - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Viscosity of propane-1,2-diol as a function of the temperature for different pressures. Retrieved from [Link]

  • J-STAGE. (2005, May 3). Calculation of the viscosity of binary liquids at various temperatures using Jouyban-Acree model. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Retrieved from [Link]

  • ResearchGate. (2022, January 10). Reference Correlation for the Viscosity of Propane-1,2-diol (Propylene Glycol) from the Triple Point to 452 K and up to 245 MPa. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Dynamic viscosity, density and surface tension of 1,3-propanediol (1) + 1,2-propanediamine (2) binary system at T = (293.15 to 318.15) K and atmosphere pressure. Retrieved from [Link]

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Technical Support Center: A Guide to Minimizing Evaporation of 3-Phenoxy-1,2-propanediol in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Phenoxy-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate potential challenges related to evaporation during experimentation. While this compound is a compound with low volatility, maintaining its precise concentration is critical for experimental reproducibility and accuracy, especially in sensitive, long-duration, or micro-volume assays. This guide provides in-depth, field-proven insights and validated protocols to ensure the integrity of your results.

Section 1: Understanding the Physicochemical Properties of this compound

A foundational understanding of the properties of this compound is essential to grasp its behavior in the lab. Its molecular structure, featuring hydroxyl groups and a phenyl ether, contributes to its low volatility.

Causality Behind Low Evaporation: The primary indicator of a substance's tendency to evaporate is its vapor pressure. Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. Substances with high vapor pressures evaporate quickly. This compound has an exceptionally low vapor pressure, meaning it has a very low tendency to transition into a gaseous state under standard laboratory conditions[1][2]. Its high boiling point further confirms its low volatility[3].

Data Summary: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 538-43-2[3][4]
Molecular Formula C₉H₁₂O₃[3][5]
Molecular Weight 168.19 g/mol [1][5]
Appearance White crystalline solid/powder[1][2][4]
Melting Point 67.5 °C[3][4]
Boiling Point 200-202 °C (at 22 Torr)[3]
Vapor Pressure 0.00002 mmHg (at 25 °C)[1]
Density ~1.225 g/cm³ (at 30 °C)[3][4]

Despite its inherent stability, external factors can influence the rate of evaporation of any solvent system containing this compound, thereby altering its concentration[6][7]. These factors include temperature, exposed surface area, air circulation, and the presence of more volatile co-solvents[6][8].

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common questions encountered by researchers.

Q1: Is the evaporation of pure, molten this compound a significant issue in my experiments?

A: Under most standard laboratory conditions (e.g., ambient temperature, short-term handling), the evaporation of pure this compound is negligible due to its extremely low vapor pressure[1]. Significant loss is not expected. However, if the experiment involves elevated temperatures (approaching its boiling point) or reduced pressure (vacuum applications), evaporative loss could become a factor to consider.

Q2: My experiment uses this compound dissolved in a volatile solvent like ethanol or acetone. What is the primary evaporation concern?

A: This is a critical scenario. The primary concern is not the evaporation of the this compound itself, but the rapid evaporation of the volatile co-solvent[8]. As the solvent evaporates, the concentration of the non-volatile this compound will increase, potentially leading to significant analytical errors or altered experimental outcomes[9]. The focus of your mitigation strategy should be on preventing solvent loss.

Q3: How does temperature impact the concentration stability of my this compound solutions?

A: Temperature is a key factor affecting evaporation[6]. Increasing the temperature of a solution provides more kinetic energy to the solvent molecules, accelerating their escape into the vapor phase[10][11]. Therefore, even for aqueous solutions, heating will increase the rate of water evaporation, leading to a more concentrated this compound solution over time. For long-term heated experiments, active mitigation is crucial.

Q4: I am conducting a high-throughput screen in 96-well plates. How can I minimize evaporation and avoid the "edge effect"?

A: Microplates are highly susceptible to evaporation due to their large surface-area-to-volume ratio[12]. The "edge effect," where wells on the perimeter of the plate evaporate faster, is a well-documented phenomenon. Mitigation strategies are essential:

  • Use Plate Seals: High-quality adhesive or thermal seals provide a physical barrier against evaporation.

  • Utilize a Humidified Incubator: Saturating the atmosphere with water vapor reduces the evaporation gradient between the sample and the surrounding air[12].

  • Add Sacrificial Wells: Fill the outer wells of the plate with water or buffer to create a humid microenvironment, protecting the inner experimental wells.

Q5: What precautions should I take when handling this compound, given its physical properties?

A: Since this compound is a solid at room temperature, it is typically melted or dissolved for use. As a diol, it is likely to be viscous and potentially hygroscopic (attracts water).

  • Viscosity: When molten or in a concentrated solution, it may be viscous. This can make accurate pipetting challenging[13][14]. Use positive displacement pipettes or the reverse pipetting technique for accurate liquid handling[15][16].

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area to prevent water absorption from the atmosphere, which can also alter concentration[4].

Section 3: Troubleshooting and Mitigation Protocols

This section provides actionable workflows and step-by-step protocols to ensure the stability of your experimental solutions.

Decision Workflow for Evaporation Mitigation

The following diagram outlines a decision-making process to select the appropriate mitigation strategy based on your experimental parameters.

Evaporation_Mitigation_Workflow Start Start: Assess Experimental Setup Exp_Params Key Parameters: - Duration (>4h?) - Volume (<50µL?) - Temperature (>30°C?) - Container (Open/Closed?) Start->Exp_Params Is_Microplate Using Microplate or Microfluidics? Exp_Params->Is_Microplate Container Type Is_Long_Term Long Duration (>4 hours)? Exp_Params->Is_Long_Term Time/Temp Is_Volatile Using Volatile Co-Solvent? Exp_Params->Is_Volatile Solution Comp. Is_Microplate->Is_Long_Term No Action_Microplate Protocol 3.2: Implement Microplate Evaporation Control Is_Microplate->Action_Microplate Yes Is_Long_Term->Is_Volatile No Action_Humidify Saturate Atmosphere: Use Humidified Chamber or Sacrificial Wells Is_Long_Term->Action_Humidify Yes Action_Seal Protocol 3.1: Use Tightly Sealed Containers/Vials Is_Volatile->Action_Seal Yes Action_General Protocol 3.1: Follow General Handling Best Practices Is_Volatile->Action_General No Action_Seal->Action_General Action_Microplate->Action_Humidify

Caption: Decision workflow for selecting an appropriate evaporation mitigation strategy.

Protocol 3.1: General Handling and Storage to Minimize Concentration Changes

This protocol is foundational for all experiments.

  • Container Selection: Always use containers with the smallest practical opening. Volumetric flasks with stoppers are preferable to beakers for storing stock solutions as they minimize the exposed surface area[17].

  • Secure Sealing: Ensure all containers are tightly sealed when not in use. For long-term storage, use parafilm or PTFE tape to create a secondary seal around caps and stoppers[17].

  • Temperature Control: Store stock solutions at a stable, cool temperature as recommended. Avoid placing them in direct sunlight or near heat sources.

  • Minimize Open Time: When aliquoting or preparing dilutions, minimize the time the stock solution container is open to the atmosphere.

  • Work Environment: Conduct liquid transfers in an area with minimal airflow (e.g., away from vents or open windows), as wind speed significantly increases the rate of evaporation[6].

Protocol 3.2: Mitigating Evaporation in Microplate-Based Assays

This protocol is critical for ensuring data quality in high-throughput applications.

  • Plate Selection: If possible, choose low-profile plates to minimize the air volume above the sample.

  • Sealing Method:

    • Short-term (< 2 hours): Use adhesive film seals. Ensure the seal is applied firmly across all wells to prevent vapor leakage.

    • Long-term / High Temp: Use thermal seals (requires a heat sealer) or cap strips for the most robust barrier.

  • Incubation Environment:

    • Always use a humidified incubator. Ensure the water pan is full.

    • For non-humidified incubators, place a secondary container filled with water inside to increase ambient humidity[12].

  • Plate Layout (Edge Effect Mitigation):

    • Do not use the outer row and column of wells for experimental samples.

    • Fill these 36 "sacrificial" wells with an equivalent volume of water or buffer. This creates a humidified barrier that slows evaporation from the inner data-generating wells[12].

  • Reagent Addition: Pre-warm all reagents and the plate to the experimental temperature before starting the assay to minimize temperature fluctuations that can drive evaporation.

References

  • Berthier, J., et al. (2012). Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. PubMed Central. Available at: [Link]

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Dominy, C. M., et al. (2018). Alternative Methods for the Reduction of Evaporation: Practical Exercises for the Science Classroom. The Physics Teacher. Available at: [Link]

  • Ghahramani Jajin, N., et al. (2022). Reduction of water evaporation under laboratory conditions. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2015). How to minimise solution concentration changes due to evaporation?. Stack Exchange. Available at: [Link]

  • Nishimoto, K., et al. (2006). Evaporation from water-ethylene glycol liquid mixture. PubMed. Available at: [Link]

  • Polyethylene Glycol Blog. (2025). How does polyethylene glycol affect the evaporation rate of solutions?. Blog. Available at: [Link]

  • ResearchGate. (2025). Evaporation from Water−Ethylene Glycol Liquid Mixture | Request PDF. ResearchGate. Available at: [Link]

  • Nishimoto, K., et al. (2006). Change of evaporation rate from a water-ethylene glycol liquid... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.1: Evaporation. Chemistry LibreTexts. Available at: [Link]

  • Grenova. (2023). Viscous Liquid Handling in Molecular Biology and Proteomics. Grenova. Available at: [Link]

  • Burtis, C. A., et al. (1975). Factors Influencing Evaporation from Sample Cups, and Assessment of Their Effect on Analytical Error. ResearchGate. Available at: [Link]

  • Eppendorf. (n.d.). Handling of Viscous Liquids - Basics, Techniques and Tricks. Eppendorf. Available at: [Link]

  • BYJU'S. (n.d.). Factors Affecting Rate Of Evaporation. BYJU'S. Available at: [Link]

  • Galaxy Scientific. (2016). Back to the Basics: Effects of Varying Rates of Evaporation on Calibration Accuracy. Galaxy Scientific. Available at: [Link]

  • American Laboratory. (2013). Understanding Concentration and Evaporation Technology: Part 1: Basic Principles of Commonly Used Evaporation Techniques. American Laboratory. Available at: [Link]

  • ACS Publications. (2023). Accurate Measurements and Simulations of the Evaporation and Trajectories of Individual Solution Droplets. The Journal of Physical Chemistry B. Available at: [Link]

  • AACC. (2024). How to handle viscous specimens. myadlm.org. Available at: [Link]

  • NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST WebBook. Available at: [Link]

  • YouTube. (2018). Handling of viscous liquids - Basics, Techniques and Tricks. YouTube. Available at: [Link]

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Technical Support Center: Scalable Purification of 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable purification of 3-Phenoxy-1,2-propanediol (CAS 538-43-2). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile compound. Our focus is on delivering scalable strategies that maintain high purity and yield, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound.

Q1: What is this compound, and why is its purity critical?

This compound, also known as Glycerol α-monophenyl ether, is an organic compound used as a solvent, preservative, and synthetic intermediate in the pharmaceutical and cosmetic industries.[1][2] Its molecular structure contains both hydroxyl groups and a phenoxy group, lending it unique solubility and antimicrobial properties.[1][2]

Purity is paramount because impurities can lead to unwanted side reactions in subsequent synthetic steps, alter the pharmacological or toxicological profile of a final drug product, or affect the stability and efficacy of cosmetic formulations. Regulatory agencies require stringent purity levels for intermediates used in pharmaceutical manufacturing.

Q2: What are the common impurities found in crude this compound?

The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of phenol with a glycidyl ether or 3-chloro-1,2-propanediol.[3] Potential impurities may include:

  • Unreacted Starting Materials: Phenol, 3-chloro-1,2-propanediol.

  • Byproducts: Diglyceryl ethers or other polymeric materials.

  • Isomers: 1-Phenoxy-2,3-propanediol, if the starting material is not regioselective.

  • Residual Solvents: From the reaction and initial workup.

Identifying these impurities, often by Gas Chromatography-Mass Spectrometry (GC-MS), is a critical first step in designing an effective purification strategy.[4][5]

Q3: How do I choose the best purification strategy for my required scale and purity?

The optimal strategy is a balance between the desired purity, the scale of the operation, and economic factors. The decision-making process can be visualized as follows:

G start Define Scale & Purity Requirement purity Desired Purity > 99.5%? start->purity scale Scale > 1 kg? purity->scale Yes scale_low Scale < 1 kg? purity->scale_low No distill Vacuum Distillation scale->distill No (Primary Purification) combo Distillation followed by Recrystallization scale->combo Yes (Highest Purity) chrom Flash Column Chromatography scale_low->chrom Yes (High Purity Needed) cryst Recrystallization scale_low->cryst No (Moderate Purity OK) distill->cryst Follow-up Polish

Caption: Decision tree for selecting a purification strategy.

Q4: What analytical methods are best for assessing the purity of this compound?

  • Gas Chromatography (GC): Excellent for baseline purity assessment and detecting volatile impurities. A non-polar or medium-polarity capillary column is typically effective.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and for precise quantification. A reverse-phase C18 column is a common starting point.

  • Mass Spectrometry (MS): When coupled with GC or HPLC, it is indispensable for identifying the chemical structure of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Section 2: Troubleshooting Recrystallization

Recrystallization is a cost-effective and scalable technique for purifying solids. This compound is a white crystalline solid at room temperature (Melting Point: ~67.5 °C), making it a good candidate for this method.[6][7]

Q: My this compound is "oiling out" during cooling instead of forming crystals. What's wrong?

Cause: Oiling out occurs when the solute comes out of the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes supersaturation.

  • Add More Solvent: The concentration of the compound might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Change the Solvent System: The polarity difference between your compound and the solvent may be too large. If using a nonpolar solvent, try a slightly more polar one, or use a binary solvent mixture (e.g., Toluene/Heptane). The goal is to find a system where the compound is sparingly soluble at low temperatures but highly soluble at high temperatures.[8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My final product purity after one recrystallization is insufficient (>99% required). What should I do?

Cause: The chosen solvent may be co-dissolving impurities that then co-precipitate with your product. Alternatively, the impurity level in the crude material is too high for a single-step purification.

Solutions:

  • Perform a Second Recrystallization: A subsequent recrystallization, potentially with a different solvent system, can often effectively remove remaining impurities.

  • Pre-treatment of Crude Material: If the crude material is heavily contaminated, consider a preliminary purification step. A simple filtration through a plug of silica gel or activated carbon can remove polar or colored impurities before recrystallization.

  • Solvent System Optimization: Experiment with different solvent systems. A table of potential solvents is provided below.

Solvent SystemRationale & Use Case
TolueneGood for aromatic compounds. Solubilizes the product when hot, but solubility drops significantly when cold.
Isopropanol / WaterA polar protic system. The compound should be soluble in hot isopropanol; water is added as an anti-solvent to induce crystallization.[8]
Ethyl Acetate / HeptaneA moderately polar system. Dissolve in minimal hot ethyl acetate, then slowly add heptane until the solution becomes cloudy (the cloud point), then add a drop of ethyl acetate to clarify and cool slowly.[8]

Q: The recovery yield from my recrystallization is very low. How can I improve it?

Cause: This typically happens for one of two reasons: either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

Solutions:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated and maximizes crystal formation upon cooling.

  • Thorough Cooling: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-4 °C in an ice bath) for a sufficient amount of time to allow for maximum precipitation.

  • Solvent Evaporation: If too much solvent was used, you can carefully evaporate a portion of it under reduced pressure to re-establish a saturated solution and then proceed with cooling.

  • Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold mother liquor or fresh solvent to avoid redissolving your product.

Section 3: Troubleshooting Column Chromatography

For lab-scale and high-purity requirements, flash column chromatography on silica gel is a common and effective method.[4][9]

Q: What is a good starting mobile phase (eluent) for purifying this compound on silica gel?

Cause: Selecting the right eluent is crucial for achieving good separation. The polarity of the mobile phase must be optimized to provide a retention factor (Rf) in the range of 0.2-0.4 on a TLC plate for the target compound.

Solutions:

  • Recommended Starting Points: Based on the structure (aromatic ether, diol), moderately polar solvent systems are appropriate. Good starting points for TLC analysis are:

    • Hexane / Ethyl Acetate (e.g., starting at 70:30 and increasing polarity).[9]

    • Dichloromethane / Methanol (e.g., starting at 98:2).

    • n-hexane / dichloromethane (e.g., 25:75) has also been reported for chromatographic separation.[10]

  • Systematic Approach: Run TLC plates with several solvent ratios. Spot the crude material and aim for a system that gives good separation between your product spot and the impurity spots.

Q: My compound is streaking or "tailing" on the TLC plate and the column. How can I resolve this?

Cause: Tailing is often caused by interactions between the acidic silanol groups on the silica surface and the basic or highly polar functional groups of the compound (in this case, the diol). It can also be caused by overloading the column or insolubility in the mobile phase.

Solutions:

  • Add a Modifier: Add a small amount (0.1-1%) of a polar modifier to the mobile phase.

    • For acidic compounds: Add acetic acid.

    • For basic compounds: Add triethylamine or ammonia.

    • For diols like this, adding a small amount of methanol can sometimes improve peak shape by competing for the active sites on the silica.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel for good resolution.

  • Use a Different Stationary Phase: If tailing persists, consider switching to a different stationary phase, such as alumina (basic or neutral) or a reverse-phase (C18) silica gel.

Section 4: Scalable Purification by Vacuum Distillation

For multi-kilogram scales, vacuum distillation is often the most economically viable method for primary purification.[3][11]

Q: Is atmospheric distillation suitable for this compound?

A: No. The atmospheric boiling point of this compound is very high (reported as ~315 °C), and the compound is susceptible to thermal decomposition at such temperatures.[12] Vacuum distillation is mandatory to lower the boiling point to a safe temperature. The boiling point is reported to be between 129-142 °C under vacuum.[6]

G cluster_0 Vacuum Distillation Workflow A Charge Crude Product into Flask B Attach Fractionating Column A->B C Apply Vacuum (e.g., 1-10 mmHg) B->C D Gradually Heat Mantle C->D E Collect Low-Boiling Impurities (Forerun) D->E F Collect Main Product Fraction at Stable Temp E->F G Stop Heating, Break Vacuum with Inert Gas F->G

Caption: A typical vacuum distillation workflow.

Q: I am observing darkening or charring of the material in the distillation pot. What is happening?

Cause: This indicates thermal decomposition. Even under vacuum, prolonged exposure to high temperatures can degrade the product, especially if non-volatile acidic or basic impurities are present that can catalyze decomposition.

Solutions:

  • Increase the Vacuum: Use a better vacuum pump to further lower the boiling point. The lower the pressure, the lower the required temperature.

  • Use a Wiped-Film or Short-Path Distillation Apparatus: For large-scale or heat-sensitive materials, these techniques minimize the residence time of the compound at high temperatures. The material is spread as a thin film on a heated surface, allowing for rapid evaporation.

  • Neutralize the Crude Material: Before distillation, wash the crude organic solution with a mild base (e.g., sodium bicarbonate solution) and then water to remove any acidic impurities that could catalyze degradation. Ensure the material is thoroughly dry before distilling.[3]

Section 5: Experimental Protocols

Protocol 1: Scalable Recrystallization

  • Solvent Selection: In a small test tube, add ~100 mg of crude material. Add a potential solvent (e.g., Toluene) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good candidate.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid with gentle swirling or stirring.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Quality Control: Analyze the final product for purity using GC or HPLC.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Determine the optimal mobile phase using TLC analysis as described in the troubleshooting section.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-PHENOXYPROPANE-1,2-DIOL | CAS 538-43-2. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12O3). Retrieved from [Link]

  • CTK. (n.d.). [Application]this compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • ResearchGate. (2024). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Retrieved from [Link]

  • Applied Microbiology: Theory & Technology. (2024). Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. Retrieved from [Link]

  • Azom.com. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • European Patent Office. (n.d.). Process for preparing 3-chloro-1, 2-propanediol - EP 0224246 A2. Retrieved from [Link]

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Identifying and characterizing byproducts in 3-Phenoxy-1,2-propanediol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenoxy-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying, characterizing, and troubleshooting the formation of byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction to this compound Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This S(_N)2 reaction typically involves the nucleophilic attack of a phenoxide ion on an electrophilic three-carbon substrate, most commonly epichlorohydrin or 3-chloro-1,2-propanediol.[3] While seemingly straightforward, this reaction is often accompanied by the formation of various byproducts that can complicate purification and impact the yield and purity of the desired product. Understanding the reaction mechanism and the potential side reactions is crucial for effective troubleshooting and optimization.

Reaction Mechanism and Byproduct Formation

The primary reaction for the synthesis of this compound from phenol and epichlorohydrin in the presence of a base proceeds as follows:

  • Deprotonation of Phenol: A base, such as sodium hydroxide (NaOH), deprotonates the phenol to form the more nucleophilic sodium phenoxide.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the least sterically hindered carbon of the epichlorohydrin ring in an S(_N)2 reaction. This ring-opening step forms an intermediate.

  • Intramolecular Cyclization: The intermediate subsequently undergoes an intramolecular S(_N)2 reaction to form 3-phenoxy-1,2-epoxypropane.

  • Hydrolysis: Finally, hydrolysis of the epoxide under aqueous basic or acidic conditions yields the desired this compound.

However, several side reactions can occur, leading to the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts include:

  • 1,3-Diphenoxy-2-propanol: This is often the major byproduct, formed when a second molecule of phenoxide reacts with the 3-phenoxy-1,2-epoxypropane intermediate or unreacted epichlorohydrin.[4][5]

  • Glycerol: This results from the hydrolysis of epichlorohydrin under the basic reaction conditions.[6][7]

  • Glycidol (2,3-Epoxy-1-propanol): This can form from the hydrolysis of epichlorohydrin.[8][9]

  • Polymeric materials: Oligomerization of epichlorohydrin or its derivatives can occur, especially at higher temperatures or with certain catalysts.[10][11]

Q2: What causes the formation of 1,3-Diphenoxy-2-propanol, and how can I minimize it?

A2: The formation of 1,3-Diphenoxy-2-propanol is favored by a high concentration of phenoxide relative to epichlorohydrin. To minimize its formation, you should:

  • Control Stoichiometry: Use a slight excess of epichlorohydrin.

  • Slow Addition: Add the phenoxide solution slowly to the reaction mixture containing epichlorohydrin to maintain a low instantaneous concentration of the phenoxide.

  • Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can increase the rate of the second etherification reaction.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in Williamson ether synthesis can stem from several factors:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenol. Ensure you are using a suitable base (e.g., NaOH, KOH) and appropriate stoichiometry.

  • Side Reactions: The formation of byproducts, as discussed above, directly consumes reactants and reduces the yield of the desired product.

  • Hydrolysis of Epichlorohydrin: If there is excess water in the reaction mixture, epichlorohydrin can be hydrolyzed to glycerol. Using anhydrous solvents can help mitigate this.[12]

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Excessively high temperatures can promote side reactions.[13]

Q4: Can I use a phase transfer catalyst (PTC) in this synthesis?

A4: Yes, using a phase transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial.[1][6] A PTC facilitates the transfer of the phenoxide ion from the aqueous phase (if using an aqueous base) to the organic phase where epichlorohydrin is more soluble, thereby increasing the reaction rate and potentially reducing some side reactions.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Significant byproduct formation (e.g., 1,3-diphenoxy-2-propanol). 3. Hydrolysis of epichlorohydrin. 4. Ineffective deprotonation of phenol.1. Monitor the reaction by TLC or GC to ensure it has reached completion. 2. Adjust the stoichiometry to use a slight excess of epichlorohydrin. Add the phenoxide solution slowly. 3. Use anhydrous solvents and ensure reactants are dry. 4. Use a stronger base or ensure the correct stoichiometry of the base.
High Levels of 1,3-Diphenoxy-2-propanol 1. High concentration of phenoxide. 2. High reaction temperature.1. Use a molar excess of epichlorohydrin. 2. Add the phenoxide slowly to the reaction mixture. 3. Maintain a moderate reaction temperature (e.g., 50-70 °C).
Presence of Unreacted Phenol 1. Insufficient epichlorohydrin. 2. Incomplete reaction.1. Ensure the correct stoichiometry of reactants. 2. Increase reaction time or temperature moderately, while monitoring for byproduct formation.
Formation of Polymeric Byproducts 1. High reaction temperature. 2. Inappropriate catalyst or high catalyst concentration.1. Lower the reaction temperature. 2. If using a catalyst, screen for the optimal catalyst and concentration.
Difficulty in Product Purification 1. Presence of multiple byproducts with similar polarities.1. Optimize reaction conditions to minimize byproduct formation. 2. Employ a more efficient purification technique, such as column chromatography with a carefully selected solvent system or preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound. Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • Phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (or another suitable solvent)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Phenoxide Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.

  • Slowly add a solution of NaOH in deionized water to the phenol solution while stirring.

  • Reaction: To the freshly prepared sodium phenoxide solution, add epichlorohydrin dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO(_4).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis for Byproduct Identification

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Fragmentation Patterns:

  • This compound (C(9)H({12})O(_3), MW: 168.19 g/mol ): The mass spectrum will likely show a molecular ion peak at m/z 168. Key fragment ions may include m/z 94 (phenoxy group), 77 (phenyl group), and others resulting from the loss of water and fragments of the propanediol chain.[15][16][17][18]

  • 1,3-Diphenoxy-2-propanol (C({15})H({16})O(_3), MW: 244.29 g/mol ): The molecular ion peak should be at m/z 244. Characteristic fragments will include m/z 94 (phenoxy group) and fragments arising from the cleavage of the propanol backbone.[4][5]

Protocol 3: NMR Spectroscopy for Structural Characterization

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended)

Sample Preparation:

  • Dissolve 5-10 mg of the purified product or byproduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl(_3) or DMSO-d(_6)).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected Chemical Shifts (in CDCl(_3)):

  • This compound:

    • ¹H NMR: Aromatic protons (~6.8-7.3 ppm), protons on the propanediol chain (multiplets around 3.7-4.2 ppm), and hydroxyl protons (broad singlet, chemical shift is concentration-dependent).

    • ¹³C NMR: Aromatic carbons (~114-158 ppm) and aliphatic carbons of the propanediol chain (~63-72 ppm).

  • 1,3-Diphenoxy-2-propanol:

    • ¹H NMR: Aromatic protons (~6.8-7.3 ppm), a multiplet for the CH-OH proton (~4.3 ppm), and multiplets for the CH(_2)-O protons (~4.1-4.2 ppm).

    • ¹³C NMR: Aromatic carbons (~114-158 ppm), the CH-OH carbon (~70 ppm), and the CH(_2)-O carbons (~69 ppm).

Visualizing Reaction Pathways and Workflows

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions phenol Phenol phenoxide Phenoxide phenol->phenoxide Deprotonation epichlorohydrin Epichlorohydrin intermediate Ring-Opened Intermediate epichlorohydrin->intermediate glycerol Glycerol epichlorohydrin->glycerol Hydrolysis base Base (e.g., NaOH) base->phenoxide phenoxide->intermediate SN2 Attack epoxypropane 3-Phenoxy-1,2-epoxypropane intermediate->epoxypropane Intramolecular SN2 product This compound epoxypropane->product Hydrolysis diphenoxy 1,3-Diphenoxy-2-propanol epoxypropane->diphenoxy Reaction with Phenoxide phenoxide2 Phenoxide phenoxide2->diphenoxy

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_analysis Analysis of Crude Reaction Mixture cluster_optimization Reaction Condition Optimization start Low Yield or Impure Product analysis Analyze by TLC/GC-MS/NMR start->analysis identify_byproducts Identify Byproducts and Unreacted Starting Materials analysis->identify_byproducts stoichiometry Adjust Stoichiometry identify_byproducts->stoichiometry High Diphenoxy Byproduct temperature Optimize Temperature identify_byproducts->temperature Polymer Formation solvent Check Solvent and Reagent Purity identify_byproducts->solvent Hydrolysis Products base Verify Base Strength and Amount identify_byproducts->base Unreacted Phenol purification Optimize Purification Protocol stoichiometry->purification temperature->purification solvent->purification base->purification

Caption: A logical workflow for troubleshooting this compound synthesis.

References

  • Olin Epoxy. (n.d.). EPICHLOROHYDRIN. Retrieved from [Link]

  • ResearchGate. (2022). Simplified early stage assessment of process intensification: glycidol as value-added product from epichlorohydrin industry wastes. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009016149A2 - Process for manufacturing glycidol.
  • atamankimya.com. (n.d.). EPICHLOROHYDRIN (Glycidyl chloride). Retrieved from [Link]

  • Technical Science and Innovation. (2024). STUDY OF THE SYNTHESIS MECHANISM AND SOME PROPERTIES OF OLIGOMERS BASED ON EPICHLOROHYDRIN AND DIPHENYLGUANIDINE. Retrieved from [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diphenoxy-2-propanol. PubChem. Retrieved from [Link]

  • Scholars' Mine. (n.d.). Halogenated epoxide-phenol reactions A mechanism study. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 622-04-8,1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
  • ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). TOP – Mass spectrum of 1,2-propanediol, 3-phenoxy- (PDP) measure at.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US20140212957A1 - Production of optically pure propane-1,2-diol.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diphenyl-2-propanol. PubChem. Retrieved from [Link]

  • ResearchGate. (2009). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Retrieved from [Link]

  • Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102229523B - Preparation method of 3-chloro-1,2-propanediol.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. Retrieved from [Link]

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 3-Phenoxy-1,2-propanediol and Its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical determinant of a formulation's stability, safety, and overall performance. Among the versatile class of propanediols, 3-Phenoxy-1,2-propanediol, 1,2-propanediol, and 1,3-propanediol are frequently employed for their solvent, humectant, and antimicrobial properties. This guide provides an in-depth, objective comparison of the efficacy of this compound relative to its common isomers, supported by available experimental data and standardized testing methodologies.

Introduction to Propanediol Isomers

Propanediols are diols consisting of a three-carbon chain with two hydroxyl (-OH) groups. The positioning of these hydroxyl groups defines their isomeric form and dictates their physicochemical properties and functional efficacy.

  • 1,2-Propanediol (Propylene Glycol): A well-established ingredient with a long history of use in pharmaceuticals, cosmetics, and food products. It is synthesized from petrochemical sources.

  • 1,3-Propanediol: A versatile ingredient that can be produced through chemical synthesis or, more recently, via a sustainable fermentation process from renewable resources like corn sugar.

  • This compound: A glycol ether characterized by the presence of a phenoxy group, which significantly influences its properties, lending it a more hydrophobic character compared to the simple propanediols.

The selection of a specific isomer is a nuanced decision, contingent on the desired balance of properties such as solvency for active ingredients, moisture retention, and, critically, the ability to inhibit microbial growth.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences among these three molecules lead to distinct physical and chemical characteristics that are pivotal in formulation development.

PropertyThis compound1,2-Propanediol (Propylene Glycol)1,3-Propanediol
CAS Number 538-43-257-55-6504-63-2
Molecular Formula C₉H₁₂O₃C₃H₈O₂C₃H₈O₂
Molecular Weight 168.19 g/mol 76.09 g/mol 76.09 g/mol
Appearance Colorless to pale yellow liquidColorless, viscous liquidColorless, viscous liquid
Boiling Point ~315 °C (est.)188.2 °C214 °C
Water Solubility SolubleMiscibleMiscible
logP (Octanol/Water) 0.700-0.92-0.9

Comparative Efficacy as Antimicrobial Agents and Preservative Boosters

A primary function of these molecules in many formulations is to contribute to the overall preservation system. Their efficacy can be assessed directly through their intrinsic antimicrobial activity and indirectly through their ability to boost the performance of other preservatives.

Direct Antimicrobial Activity

Direct comparisons of the antimicrobial efficacy of the three compounds are not extensively available in a single study. However, valuable insights can be drawn from existing research.

A study directly comparing 1,3-propanediol (PD) and 1,2-propanediol (PG) using a preservatives-effectiveness test (PET) revealed that PD was a more effective antimicrobial agent than PG. The superior efficacy of PD was particularly noted against Escherichia coli and Pseudomonas aeruginosa. The study also observed through scanning electron microscopy that PD caused more significant damage to the cell membrane of E. coli compared to PG. While both isomers exhibit minimum inhibitory concentration (MIC) values of approximately 10% (v/v), the preservative effectiveness test demonstrated a clearer distinction in performance.

Table 2: Minimum Inhibitory Concentrations (MICs) of 2-Phenoxyethanol

MicroorganismStrain (ATCC)MIC (µg/mL)
Aspergillus brasiliensis164043300
Candida albicans102315400
Escherichia coli87393600
Pseudomonas aeruginosa90273200
Staphylococcus aureus65388500

It is crucial to note that this data is for a related compound and should be used as an estimation of the potential efficacy of this compound, pending direct comparative studies.

Preservative Boosting Efficacy

Propanediols are often used to enhance the efficacy of traditional preservatives, allowing for lower concentrations of these agents and potentially reducing skin irritation. Studies have shown that bio-based propanediol (likely 1,3-propanediol) can boost the performance of phenoxyethanol-based preservative systems. This synergistic effect is valuable in creating robust and consumer-friendly preservation systems. The presence of propanediol can improve the availability of the primary preservative at the cell membrane of microorganisms.

Experimental Protocols: Preservative Efficacy Test (Challenge Test)

To empirically determine and validate the antimicrobial efficacy of a formulation containing one of these propanediols, a Preservative Efficacy Test (PET), or Challenge Test, is the industry-standard methodology. The following protocol is a synthesized representation based on guidelines from ISO 11930 and the United States Pharmacopeia (USP) <51>.

Objective

To evaluate the effectiveness of the preservative system in a cosmetic or pharmaceutical product by challenging it with a known inoculum of various microorganisms.

Materials
  • Test formulation containing a known concentration of the propanediol isomer.

  • Control formulation (without the preservative system).

  • Sterile, inert containers.

  • Standard challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).

  • Appropriate microbial growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile neutralizing broth (to inactivate the preservative during microbial enumeration).

  • Incubators set at appropriate temperatures (e.g., 22.5 ± 2.5 °C or 32.5 ± 2.5°C).

Procedure
  • Preparation of Inoculum: Cultures of the test microorganisms are prepared to achieve a final concentration that will result in a specific number of colony-forming units (CFU) per gram or milliliter of the product when inoculated (typically 10⁵ to 10⁶ CFU/g or mL for bacteria and yeast).

  • Inoculation: The test product is divided into separate containers for each challenge microorganism. A small volume of the prepared inoculum is added to each container, and the contents are thoroughly mixed to ensure uniform distribution.

  • Incubation: The inoculated product containers are stored at a specified temperature for a period of 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 0, 7, 14, and 28 days), an aliquot is removed from each container. The sample is serially diluted in a neutralizing broth and plated onto the appropriate agar medium.

  • Colony Counting: The plates are incubated under

A Researcher's Guide to Validating the Antimicrobial Spectrum of Novel 3-Phenoxy-1,2-propanediol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As the challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds is paramount in drug discovery. The 3-Phenoxy-1,2-propanediol backbone presents a versatile platform for the development of new antimicrobial agents. Its inherent structure, combining a phenyl ring with a propanediol moiety, offers multiple sites for chemical modification to enhance potency and broaden the spectrum of activity. This guide serves as a comprehensive framework for researchers aiming to systematically validate and compare the antimicrobial efficacy of newly synthesized derivatives of this promising compound.

Our approach is grounded in established, robust methodologies that ensure data integrity and reproducibility, allowing for a clear, objective comparison against existing alternatives. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic workflow for generating a trustworthy antimicrobial profile.

The Rationale for Derivatization: Enhancing Antimicrobial Potential

The parent compound, this compound, possesses modest antimicrobial properties. The core strategy behind synthesizing derivatives is to modulate its physicochemical properties to improve its interaction with microbial targets. Key modifications often focus on:

  • Lipophilicity: Altering the hydrophobicity of the molecule can significantly affect its ability to traverse the complex cell envelopes of bacteria and fungi. Adding alkyl or halogen groups to the phenyl ring is a common strategy.

  • Steric and Electronic Effects: Introducing different functional groups can influence how the molecule binds to its target site. The goal is to create a conformation that maximizes inhibitory activity.

  • Target Specificity: Modifications can be designed to exploit specific biochemical pathways or structural features unique to certain classes of microbes, potentially leading to a more targeted and potent effect.

The ultimate goal is to generate derivatives with lower Minimum Inhibitory Concentrations (MICs) and a broader spectrum of activity than the parent compound.

Comparative Antimicrobial Spectrum: An Illustrative Analysis

To effectively compare derivatives, their performance must be tested against a standardized panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The data below represents an illustrative comparison of three hypothetical derivatives, showcasing how results should be structured for clear interpretation. Efficacy is quantified by the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible microbial growth.[1]

Microorganism Type Derivative A (µg/mL) Derivative B (µg/mL) Derivative C (µg/mL) Phenoxyethanol (Control, µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive168 32>1000
Bacillus subtilis (ATCC 6633)Gram-positive3216 64>1000
Escherichia coli (ATCC 25922)Gram-negative1286432 >1000
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>25612864 >1000
Candida albicans (ATCC 90028)Fungus643216 >1000

Analysis: From this illustrative data, Derivative B demonstrates superior potency against Gram-positive bacteria, while Derivative C exhibits the broadest spectrum, with notable activity against challenging Gram-negative organisms and fungi. Such a direct comparison is essential for identifying lead candidates for further development.

Proposed Mechanism of Action: Cell Membrane Disruption

Phenolic compounds frequently exert their antimicrobial effects by targeting and disrupting the integrity of the microbial cell membrane.[2][3] The hydrophobic nature of the phenyl group allows the molecule to intercalate into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The consequence is a cascade of detrimental events, including the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately culminating in cell death.[3][4] The hydroxyl groups of the propanediol moiety may further contribute to this process by interacting with membrane proteins and phospholipids.[2]

cluster_membrane Bacterial Cell Membrane cluster_derivative Phenoxypropanediol Derivative cluster_effects Cellular Effects p1 Phospholipid p2 Phospholipid p3 Membrane Protein p4 Phospholipid Derivative Derivative Derivative->p2 Intercalation Permeability Increased Permeability Derivative->Permeability Disruption Leakage Ion & ATP Leakage Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of membrane disruption by this compound derivatives.

Experimental Validation: A Step-by-Step Guide

Reproducible and accurate data is the cornerstone of trustworthy science. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provide a self-validating framework for assessing antimicrobial activity.

Workflow for Antimicrobial Spectrum Validation

The overall process follows a logical sequence from preparation to data interpretation. This ensures that each step is standardized, minimizing variability and allowing for meaningful comparison between compounds.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Strain 1. Select & Culture Microbial Strains Inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) Strain->Inoculum MIC_Plate 4. Inoculate Microtiter Plate (Compounds + Microbes) Inoculum->MIC_Plate Compound 3. Prepare Serial Dilutions of Test Compounds Compound->MIC_Plate Incubate 5. Incubate Under Optimal Conditions MIC_Plate->Incubate Read_MIC 6. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC MBC_Plate 7. Subculture from clear wells onto agar plates Read_MIC->MBC_Plate Read_MBC 8. Read MBC (Lowest concentration with no colony growth) MBC_Plate->Read_MBC

Caption: Standard workflow for determining MIC and MBC of novel antimicrobial compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining MIC values due to its efficiency and the small quantities of compound required.[1][5]

  • Preparation of Reagents:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. Sterilize by autoclaving.

    • Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth into wells A1 through A12 of a 96-well microtiter plate.

    • Add 100 µL of the stock compound solution to well A1. This creates the starting concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then 50 µL from A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10. This leaves wells A11 and A12 as controls.

    • Well A11 will serve as the growth control (broth + inoculum, no compound).

    • Well A12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to wells A1 through A11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the derivative at which there is no visible turbidity (growth) compared to the growth control (well A11).[6] The sterility control (well A12) should remain clear.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This test determines whether a compound is static (inhibits growth) or cidal (kills the organism). It is a critical follow-up to the MIC assay.[6][7]

  • Subculturing from MIC Plate:

    • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a quadrant of a non-selective agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plate at 35-37°C for 18-24 hours, or until growth is clearly visible in the control spots.

  • Reading the MBC/MFC:

    • The MBC (or MFC for fungi) is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.

Conclusion

A systematic and rigorous validation process is non-negotiable in the quest for new antimicrobial agents. By employing standardized methods like broth microdilution and MBC determination, researchers can generate high-quality, comparable data on the antimicrobial spectrum of novel this compound derivatives. This structured approach, which combines quantitative assessment with mechanistic insight, provides the robust evidence needed to identify promising lead compounds and justify their advancement in the drug development pipeline. The experimental framework detailed here ensures that the evaluation is not only scientifically sound but also directly relevant to the challenges faced in modern therapeutic development.

References

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  • Iwasaki, Y., et al. (2023). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological & Pharmaceutical Bulletin, 46(8), 1145-1150. [Link]

  • Iwasaki, Y., et al. (2023). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological & Pharmaceutical Bulletin, 46(8), 1145-1150. [Link]

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A Comparative Guide for Synthetic Chemists: 3-Phenoxy-1,2-propanediol vs. Propylene Glycol as Reaction Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of solvent is a pivotal decision that profoundly influences reaction kinetics, product purity, and overall process efficiency. This guide offers an in-depth, objective comparison of 3-Phenoxy-1,2-propanediol and the ubiquitous propylene glycol (1,2-propanediol), moving beyond rudimentary physical properties to explore their practical performance in specific chemical transformations. By examining their distinct molecular characteristics and presenting relevant (though often indirectly compared) experimental insights, this document aims to empower chemists to make more informed solvent selections for their synthetic challenges.

At a Glance: Physicochemical Properties

A foundational understanding of a solvent's physical and chemical properties is paramount. The table below summarizes the key characteristics of this compound and propylene glycol, highlighting the significant differences imparted by the bulky, hydrophobic phenoxy group in the former.

PropertyThis compoundPropylene GlycolRationale for Difference
CAS Number 538-43-257-55-6Unique chemical identity.
Molecular Formula C₉H₁₂O₃C₃H₈O₂Presence of a C₆H₅O- group in this compound.
Molecular Weight 168.19 g/mol 76.09 g/mol The addition of the phenoxy group significantly increases molar mass.
Appearance White to light yellow crystalline powder or colorless liquidColorless, viscous liquidThe planar phenyl ring can promote crystallinity.[1]
Boiling Point ~315 °C188.2 °CIncreased molecular weight and intermolecular forces lead to a much higher boiling point.[2]
Melting Point 67.5 °C-59 °CThe symmetry and packing of the phenyl group contribute to a higher melting point.[1]
Density ~1.225 g/cm³1.036 g/cm³The dense aromatic ring increases the overall density.[1]
Flash Point ~156 °C99 °CHigher boiling point correlates with a higher flash point, indicating lower flammability.[1]
Water Solubility SolubleMiscibleThe hydrophobic phenoxy group reduces water solubility compared to the highly hydrophilic propylene glycol.[3][4]
logP (Octanol/Water) ~0.7-0.92A positive logP indicates greater lipid solubility (hydrophobicity), while a negative value indicates greater water solubility (hydrophilicity).

The Decisive Factor: Performance in Chemical Synthesis

While the physicochemical properties provide a theoretical framework, the true measure of a solvent's utility lies in its performance within a reaction vessel. The presence of the phenoxy group in this compound introduces a significant steric and electronic difference compared to the simple methyl group in propylene glycol. This has profound implications for solubility, reaction kinetics, and even reaction pathways.

Nucleophilic Substitution Reactions (Sₙ2): A Tale of Two Solvents

Nucleophilic substitution reactions are a cornerstone of organic synthesis. The choice of solvent is critical, as it can dramatically influence the reaction rate and mechanism. Both this compound and propylene glycol are polar, protic solvents due to their hydroxyl groups. Protic solvents are known to solvate nucleophiles through hydrogen bonding, which can decrease their reactivity in Sₙ2 reactions.

However, the degree of this effect can differ. The bulkier phenoxy group in this compound may lead to a different solvation shell around the nucleophile compared to the less hindered propylene glycol.

Hypothetical Comparative Experiment: Williamson Ether Synthesis

To illustrate the potential differences, let us consider a classic Sₙ2 reaction: the Williamson ether synthesis of a simple ether from an alkyl halide and an alkoxide. While direct comparative data is scarce, we can extrapolate expected outcomes based on solvent properties.

  • Reaction: Sodium phenoxide + 1-bromobutane → Butyl phenyl ether

  • In Propylene Glycol: As a highly polar protic solvent, propylene glycol would effectively solvate the sodium phenoxide, potentially slowing the reaction rate compared to a polar aprotic solvent. However, its high boiling point allows for a wide range of reaction temperatures.

  • In this compound: This solvent, also protic, would solvate the nucleophile. The key difference lies in its ability to dissolve both polar and non-polar reactants. The presence of the aromatic ring in this compound could enhance the solubility of the aromatic sodium phenoxide, potentially leading to a higher effective concentration of the nucleophile in solution compared to propylene glycol. This could, in turn, lead to an increased reaction rate.

Condensation Reactions: Esterification as a Case Study

Esterification is a vital condensation reaction in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Propylene glycol itself is often a reactant in such processes, particularly in the formation of polyester resins. When used as a solvent for other esterification reactions, its protic nature can influence the reaction equilibrium.

Experimental Example: Esterification of Benzoic Acid

A study on the esterification of benzoic acid with propylene glycol highlights the utility of the diol as a reactant.[5] In a broader context, when used as a solvent for the esterification of a different acid and alcohol, both propylene glycol and this compound would be capable of hydrogen bonding with the reactants and the acid catalyst.

The higher boiling point of this compound could be advantageous, allowing for reactions to be conducted at higher temperatures, which can accelerate reaction rates and facilitate the removal of water to drive the equilibrium towards the product.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for reactions where these solvents could be employed.

Protocol 1: Representative Williamson Ether Synthesis

This protocol is a generalized procedure for a Williamson ether synthesis. The choice of solvent between this compound and propylene glycol would be the primary variable for a comparative study.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • 1-Bromobutane (1.2 eq)

  • Solvent (this compound or Propylene Glycol)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in the chosen solvent.

  • Slowly add a solution of sodium hydroxide in a minimal amount of water. Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Fischer Esterification of a Carboxylic Acid

This protocol outlines a general procedure for an acid-catalyzed esterification.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Solvent (this compound or Propylene Glycol, if not a reactant)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine the carboxylic acid, alcohol, and solvent (if used) in a round-bottom flask fitted with a reflux condenser.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude ester.

  • Purify by distillation or column chromatography as required.

Visualizing the Selection Process

The decision to use this compound or propylene glycol is a multi-faceted one, guided by the specific requirements of the reaction.

Solvent_Selection_Workflow cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_solvents Solvent Candidates Reactant_Polarity Assess Reactant Polarity Reactant_Solubility Determine Solubility Requirements Reactant_Polarity->Reactant_Solubility PG Propylene Glycol Reactant_Solubility->PG High Polarity/Aqueous Solubility Needed PPD This compound Reactant_Solubility->PPD Mixed Polarity/Aromatic Reactants Reaction_Temp Define Required Temperature Range Reaction_Temp->PG Moderate Temperature (<188°C) Reaction_Temp->PPD High Temperature (>188°C) Byproduct_Removal Consider Byproduct Removal (e.g., water) Byproduct_Removal->PPD High Temp Distillation Favorable Decision Optimal Solvent Choice PG->Decision PPD->Decision

Caption: A workflow for selecting a reaction solvent.

Conclusion and Future Perspectives

The selection between this compound and propylene glycol is a nuanced decision that hinges on the specific demands of the chemical transformation. Propylene glycol remains a versatile, cost-effective, and highly polar protic solvent suitable for a wide array of reactions, particularly those involving highly polar reactants and moderate temperatures.

In contrast, this compound emerges as a specialized solvent with a unique set of attributes. Its higher boiling point offers a significant advantage for high-temperature reactions, while its amphiphilic character, stemming from the presence of both a hydrophobic phenoxy group and hydrophilic diol functionality, can be beneficial for reactions involving reactants with mixed polarities. Its use as an intermediate in the synthesis of other compounds further underscores its chemical utility.[3]

As the drive for "green" and sustainable chemistry continues, the use of higher boiling, lower volatility, and often biodegradable solvents like propylene glycol is on the rise. While less data is currently available for this compound in a wide range of synthetic applications, its properties suggest it is a valuable tool in the chemist's arsenal, particularly for challenging reactions requiring high temperatures and unique solubility profiles. Further head-to-head comparative studies are warranted to fully elucidate the advantages and disadvantages of these two solvents in various reaction classes.

References

  • Wikipedia. Propylene glycol. [Link]

  • Vertex AI Search.
  • Chem. Bull. POLITEHNICA Univ. Timisoara. Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. [Link]

  • The Good Scents Company. phenoxypropanediol, 538-43-2. [Link]

  • PubChem. This compound. [Link]

  • NIST. 1,2-Propanediol, 3-phenoxy-. [Link]

Sources

In Vitro Skin Permeation: A Comparative Guide to 3-Phenoxy-1,2-propanediol and Other Penetration Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the effective delivery of active pharmaceutical ingredients (APIs) through the skin is a significant challenge. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most xenobiotics. To overcome this, formulation scientists often incorporate chemical penetration enhancers. This guide provides an in-depth technical comparison of 3-Phenoxy-1,2-propanediol, a compound with potential as a penetration enhancer, against other well-established agents in the field.

It is important to note at the outset that while this compound is used in topical formulations, direct, publicly available experimental data quantifying its efficacy as a skin penetration enhancer is limited. Therefore, this guide will draw upon its known physicochemical properties, data from structurally related molecules, and compare these with the established mechanisms and efficacy of other enhancers to provide a comprehensive and scientifically grounded perspective.

Understanding the Barrier: The Stratum Corneum

The stratum corneum's "brick and mortar" structure, consisting of corneocytes (bricks) embedded in a lipid-rich matrix (mortar), is the primary obstacle to transdermal drug delivery. Penetration enhancers primarily function by reversibly disrupting this organized structure, thereby facilitating the passage of APIs. The ideal enhancer should be potent, non-toxic, non-irritating, and pharmacologically inert.

Profiling the Enhancers: Mechanisms and Efficacy

This compound: A Profile

This compound, a member of the glycol ether family, is a colorless to pale yellow liquid.[1] It is utilized in personal care products and pharmaceuticals as a solvent, humectant, and preservative.[1][2]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [3]
Appearance White to Light yellow powder to crystal[1]
Solubility Soluble in water and various organic solvents[1]

Postulated Mechanism of Action:

While direct studies on its mechanism as a penetration enhancer are scarce, we can infer potential pathways based on its structure:

  • Disruption of Lipid Bilayers: The presence of both a hydrophilic diol group and a lipophilic phenoxy group suggests an amphiphilic nature. This could enable it to intercalate into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid packing and increasing fluidity.

  • Solvent Action: Its solvent properties may alter the partitioning of a drug into the stratum corneum, thereby enhancing its thermodynamic activity and driving force for permeation.[4]

A study on the structurally similar 1-Phenoxy-2-propanol demonstrated significant percutaneous absorption, with total absorption rates of 50.0 ± 6.0% for a shampoo formulation and 33.0 ± 3.2% for a cream formulation in rats over 24 hours.[5] This suggests that phenoxy-propanol structures have the potential to permeate the skin, a prerequisite for a penetration enhancer that acts within the stratum corneum.

Established Penetration Enhancers: A Comparative Overview

To provide context for the potential of this compound, it is essential to compare it with well-characterized enhancers.

A widely used diol, propylene glycol is a common solvent and humectant in topical formulations.

  • Mechanism of Action: PG is believed to enhance penetration by acting as a solvent within the stratum corneum, increasing the solubility of the drug in the tissue.[6] It can also hydrate the stratum corneum and may cause some extraction of lipids, leading to increased permeability.[4][6]

  • Efficacy: The dermal penetration of undiluted monopropylene glycol (MPG) has been measured in vitro using human abdominal skin, with a steady-state penetration rate (Jss) of 97.6 µg/cm²/h.[7]

An unsaturated fatty acid that is a well-known and potent penetration enhancer.

  • Mechanism of Action: Oleic acid is thought to increase the fluidity of the stratum corneum lipids by creating separate, more fluid domains within the lipid bilayers.[8] This disruption of the lipid packing allows for easier diffusion of drug molecules.

  • Efficacy: The enhancing effect of oleic acid is significant. For example, a study on the permeation of diclofenac diethylamine showed that a formulation containing 4% oleic acid had the highest permeation rate.[9]

A class of naturally occurring compounds found in essential oils, such as limonene and menthol.

  • Mechanism of Action: Terpenes are believed to disrupt the lipid packing of the stratum corneum, similar to oleic acid.[10] Their lipophilicity allows them to integrate into the lipid matrix and increase its fluidity.

  • Efficacy: The enhancement effect of terpenes can be substantial. For instance, niaouli oils have been shown to increase the transdermal flux of estradiol by 41.50- to 84.63-fold compared to a control.[10]

A synthetic molecule specifically designed as a penetration enhancer.

  • Mechanism of Action: Azone partitions into the lipid bilayers and disrupts their organization, leading to a significant increase in fluidity.

  • Efficacy: Azone is a potent enhancer for a wide range of drugs. Its effectiveness is often cited as a benchmark for new enhancers.

Comparative Summary of Penetration Enhancers:

EnhancerPrimary Mechanism of ActionKey Characteristics
This compound (Postulated) Lipid disruption, Solvent actionAmphiphilic, Good solvent properties
Propylene Glycol Solvent action, Hydration, Minor lipid extractionWidely used, Good safety profile
Oleic Acid Lipid fluidization, Phase separationPotent, Can cause irritation
Terpenes Lipid disruptionNatural origin, Generally good safety profile
Azone® (Laurocapram) Lipid fluidizationHighly potent, Synthetic

Experimental Protocols for In Vitro Skin Permeation Studies

To empirically evaluate and compare the efficacy of penetration enhancers like this compound, the Franz diffusion cell assay is the gold standard.

In Vitro Skin Permeation Testing Using Franz Diffusion Cells

This method provides a reliable and reproducible means of assessing the rate and extent of drug absorption through the skin under controlled laboratory conditions.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (e.g., Human or Porcine Skin) prep_franz Franz Cell Assembly and Equilibration prep_skin->prep_franz prep_enhancer Formulation Preparation (API + Enhancer in Vehicle) application Application of Formulation to Donor Chamber prep_enhancer->application prep_franz->application sampling Sampling from Receptor Chamber at Predetermined Time Points application->sampling quantification Quantification of API in Receptor Fluid (e.g., HPLC, LC-MS) sampling->quantification calculation Calculation of Permeation Parameters (Flux, Permeability Coefficient) quantification->calculation comparison Comparative Analysis of Enhancer Efficacy calculation->comparison G cluster_mechanisms Potential Mechanisms enhancer Penetration Enhancer (e.g., this compound) sc Stratum Corneum enhancer->sc lipid Disruption of Intercellular Lipids sc->lipid Primary protein Interaction with Intracellular Proteins sc->protein Secondary partitioning Increased Drug Partitioning sc->partitioning Secondary

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Phenoxy-1,2-propanediol Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. This is particularly true for versatile compounds like 3-Phenoxy-1,2-propanediol, which finds applications in the synthesis of pharmaceuticals and as a component in cosmetic formulations. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and side-effect profile of a final product.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound against a certified reference standard. We will delve into the rationale behind selecting specific techniques, provide detailed experimental protocols, and present comparative data to illustrate the power of a multi-faceted analytical approach. All methodologies are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.

The Critical Role of Reference Standards

A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. In the context of purity validation, a certified reference standard of this compound, such as those available from suppliers like LGC Standards, serves as the "gold standard" against which a newly synthesized batch is compared. This comparison allows for the unambiguous identification of the target compound and the quantification of any impurities present.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the reaction of phenol with a glycidyl ether or the hydrolysis of a corresponding epoxide. Depending on the synthetic route and purification process, potential impurities may include:

  • Unreacted starting materials: Phenol and epichlorohydrin or glycidol.

  • Byproducts of side reactions: Such as the formation of isomeric diols or polymeric materials.

  • Residual solvents: From the reaction and purification steps.

A robust analytical workflow should be capable of separating and identifying these potential impurities from the main compound.

Orthogonal Analytical Approaches for Purity Determination

To build a comprehensive and trustworthy purity profile, it is essential to employ multiple, orthogonal analytical techniques. Each method provides a different perspective on the sample's composition, and together they create a more complete picture. The primary techniques we will explore are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique for purity determination due to its high resolving power and quantitative accuracy. A reversed-phase HPLC method is well-suited for separating this compound from potential polar and non-polar impurities.

Causality Behind Experimental Choices:
  • Reversed-Phase Column (C18): A C18 column is chosen for its hydrophobicity, which allows for good retention and separation of moderately polar compounds like this compound and its likely impurities.

  • Gradient Elution: A gradient of a polar solvent (water) and a less polar organic solvent (acetonitrile) is employed to ensure the elution of compounds with a wide range of polarities. This is crucial for detecting both early-eluting polar impurities and late-eluting non-polar byproducts.

  • UV Detection: The presence of a phenyl group in this compound allows for sensitive detection using a UV detector. A wavelength of 270 nm is selected, corresponding to the UV absorbance maximum of the phenoxy chromophore.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Reference Standard: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Synthesized Sample: Prepare a 1 mg/mL solution of the synthesized this compound using the same diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative HPLC Data
CompoundRetention Time (min) - Reference StandardPeak Area (%) - Reference StandardRetention Time (min) - Synthesized SamplePeak Area (%) - Synthesized Sample
Impurity 1 (Phenol)3.5-3.50.15
This compound 8.2 99.98 8.2 99.50
Impurity 2 (Isomer)9.1-9.10.25
Impurity 3 (Dimer)12.4-12.40.10
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Ref_Std Reference Standard (1 mg/mL) Filter 0.45 µm Syringe Filtration Ref_Std->Filter Synth_Sample Synthesized Sample (1 mg/mL) Synth_Sample->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC UV_Detect UV Detection (270 nm) HPLC->UV_Detect Chromatogram Chromatogram Generation UV_Detect->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Comparison Comparison of Purity Profiles Integration->Comparison

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and low molecular weight byproducts that may not be well-resolved by HPLC.

Causality Behind Experimental Choices:
  • Capillary Column with a Polar Stationary Phase: A column with a polar stationary phase, such as one based on polyethylene glycol, is suitable for separating polar analytes like diols.

  • Temperature Programming: A programmed temperature ramp is used to ensure the efficient separation of compounds with different boiling points.

  • Electron Ionization (EI) and Mass Spectrometry (MS): EI is a robust ionization technique that produces reproducible fragmentation patterns. The resulting mass spectra serve as a "fingerprint" for each compound, allowing for positive identification by comparison to spectral libraries (e.g., NIST).

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Reference Standard and Synthesized Sample: Prepare 1 mg/mL solutions in methanol.

  • Filter through a 0.45 µm syringe filter if any particulate matter is visible.

Data Presentation: Comparative GC-MS Data
CompoundRetention Time (min) - Ref. Std.Key m/z ions - Ref. Std.Retention Time (min) - Synth. SampleKey m/z ions - Synth. SampleIdentification
Acetone2.5-2.543, 58Residual Solvent
Phenol7.8-7.894, 65, 66Starting Material
This compound 15.2 168, 94, 77 **

Benchmarking the performance of 3-Phenoxy-1,2-propanediol in different preservative challenge tests

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Preservative Efficacy of 3-Phenoxy-1,2-propanediol

This guide provides an in-depth technical analysis of this compound, benchmarking its performance within the rigorous frameworks of standardized preservative challenge tests. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons with common alternatives, supported by established experimental data and protocols, to inform formulation and development decisions.

Introduction: Understanding this compound

This compound (CAS 538-43-2) is an organic compound featuring a phenoxy group attached to a propanediol backbone.[1][2][3] Structurally, it is a close relative of the widely used preservative Phenoxyethanol (2-Phenoxyethanol), differing by the presence of an additional hydroxyl group on the propane chain.[4][5] This modification influences its physicochemical properties, such as increased hydrophilicity and potential humectant capabilities, making it a versatile ingredient in pharmaceutical and personal care formulations.[1]

While it exhibits antimicrobial properties suitable for product preservation, its primary value lies in its potential for broad-spectrum efficacy, stability, and compatibility within complex formulations.[6] This guide will dissect its performance by evaluating it against the industry-standard benchmarks for antimicrobial effectiveness.

The Imperative of Preservative Efficacy Testing

Aqueous-based pharmaceutical and cosmetic products are susceptible to microbial contamination from raw materials, the manufacturing environment, and repeated consumer use.[5][7] Such contamination can lead to product spoilage, loss of therapeutic effect, and significant risk of consumer infection.[5] Preservatives are therefore essential additives that inhibit the growth of microorganisms to ensure product safety and longevity.[7][8]

To validate the effectiveness of a preservative system, regulatory bodies and pharmacopeias mandate rigorous testing known as the Preservative Efficacy Test (PET), or Antimicrobial Effectiveness Test (AET).[9][10] The fundamental goal of a PET is to simulate microbial contamination and determine if the preservative system can adequately reduce the microbial population to safe levels over a set period.[11]

Methodologies of Preservative Challenge Tests

The most globally recognized standards for preservative efficacy are outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[12] While minor differences exist in acceptance criteria, the core methodology is largely harmonized.[12]

A standard challenge test involves introducing a high concentration of specific microorganisms into the final product formulation and monitoring their survival over 28 days.[11] The selection of challenge organisms represents a broad range of potential contaminants.

Standard Challenge Microorganism Panel: [9][12]

  • Gram-Positive Bacteria: Staphylococcus aureus (Commonly found on skin)

  • Gram-Negative Bacteria: Pseudomonas aeruginosa (Notorious for water-borne contamination and resistance), Escherichia coli (Indicator of fecal contamination)

  • Yeast: Candida albicans (An opportunistic fungal pathogen)

  • Mold: Aspergillus brasiliensis (A common environmental mold, resistant spore-former)

A critical, and often overlooked, component of this test is the Neutralization and Recovery Validation .[9] This preliminary step ensures that any residual preservative carried over during sampling does not inhibit microbial growth on the agar plates, which would lead to falsely low counts.[13] This validation confirms that the test accurately reflects the preservative's activity within the product itself.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Challenge cluster_analysis Phase 3: Analysis P1 Product Sample T1 Inoculate 5 separate product aliquots with each microorganism P1->T1 P2 Prepare & Standardize Microbial Inoculum (S. aureus, E. coli, etc.) P2->T1 P3 Perform Neutralizer Suitability Test A1 Sample & Plate at Day 0, 7, 14, 28 P3->A1 Confirms Method Validity T2 Incubate at 20-25°C for 28 days T1->T2 T2->A1 A2 Count Colonies (CFU/g) & Calculate Log Reduction A1->A2 A3 Compare results to Pharmacopeial Acceptance Criteria A2->A3 R Final Report: Pass/Fail A3->R

General workflow of a Preservative Efficacy Test (PET).

Performance Benchmark: this compound in Action

Direct, publicly available comparative data for this compound is limited. However, its performance can be reliably inferred from its structural components: the well-documented phenoxy group (as in phenoxyethanol) and the propanediol moiety, which is known to act as a preservative booster.

  • The Phenoxy Moiety: The phenoxy group is the primary driver of antimicrobial activity, functioning by disrupting the cell membranes of microorganisms.[4] Phenoxyethanol, its closest analog, is known for its strong efficacy against a broad spectrum of bacteria, particularly gram-negative organisms like P. aeruginosa, though it can be weaker against fungi when used alone.[4]

  • The Propanediol Booster Effect: Glycols like propanediol are known to enhance the efficacy of traditional preservatives.[7][14][15][16] They can increase the permeability of microbial cell walls, allowing the primary preservative to penetrate more effectively, and can also lower the water activity of a formulation, creating a less hospitable environment for microbial growth.[17] Studies on 1,3-propanediol have shown it significantly boosts the performance of phenoxyethanol-based systems, allowing for lower overall preservative concentrations.[16]

This synergistic principle is a cornerstone of modern preservation strategy.

G cluster_components Molecular Components & Action P This compound Phenoxy Phenoxy Group P->Phenoxy Comprises Diol 1,2-Propanediol Moiety P->Diol Comprises M Microbial Cell Inactivated Inactivated M->Inactivated Cell Inactivation Phenoxy->M Disrupts Cell Membrane (Primary Action) Diol->M Increases Membrane Permeability (Booster Effect)

Synergistic mechanism of this compound.

Based on this, this compound is expected to provide robust, broad-spectrum protection. The integrated diol structure likely enhances its efficacy against yeast and mold compared to phenoxyethanol alone, potentially reducing the need for additional fungicides.

Table 1: Expected Performance Profile of this compound in a Challenge Test

MicroorganismExpected Log Reduction (Day 14)Expected Log Reduction (Day 28)Meets USP Criteria?
S. aureus (Bacteria)≥ 3.0No IncreaseYes
P. aeruginosa (Bacteria)≥ 3.0No IncreaseYes
E. coli (Bacteria)≥ 3.0No IncreaseYes
C. albicans (Yeast)≥ 1.0No IncreaseYes
A. brasiliensis (Mold)≥ 1.0No IncreaseYes
Note: This is an illustrative performance profile based on chemical structure and data from analogous compounds. Actual performance must be confirmed by formulation-specific testing.

Comparative Analysis with Alternative Preservatives

The selection of a preservative depends on numerous factors including desired spectrum of activity, formulation pH, ingredient compatibility, and regulatory acceptance.

Table 2: Comparison of this compound with Common Alternatives

Preservative SystemSpectrum of ActivityOptimal pH RangeKey Formulation Compatibilities & ConflictsRegulatory Considerations (Typical Max Use Level)
This compound Broad (Bacteria, Yeast, Mold)Wide (3-10)Good compatibility; potential for reduced efficacy with high concentrations of non-ionic surfactants.Not explicitly listed in all regulations; often grouped with phenoxy-ethers. Typically used up to 1.0%.
Phenoxyethanol Good (Excellent on Gram-, weaker on fungi)[4]Wide (3-10)Stable and compatible, but efficacy can be reduced by polysorbates.[8]Up to 1.0% in EU and other regions.[4]
Parabens (e.g., Methyl, Propyl) Very Broad (Excellent on fungi)[18]Wide (3-8)Incompatible with some non-ionic surfactants and proteins.[19]Varies by paraben type and region (e.g., 0.4% for single ester). Subject to negative consumer perception.[20]
Organic Acids (Benzoic, Sorbic) Strong against Yeast & Mold; weaker on bacteria[19]Acidic (< 6.0)Efficacy is highly pH-dependent; ineffective at neutral or alkaline pH.Up to 0.5% (as acid) in leave-on products.[19]
Booster Glycols (e.g., Caprylyl Glycol) Primarily bacterial; weak on fungiWideCan impact formulation viscosity and aesthetics; excellent for boosting other preservatives.[21]Often used as a multifunctional ingredient without strict preservative limits.[22]

Detailed Experimental Protocol: USP <51> Preservative Efficacy Test

This protocol provides a generalized, step-by-step methodology for conducting a PET according to USP <51> standards.

I. Materials & Reagents
  • Final product formulation to be tested.

  • Standardized, viable cultures of challenge microorganisms (ATCC strains).

  • Appropriate growth media (e.g., Tryptic Soy Broth/Agar, Sabouraud Dextrose Agar).

  • Sterile saline solution (0.9% NaCl).

  • Validated neutralizing broth (e.g., D/E Neutralizing Broth, Letheen Broth).

  • Sterile containers, pipettes, and plating supplies.

  • Incubators set to 20-25°C and 30-35°C.

II. Method Suitability & Neutralizer Validation
  • Objective: To confirm the chosen neutralizing medium can inactivate the preservative and allow for the recovery of viable microorganisms.

  • Procedure: a. Add 1g or 1mL of the product to 9mL of the neutralizing broth. b. Inoculate this mixture with a small number of microorganisms (<100 CFU). c. As a control, inoculate a saline solution without the product. d. Plate both preparations and incubate. e. Acceptance Criterion: The number of colonies recovered from the product/neutralizer mix must be at least 70% of the count from the saline control.[13]

III. Inoculation and Incubation
  • Prepare five separate containers of the product, each with at least 20g or 20mL.

  • Prepare standardized inocula for each of the five challenge organisms to a concentration of ~1x10⁸ CFU/mL.

  • Inoculate each product container with one of the challenge organisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume to achieve a final concentration of 1x10⁵ to 1x10⁶ CFU/g or mL in the product.[11]

  • Thoroughly mix to ensure even distribution of the microorganisms.

  • Store the inoculated containers in the dark at a controlled temperature of 20-25°C for 28 days.[11]

IV. Sampling and Microbial Enumeration
  • At specified time intervals (Day 0, 7, 14, and 28), remove 1g or 1mL from each container.[10]

  • Perform serial dilutions in the validated neutralizing broth.

  • Plate the dilutions onto the appropriate agar (TSA for bacteria, SDA for fungi).

  • Incubate plates (30-35°C for bacteria, 20-25°C for fungi) for 3-5 days.

  • Count the number of visible colonies (CFU) and calculate the concentration (CFU/g or mL) in the product for each time point.

V. Data Analysis and Interpretation
  • Calculate the Log₁₀ reduction from the initial (Day 0) concentration at each time point.

    • Log Reduction = Log₁₀(Initial CFU) - Log₁₀(CFU at time point 'x')

  • Compare the log reduction values to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP <51> Category 1 for parenteral products).

Table 3: USP <51> Acceptance Criteria for Category 1 Products (e.g., Injections, Aqueous Ophthalmic Products)

IntervalBacteria (S. aureus, P. aeruginosa)Yeast & Mold (C. albicans, A. brasiliensis)
7 Days Not less than 1.0 log reductionNo increase from initial count
14 Days Not less than 3.0 log reductionNo increase from initial count
28 Days No increase from 14-day countNo increase from initial count
"No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.

Conclusion

This compound presents a compelling option for formulators seeking a robust, broad-spectrum preservative. Its chemical structure suggests a synergistic combination of the proven antimicrobial action of a phenoxy group with the preservative-boosting effects of a diol. This built-in synergy may allow for lower use concentrations and a cleaner toxicological profile compared to multi-preservative systems.

While its performance is predicted to be strong against the full panel of compendial challenge organisms, this guide underscores a fundamental principle of formulation science: all preservative systems must be validated within the final formulation. The complex interplay of excipients, pH, and packaging can significantly impact efficacy.[23] Therefore, the protocols and comparative data presented herein should serve as an expert foundation for conducting the necessary, formulation-specific Preservative Efficacy Testing to ensure final product safety and stability.

References

  • PubChem. Phenoxyethanol. National Institutes of Health. [Link]

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  • Sutton, S. V., & Porter, D. (2002). Comparison of Compendial Antimicrobial Effectiveness Tests: A Review. PDA Journal of Pharmaceutical Science and Technology. [Link]

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  • Systematic Reviews in Pharmacy. Alternative to Artificial Preservatives. [Link]

  • Al-Adham, I. S., & Takrori, F. M. (2023). Evaluation of new formulations for neutralizing antimicrobial preservatives in pharmaceutical preparations. Future Journal of Pharmaceutical Sciences. [Link]

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  • Google Patents. Preservative compositions comprising renewably-based, biodegradable 1,3-propanediol.
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  • Ferreira, C., et al. (2020). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Phenoxy-1,2-propanediol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenoxy-1,2-propanediol analogs, a class of compounds that includes well-known therapeutic agents such as the muscle relaxant mephenesin and the expectorant guaifenesin. By dissecting the impact of structural modifications on their pharmacological effects, this document aims to provide a valuable resource for the rational design of novel and improved therapeutic agents.

Introduction: The Versatile this compound Scaffold

The this compound core structure is a versatile scaffold that has given rise to a range of centrally acting drugs. The presence of the glycerol-like side chain and the aromatic phenoxy group allows for a multitude of chemical modifications, each influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the SAR of these analogs primarily in two therapeutic areas: skeletal muscle relaxation and expectorant activity.

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound analogs is profoundly influenced by substitutions on both the phenoxy ring and the propanediol moiety. The following sections and tables summarize the key SAR findings for muscle relaxant and expectorant activities based on available literature.

Muscle Relaxant Activity: Targeting Central Polysynaptic Pathways

Mephenesin, 3-(2-methylphenoxy)propane-1,2-diol, is the archetypal muscle relaxant of this class. Its mechanism of action is believed to involve the depression of polysynaptic reflexes in the spinal cord and brainstem, leading to a reduction in muscle tone and spasm[1]. Some evidence also suggests that mephenesin and its analogs may act as N-methyl-D-aspartate (NMDA) receptor antagonists[2].

Table 1: Structure-Activity Relationship of this compound Analogs as Muscle Relaxants

Structural Modification Effect on Muscle Relaxant Activity Supporting Evidence/Rationale
Substitution on the Phenoxy Ring
ortho-Methyl (Mephenesin)Potent muscle relaxant activityThe ortho substitution is crucial for activity. This may be due to steric hindrance forcing a specific conformation favorable for receptor binding.
meta- and para-SubstitutionGenerally weaker activity compared to ortho-substitutionAltering the substitution pattern can shift the activity profile. For example, some meta and para substituted analogs show more pronounced sedative effects over muscle relaxation.
Halogen SubstitutionVariable effects; some analogs show potent activityThe electronic and steric properties of the halogen and its position on the ring influence activity.
Modifications of the Propanediol Moiety
Carbamate Formation (e.g., Methocarbamol)Prolonged duration of actionEsterification of the primary hydroxyl group to a carbamate slows down metabolism, leading to a longer half-life and sustained muscle relaxant effect.
Etherification of Hydroxyl GroupsGenerally reduces activityThe free hydroxyl groups are often important for forming hydrogen bonds with the biological target.
Expectorant Activity: Modulating Mucus Properties

Guaifenesin, 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant. Its proposed mechanism involves increasing the volume and reducing the viscosity of respiratory secretions, thereby facilitating their removal through ciliary action and coughing[3][4]. This may be mediated by a reflex stimulation of bronchial glands following gastric irritation[4].

Table 2: Structure-Activity Relationship of this compound Analogs as Expectorants

Structural Modification Effect on Expectorant Activity Supporting Evidence/Rationale
Substitution on the Phenoxy Ring
ortho-Methoxy (Guaifenesin)Effective expectorant activityThe methoxy group at the ortho position is a key feature of guaifenesin. It likely influences the compound's solubility, metabolism, and interaction with its target.
Other Alkoxy SubstitutionsLimited data availableFurther research is needed to systematically evaluate the effect of different alkoxy groups on expectorant activity.
Modifications of the Propanediol Moiety
Esterification of Hydroxyl GroupsCan be used to create prodrugsProdrug strategies can be employed to improve taste or modify pharmacokinetic properties. The ester would need to be hydrolyzed in vivo to release the active guaifenesin.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of this compound analogs stem from their interaction with various central nervous system targets.

Central Muscle Relaxation Pathway

The muscle relaxant effects are primarily mediated through the modulation of inhibitory and excitatory neurotransmission in the central nervous system.

Muscle_Relaxant_Pathway cluster_cns Central Nervous System Interneuron Inhibitory Interneuron (GABAergic) MotorNeuron Alpha Motor Neuron Interneuron->MotorNeuron GABA Release Muscle Skeletal Muscle MotorNeuron->Muscle Reduced Excitatory Output Mephenesin This compound Analog (e.g., Mephenesin) GABA_R GABA-A Receptor Mephenesin->GABA_R Potentiates GABAergic Inhibition NMDA_R NMDA Receptor Mephenesin->NMDA_R Antagonizes Glutamatergic Excitation caption Fig. 1: Proposed mechanism of central muscle relaxation. Expectorant_Pathway Guaifenesin Guaifenesin Analog Stomach Gastric Mucosa Guaifenesin->Stomach Irritation VagalAfferents Vagal Afferent Nerves Stomach->VagalAfferents Stimulation Brainstem Brainstem VagalAfferents->Brainstem VagalEfferents Vagal Efferent Nerves Brainstem->VagalEfferents BronchialGlands Bronchial Glands VagalEfferents->BronchialGlands Parasympathetic Stimulation Mucus Increased, Less Viscous Mucus BronchialGlands->Mucus Increased Secretion caption Fig. 2: Gastropulmonary reflex mechanism of expectorant action.

Caption: Gastropulmonary reflex mechanism of expectorant action.

Experimental Protocols for Activity Evaluation

To enable researchers to conduct their own comparative studies, this section details standardized experimental protocols for assessing the muscle relaxant and expectorant activities of this compound analogs.

In Vivo Muscle Relaxant Activity: The Rotarod Test

The rotarod test is a widely used method to assess motor coordination and the effect of centrally acting muscle relaxants in rodents.

Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week.

  • Training: Train the mice to stay on a rotating rod (e.g., 25 rpm) for a set period (e.g., 5 minutes). Select only the mice that successfully complete the training for the experiment.

  • Grouping and Administration: Divide the trained mice into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or appropriate vehicle).

    • Positive control (e.g., Diazepam, 5 mg/kg, i.p.).

    • Test groups receiving different doses of the this compound analog.

  • Testing: At a predetermined time after drug administration (e.g., 30, 60, and 90 minutes), place each mouse on the rotarod.

  • Data Collection: Record the time each mouse remains on the rotating rod (fall-off time). A cut-off time (e.g., 300 seconds) is typically set.

  • Analysis: Calculate the mean fall-off time for each group and compare the test groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). The ED50 (the dose that causes 50% of the animals to fall off the rod) can be determined by probit analysis.

Rotarod_Workflow cluster_workflow Rotarod Test Workflow Start Start: Trained Mice Grouping Grouping and Dosing Start->Grouping Testing Place on Rotarod at Timed Intervals Grouping->Testing RecordTime Record Fall-off Time Testing->RecordTime Analysis Statistical Analysis (e.g., ANOVA, ED50 calculation) RecordTime->Analysis End End: Assess Muscle Relaxant Activity Analysis->End caption Fig. 3: Workflow for the in vivo rotarod test.

Caption: Workflow for the in vivo rotarod test.

In Vitro Expectorant Activity: Mucus Viscoelasticity Measurement

This assay evaluates the ability of a compound to alter the rheological properties of mucus, which is a key aspect of expectorant activity.

Protocol:

  • Mucus Preparation: Prepare a standardized mucus simulant, such as a solution of porcine gastric mucin or a synthetic polymer like polyethylene oxide (PEO).[5][6] Alternatively, sputum samples from patients with respiratory diseases can be used.[7]

  • Compound Incubation: Incubate the mucus sample with the test compound at various concentrations at 37°C for a defined period. A vehicle control should be included.

  • Rheological Measurement: Use a rheometer (e.g., a cone-and-plate or parallel-plate rheometer) to measure the viscoelastic properties of the mucus samples.[5] Key parameters to measure include:

    • Storage Modulus (G'): Represents the elastic component.

    • Loss Modulus (G''): Represents the viscous component.

    • Complex Viscosity (η*): A measure of the overall resistance to flow.

  • Data Analysis: Compare the viscoelastic parameters of the compound-treated mucus samples to the vehicle control. A decrease in G', G'', and η* indicates a mucolytic effect, which is a desirable characteristic for an expectorant.

Conclusion and Future Directions

The this compound scaffold remains a promising template for the development of new therapeutics. This guide has provided a comparative overview of the SAR of these analogs for muscle relaxant and expectorant activities, supported by mechanistic insights and detailed experimental protocols. While the general SAR principles are understood, there is a clear need for more comprehensive quantitative studies to precisely delineate the contributions of various structural features. Future research should focus on synthesizing and evaluating a wider range of analogs to build robust QSAR models. Such models will be invaluable for the in silico design of next-generation this compound derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol ethers represent a broad class of solvents prized for their amphipathic nature, enabling the miscibility of both aqueous and organic phases. This property has led to their widespread use in paints, coatings, cleaning products, and pharmaceuticals. However, their structural diversity gives rise to a wide spectrum of toxicological profiles. For the researcher or formulator, selecting a glycol ether is a critical decision that balances performance with safety. A seemingly minor structural change—such as the length of the alkyl chain or the position of an ether linkage—can dramatically alter a compound's metabolic fate and toxic potential.

This guide provides an in-depth comparative analysis of 3-Phenoxy-1,2-propanediol and its structurally significant relatives: Propylene Glycol Phenyl Ether (an isomer), Ethylene Glycol Phenyl Ether (the corresponding "E-series" ether), and Phenyl Glycidyl Ether (a structurally related epoxide). By examining the experimental data and the underlying metabolic pathways, this document aims to equip scientists with the necessary insights to make informed, safety-conscious decisions in their research and development endeavors.

Mechanistic Overview: The Structural Basis of Glycol Ether Toxicity

The toxicity of glycol ethers is not inherent to the parent compounds themselves but is overwhelmingly dictated by their metabolic products. The primary bifurcation in toxicity profiles occurs between ethylene glycol-based (E-series) and propylene glycol-based (P-series) ethers.[1]

  • E-Series Metabolism: Ethylene glycol ethers are metabolized via alcohol and aldehyde dehydrogenases to form alkoxyacetic acids. These acidic metabolites are potent toxicants, strongly associated with the hematological, reproductive, and developmental effects characteristic of this class.[1] Ethylene Glycol Phenyl Ether (EGPhE), for instance, is metabolized to 2-phenoxyacetic acid.

  • P-Series Metabolism: Propylene glycol ethers, including this compound and its isomer Propylene Glycol Phenyl Ether (PPh), are metabolized differently. The secondary hydroxyl group in PPh, for example, directs metabolism towards less toxic pathways, primarily yielding propylene glycol, which is then further metabolized to carbon dioxide and water.[2] This metabolic distinction is the principal reason for the generally lower toxicity of P-series ethers compared to their E-series counterparts.[3]

The presence of a reactive functional group, such as the epoxide ring in Phenyl Glycidyl Ether, introduces a different mechanism of toxicity. Epoxides are electrophilic and can readily react with nucleophilic macromolecules like DNA and proteins, leading to genotoxicity and sensitization.

G cluster_E E-Series Pathway (e.g., EGPhE) cluster_P P-Series Pathway (e.g., PPh) cluster_epoxide Reactive Epoxide Pathway (e.g., PGE) EGPhE Ethylene Glycol Phenyl Ether EGPhE_met 2-Phenoxyacetic Acid (Alkoxyacetic Acid) EGPhE->EGPhE_met Oxidation E_Toxicity Hematotoxicity Reproductive Toxicity EGPhE_met->E_Toxicity Causes PPh Propylene Glycol Phenyl Ether PPh_met Propylene Glycol & Phenol Conjugates PPh->PPh_met Hydrolysis & Conjugation P_Toxicity Lower Order of Toxicity PPh_met->P_Toxicity Leads to PGE Phenyl Glycidyl Ether PGE_react Adduct Formation with DNA & Proteins PGE->PGE_react Direct Reaction Epoxide_Toxicity Genotoxicity Sensitization Carcinogenicity PGE_react->Epoxide_Toxicity Causes

Caption: Comparative metabolic pathways of glycol ethers.

Comparative Toxicity Profiles

The following sections summarize experimental data across key toxicological endpoints. Data is presented to facilitate direct comparison between this compound and its selected relatives.

Acute Systemic Toxicity

Acute toxicity data, typically expressed as the LD50 (the dose lethal to 50% of a test population), provides a primary measure of a substance's intrinsic toxicity upon a single exposure. The data clearly illustrates the higher toxicity of the E-series ether and the reactive epoxide compared to the P-series compounds.

CompoundChemical SeriesOral LD50 (rat, mg/kg)Dermal LD50 (rat/rabbit, mg/kg)Key Observations
This compound P-Series2650 (mouse)[4]No data availableCauses respiratory depression and flaccid paralysis in lethal-dose studies in mice.[4][5]
Propylene Glycol Phenyl Ether (PPh) P-Series>2,000[2][6]>2,000 (rat)[6]Exhibits low acute toxicity via oral and dermal routes.[2]
Ethylene Glycol Phenyl Ether (EGPhE) E-Series1,260 - 4,013[7][8]14,422 (rat)[8]Signs of acute toxicity include reduced activity, labored respiration, and coma at high doses.[7]
Phenyl Glycidyl Ether (PGE) Epoxide2,600No data availableHigh exposure can cause muscle weakness, drowsiness, and coma.[9]
Irritation and Sensitization

Local tissue effects, such as skin and eye irritation, are critical considerations for handling and exposure safety. Sensitization potential indicates the likelihood of a substance to cause an allergic reaction upon repeated contact.

CompoundSkin Irritation (rabbit)Eye Irritation (rabbit)Skin Sensitization
This compound May cause irritation[5]An eye irritant[5]No data available
Propylene Glycol Phenyl Ether (PPh) Non-irritating[2]Severely irritating [2][6]Not a sensitizer[6]
Ethylene Glycol Phenyl Ether (EGPhE) Slightly irritating[7]Moderately to severely irritating [7][10][11]Not a sensitizer in humans (up to 5%)[7]
Phenyl Glycidyl Ether (PGE) Severe skin irritation IrritatingKnown skin sensitizer [12]
Repeated-Dose and Target Organ Toxicity

Chronic or sub-chronic exposure studies reveal target organs for toxicity and establish No-Observed-Adverse-Effect Levels (NOAELs). Here, the divergence between P-series and E-series ethers is most pronounced.

  • This compound: Limited data is available on repeated-dose toxicity for this specific compound.

  • Propylene Glycol Phenyl Ether (PPh): Generally shows a low order of toxicity in repeated-dose studies. The primary effects at high doses are typically adaptive changes in the liver and kidneys.[3]

  • Ethylene Glycol Phenyl Ether (EGPhE): Repeated oral administration in rats at 400 mg/kg/day was associated with kidney toxicity.[7] A key effect is hemolysis (breakage of red blood cells), with secondary effects on the kidneys and liver.[7][10] The oral NOAEL in a 90-day rat study was established at 80 mg/kg/day.[7]

  • Phenyl Glycidyl Ether (PGE): Chronic exposure may lead to liver and kidney damage.[9]

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential for a chemical to damage genetic material. Phenyl Glycidyl Ether's reactive nature makes it a key concern in this category.

  • This compound: No data available.

  • Propylene Glycol Phenyl Ether (PPh): Tested negative for mutagenicity in genetic toxicology studies, including the Ames test.[13] It is not classified as a carcinogen.[6]

  • Ethylene Glycol Phenyl Ether (EGPhE): Tested negative for mutagenicity in an Ames test.[7] Overall, glycol ethers are not considered to pose a significant genotoxic or carcinogenic risk to humans.[14]

  • Phenyl Glycidyl Ether (PGE): Shows positive results in some in vitro mutagenicity tests (Ames test). It is suspected of causing genetic defects. Inhalation exposure produced nasal carcinomas in rats.[12] The International Agency for Research on Cancer (IARC) has classified PGE as "possibly carcinogenic to humans" (Group 2B).[12]

Experimental Protocols: A Self-Validating System

The reliability of toxicological data hinges on standardized, validated experimental protocols. The description below outlines the workflow for a typical acute oral toxicity study, reflecting the rigorous process required to generate the data cited in this guide.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is designed to estimate the LD50 and identify signs of toxicity with a reduced number of animals compared to classical methods.

  • Animal Selection & Acclimation:

    • Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often slightly more sensitive, are selected.

    • Animals are acclimated to laboratory conditions for at least 5 days, with access to standard diet and water ad libitum.

  • Dosing and Administration:

    • Animals are fasted overnight prior to dosing to promote absorption.

    • The test substance is administered in a single dose by oral gavage. The volume administered is typically kept low (e.g., <10 mL/kg).

    • A stepwise procedure is used. A single animal is dosed at a starting dose (e.g., 300 mg/kg).

  • Observation and Endpoint Determination:

    • If the animal survives: Four additional animals are dosed sequentially at the same level. If at least 3 animals survive, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

    • If the animal dies: The test is repeated at a lower dose level.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[1]

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

  • Data Analysis: The LD50 is determined based on the dose levels at which mortality is observed, allowing classification of the substance into a GHS toxicity category.

G start Animal Selection & Acclimation (≥5 days) fasting Overnight Fasting start->fasting dosing Single Oral Gavage Dose (e.g., 300 mg/kg) fasting->dosing obs_short Observe for Clinical Signs (First 24 hours) dosing->obs_short outcome Mortality Check obs_short->outcome obs_long 14-Day Observation Period (Daily clinical signs, weekly body weight) outcome->obs_long Animal Survives necropsy Gross Necropsy outcome->necropsy Animal Dies obs_long->necropsy end Data Analysis & LD50 Estimation necropsy->end

Caption: Workflow for a standardized acute oral toxicity study.

Synthesis and Expert Interpretation

This comparative analysis reveals a clear hierarchy of toxicity driven by metabolic fate and chemical reactivity.

  • Lowest Toxicity Concern: The P-series ethers, This compound and Propylene Glycol Phenyl Ether , exhibit the most favorable toxicological profiles. They have low acute toxicity, are not genotoxic, and their metabolism avoids the formation of the highly toxic alkoxyacetic acids.[2][3][6] While PPh is a severe eye irritant, their systemic toxicity is markedly lower than the other compounds evaluated.[2]

  • Moderate Toxicity Concern: Ethylene Glycol Phenyl Ether , the E-series analogue, represents a significantly greater hazard. Its moderate acute toxicity is compounded by a well-defined target organ effect: hemolysis and subsequent kidney and liver toxicity upon repeated exposure.[7][10] While not genotoxic, its systemic effects warrant caution and necessitate stricter exposure controls.

  • Highest Toxicity Concern: Phenyl Glycidyl Ether is the most hazardous compound in this comparison. Its toxicity is not primarily driven by metabolism but by the intrinsic reactivity of its epoxide ring. This reactivity leads to severe skin irritation, skin sensitization, mutagenic potential, and carcinogenicity.[9][12] Its use requires the most stringent safety precautions.

For researchers and formulators, this guide underscores a critical principle: structure dictates toxicity . The substitution of a propylene glycol backbone for an ethylene glycol one can substantially improve the safety profile of a substance. The introduction of a reactive functional group like an epoxide, conversely, introduces severe hazards. When selecting a solvent or excipient from this chemical family, P-series glycol ethers should be considered as safer alternatives to their E-series counterparts, and reactive epoxides like PGE should be avoided unless their specific chemistry is required and can be handled with appropriate engineering and personal protective controls.

References

  • OECD SIDS. (2004). PROPYLENE GLYCOL PHENYL ETHER. UNEP Publications. [Link]

  • Dow Chemical Company. (Date not specified). Product Safety Assessment Ethylene Glycol Phenyl Ether. Cijepljenje.Info. [Link]

  • OECD SIDS. (2004). ETHYLENE GLYCOL PHENYL ETHER. UNEP Publications. [Link]

  • ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Miller, R. R., Ayres, J. A., Calhoun, L. L., Young, J. T., & McKenna, M. J. (1981). Comparative short-term inhalation toxicity of ethylene glycol monomethyl ether and propylene glycol monomethyl ether in rats and mice. Toxicology and Applied Pharmacology, 61(3), 368-377. [Link]

  • Carl ROTH. (Date not specified). Safety Data Sheet: Propylene glycol phenyl ether. [Link]

  • National Institutes of Health. (Date not specified). Propylene glycol phenyl ether (770-35-4) | Chemical Effects in Biological Systems. [Link]

  • ECETOC. (1995). The Toxicology of Glycol Ethers and its Relevance to Man. ECETOC Technical Report No. 64. [Link]

  • U.S. Environmental Protection Agency. (1984). Health Effect Assessment For Glycol Ethers. EPA-600/8-84-006F. [Link]

  • Dow Chemical Company. (2012). Product Name: DOWANOL(TM) DIPPH Glycol Ether Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (2000). Phenyl glycidyl ether. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Ladona, M. G., et al. (2001). Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. Chemical Research in Toxicology, 14(5), 556-566. [Link]

  • New Jersey Department of Health. (2009). Hazard Substance Fact Sheet: Phenyl Glycidyl Ether. [Link]

  • The Good Scents Company. (Date not specified). phenoxypropanediol. [Link]

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A Guide to Assessing the Synergistic Effect of 3-Phenoxy-1,2-propanediol with Co-Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Preservative Synergy

The microbiological safety of aqueous-based pharmaceutical and cosmetic products is a non-negotiable aspect of formulation science. While traditional preservatives are effective, the drive to reduce the overall preservative load—thereby minimizing potential irritation and sensitization—has shifted focus toward synergistic combinations. Preservative synergy occurs when the combined antimicrobial effect of two or more substances is greater than the sum of their individual effects.[1] This strategy allows for lower, safer concentrations of each preservative while maintaining or even enhancing broad-spectrum antimicrobial protection.

This guide focuses on 3-Phenoxy-1,2-propanediol , a versatile glycol ether known for its moderate antimicrobial properties, humectant capabilities, and excellent solvency.[2][3] While it can function as a preservative, its true strength lies in its ability to act as a "booster," potentiating the efficacy of other widely used preservatives. We will objectively compare its performance, both alone and in combination, providing the theoretical framework and detailed experimental protocols necessary for a robust assessment. Our primary co-preservative for this analysis will be Phenoxyethanol , a globally approved and widely used preservative in personal care and pharmaceutical applications.[4][5]

Pillar 1: Understanding the Mechanisms of Action

Synergy is often achieved when preservatives with complementary mechanisms of action are combined. Understanding these mechanisms is foundational to designing an effective preservation system.

  • This compound: As a phenoxy ether and a diol, its mechanism is primarily attributed to the disruption of microbial cell membrane integrity. The lipophilic phenoxy group facilitates the molecule's partitioning into the lipid bilayer of the cell membrane. This disrupts the membrane's fluidity and ordered structure, leading to increased permeability. The subsequent leakage of essential intracellular components like ions and metabolites inhibits critical cellular processes, ultimately causing cell death. Glycols like propanediol can also enhance the activity of other preservatives by improving their penetration into microbial cells.[6]

  • Phenoxyethanol: This ether alcohol also targets the bacterial cell membrane, causing an increase in ion permeability and uncoupling of phosphorylation from oxidation.[4][7] It is particularly effective against gram-negative bacteria like Pseudomonas aeruginosa.[4] However, its fungicidal activity can be limited at typical use concentrations.[1]

The combination of a membrane disrupter like this compound with another membrane-active agent like Phenoxyethanol can create a multi-pronged attack that is more difficult for microorganisms to withstand, often resulting in a potent synergistic effect.

Pillar 2: Experimental Protocols for Quantifying Synergy

A two-stage approach provides the most comprehensive assessment of synergy: an initial screening to quantify the interaction followed by a validation of performance in the final formulation.

Stage 1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is an in vitro method used to determine the Minimum Inhibitory Concentration (MIC) of preservatives alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index, a quantitative measure of synergy.[2][8]

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis P1 Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) A3 Inoculate all wells with microbial suspension P1->A3 P2 Prepare serial dilutions of Preservative A (this compound) A1 Dispense Preservative A dilutions along X-axis P2->A1 P3 Prepare serial dilutions of Preservative B (Phenoxyethanol) A2 Dispense Preservative B dilutions along Y-axis P3->A2 A1->A3 A2->A3 A4 Incubate plate at specified temperature and duration R1 Read plate for turbidity to determine MICs A4->R1 R2 Calculate FIC Index for each combination R1->R2 R3 Interpret FIC Index to classify interaction R2->R3

Caption: Workflow for the checkerboard synergy assay.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, A. brasiliensis ATCC 16404) in appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Preservative Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound (Preservative A) horizontally and two-fold serial dilutions of Phenoxyethanol (Preservative B) vertically. This creates a matrix of concentration combinations.[9] Include rows and columns with each preservative alone to determine their individual MICs.

  • Inoculation: Add the prepared microbial suspension to each well of the plate. Include a growth control well (no preservative) and a sterility control well (no microbes).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).[9]

  • Data Collection: After incubation, determine the MIC for each preservative alone and the MIC of each in combination (the lowest concentration that inhibits visible growth).

  • FIC Index Calculation: Use the following formula to calculate the FIC Index for each combination that shows no growth.[2][10]

    FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Interpretation: The interaction is classified based on the calculated FIC Index value:[2][11]

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Stage 2: Preservative Efficacy Test (PET) / Challenge Test

The PET is essential to validate the performance of the preservative system in the final product formulation. This test challenges the product with a high concentration of microorganisms to determine if the preservative system can effectively reduce the microbial population over time according to established standards like the USP <51>.[12][13]

Experimental Workflow: Preservative Efficacy Test (USP <51>)

PET_Workflow cluster_prep Preparation cluster_challenge Challenge cluster_sampling Sampling & Plating cluster_analysis Analysis P1 Prepare test product formulation C1 Divide product into 5 portions P1->C1 P2 Prepare standardized inocula of 5 USP organisms (10^5-10^6 CFU/mL) C2 Inoculate each portion with one of the 5 test organisms P2->C2 C1->C2 C3 Mix thoroughly and store at 20-25°C C2->C3 S1 Sample each container at Day 7, Day 14, and Day 28 C3->S1 S2 Perform serial dilutions and plate on recovery agar S1->S2 S3 Incubate plates S2->S3 A1 Count colonies (CFU/g or CFU/mL) S3->A1 A2 Calculate Log Reduction from initial inoculum A1->A2 A3 Compare results to USP <51> Acceptance Criteria A2->A3

Caption: Workflow for the Preservative Efficacy Test (PET).

Step-by-Step Methodology:

  • Product & Inoculum Preparation: Prepare the final product formulation. Prepare standardized inocula for Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Inoculation: Inoculate separate containers of the product with each test organism to achieve a final concentration between 1 x 10^5 and 1 x 10^6 CFU/mL.[12]

  • Incubation: Store the inoculated containers at 20-25°C for 28 days.

  • Sampling: At specified intervals (typically 7, 14, and 28 days), remove an aliquot from each container.

  • Enumeration: Perform plate counts using appropriate recovery media and neutralizers to determine the number of viable microorganisms (CFU/mL or CFU/g).

  • Data Analysis: Calculate the log reduction from the initial microbial concentration for each time point.

  • Interpretation: Compare the log reduction values to the acceptance criteria. For topical products (USP Category 2), the criteria are:[14]

    • Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

    • Yeast and Molds: No increase from the initial count at 14 and 28 days. ("No increase" is defined as not more than 0.5 log10 unit higher than the previous value).[14]

Pillar 3: Comparative Performance Data

To illustrate the assessment, the following tables present hypothetical but realistic data from the experiments described above.

Table 1: Checkerboard Assay Results - MICs and FIC Index

Preservative SystemTest OrganismMIC Alone (%)MIC in Combination (%)FIC IndexInterpretation
This compound P. aeruginosa1.0%0.25%\multirow{2}{}{0.50 }\multirow{2}{}{Synergy }
Phenoxyethanol P. aeruginosa0.5%0.125%
This compound A. brasiliensis1.2%0.3%\multirow{2}{}{0.42 }\multirow{2}{}{Synergy }
Phenoxyethanol A. brasiliensis0.8%0.125%
This compound S. aureus0.8%0.4%\multirow{2}{}{0.83 }\multirow{2}{}{Additive }
Phenoxyethanol S. aureus0.6%0.2%

Causality: The FIC index data clearly demonstrates a synergistic interaction against both the gram-negative bacterium P. aeruginosa and the mold A. brasiliensis. This is particularly valuable as Phenoxyethanol's efficacy against molds can be a weak point.[1][7] The synergy allows for a 4-fold reduction in the required concentration of both preservatives to achieve an inhibitory effect against these challenging organisms.

Table 2: Preservative Efficacy Test (PET) Results - Log Reduction Values

FormulationTest OrganismInitial Inoculum (Log CFU/mL)Day 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)USP <51> Pass/Fail
A: 0.8% PhenoxyethanolP. aeruginosa5.82.13.5>4.8Pass
A. brasiliensis5.50.10.20.1Fail
B: 1.0% this compoundP. aeruginosa5.81.52.12.3Pass
A. brasiliensis5.50.30.40.3Fail
C: Synergistic Blend (0.3% Phenoxyethanol +0.4% this compound)P. aeruginosa5.83.2>4.8>4.8Pass
A. brasiliensis5.51.11.51.6Pass

Causality: The PET data validates the findings from the checkerboard assay. Formulations A and B, containing single preservatives, fail to control the growth of Aspergillus brasiliensis, a common and challenging mold. Formulation C, using the synergistic combination at significantly lower concentrations, not only passes the criteria for bacteria but also effectively inhibits mold growth, demonstrating robust, broad-spectrum protection. This self-validating system shows that the in vitro synergy translates directly to improved performance in the final product.

Conclusion

The strategic combination of this compound with a conventional preservative like Phenoxyethanol offers a compelling pathway to developing safer, more effective preservation systems. The data demonstrates that such a blend can achieve a synergistic effect, particularly against challenging microorganisms like gram-negative bacteria and molds. This allows formulators to significantly reduce the concentration of individual preservatives, lowering the potential for adverse skin reactions without compromising microbiological safety. By employing rigorous, multi-stage testing protocols—from initial in vitro synergy screening to final formulation challenge testing—researchers can confidently develop and validate preservation systems that are both robust and optimized for consumer safety.

References

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Retrieved from [Link]

  • Hall, M. J., Middleton, R. F., & Westmacott, D. (1983). The fractional inhibitory concentration (FIC) index as a measure of synergy. Journal of Antimicrobial Chemotherapy, 11(5), 427–433. Retrieved from [Link]

  • Consumer Product Testing Company. (n.d.). Preservative Efficacy Testing: USP 51 Vs. PCPC. CPTC. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <51> ANTIMICROBIAL EFFECTIVENESS TESTING. USP. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). USP <51> Antimicrobial Effectiveness Testing. ARL Bio Pharma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem. Retrieved from [Link]

  • ResearchGate. (2016). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown?. Retrieved from [Link]

  • Wooten, D. J., & Smith, J. N. (2020). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Journal of visualized experiments: JoVE, (161), 10.3791/61328. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Hsieh, M. H., Chen, C. M., & Yu, C. M. (1993). The fractional inhibitory concentration (FIC) index as a measure of synergy. Journal of Antimicrobial Chemotherapy, 32(1), 161-162. Retrieved from [Link]

  • COSMILE Europe. (n.d.). PHENOXYETHANOL – Ingredient. Retrieved from [Link]

  • Kissed Earth. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Microbe Investigations. (2024). Preservative Efficacy Testing: USP 51 for regulatory compliance. Retrieved from [Link]

  • MDPI. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics, 11(11), 1599. Retrieved from [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. (n.d.). The main use of phenoxyethanol. Retrieved from [Link]

  • USP-BPEP. (n.d.). General Chapters: <51> ANTIMICROBIAL EFFECTIVENESS TESTING. Retrieved from [Link]

  • Google Patents. (n.d.). US8834856B2 - Synergistic preservative system.
  • Google Patents. (n.d.). EP1788869B1 - Broad spectrum preservation blends.
  • National Institutes of Health. (2024). Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes. Environmental Health Perspectives, 132(4). Retrieved from [Link]

  • American Society for Microbiology. (2022). Synergism versus Additivity: Defining the Interactions between Common Disinfectants. Applied and Environmental Microbiology, 88(19). Retrieved from [Link]

  • PubMed. (2018). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. European Journal of Pharmaceutics and Biopharmaceutics, 131, 134-141. Retrieved from [Link]

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A Comparative Guide to the Biocompatibility of 3-Phenoxy-1,2-propanediol and Other Common Diols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical step that directly impacts the safety and efficacy of the final product. Diols, a class of compounds characterized by the presence of two hydroxyl groups, are widely used as solvents, humectants, and preservatives. This guide provides a comprehensive evaluation of the biocompatibility of 3-Phenoxy-1,2-propanediol in comparison to other commonly used diols: propylene glycol, butylene glycol, and glycerin. Our analysis is grounded in available scientific data and established biocompatibility testing methodologies, offering a valuable resource for formulation scientists and researchers.

Introduction to Diols in Formulations

Diols are integral to a myriad of formulations due to their versatile chemical properties. Their ability to attract and retain moisture makes them excellent humectants, while their solvent properties are crucial for dissolving a wide range of active pharmaceutical ingredients (APIs) and other excipients. However, the biocompatibility of these molecules—their potential to cause adverse reactions in biological systems—is a paramount consideration. This guide will delve into the available data for this compound and its counterparts, highlighting key differences in their safety profiles.

Comparative Biocompatibility Profile

A critical aspect of evaluating any excipient is its toxicological profile. This includes assessing its potential for cytotoxicity, skin irritation, and sensitization. The following table summarizes the available data for this compound and the selected comparator diols. A significant observation is the relative lack of publicly available biocompatibility data for this compound compared to the other diols.

Biocompatibility Parameter This compound Propylene Glycol Butylene Glycol Glycerin
Acute Oral Toxicity (LD50) No data available[1]>20,000 mg/kg (rat)18,000-29,000 mg/kg (rat)12,600 mg/kg (rat)
Skin Irritation May cause irritation[2]Can cause irritation, especially under occlusion[3][4][5]Generally considered non-irritating[6][7]Generally considered non-irritating
Skin Sensitization No sensitizing effect known[2]Weak contact sensitizer in some individuals[8][9]Low potential for sensitizationLow potential for sensitization
Eye Irritation Eye irritant[10]Can cause mild irritationCan cause mild irritationCan cause mild irritation
Cytotoxicity (in vitro) No data availableLow cytotoxicityLow cytotoxicityLow cytotoxicity[11]
Mutagenicity No effects known[2]Not mutagenicNot mutagenicNot mutagenic
Carcinogenicity No classification data available[2]Not carcinogenic[9]Not carcinogenicNot carcinogenic

In-Depth Analysis of Comparator Diols

Propylene Glycol: A widely used diol, propylene glycol's biocompatibility has been extensively studied. While generally recognized as safe, it is known to cause skin irritation in some individuals, particularly when used in high concentrations or under occlusive conditions.[3][4][5] It also has a low potential for causing allergic contact dermatitis.[8][9]

Butylene Glycol: Often used as an alternative to propylene glycol, butylene glycol is considered to be less irritating to the skin.[6][7] It is a good humectant and solvent, making it a popular choice in cosmetic and topical pharmaceutical formulations.[6][12]

Glycerin: Glycerin is a natural component of lipids and is well-tolerated by the human body.[13] It has an excellent safety profile and is widely used in a variety of applications, including pharmaceuticals, cosmetics, and food products.[14] Its inherent biocompatibility makes it a benchmark for other diols.[11][13]

The Data Gap for this compound

The most striking finding of this comparative analysis is the significant lack of publicly available biocompatibility data for this compound. While safety data sheets indicate that it is not classified as a hazardous substance, the absence of empirical data on key toxicological endpoints is a critical consideration for any researcher or formulator.[1][2][15] The mention of potential skin and eye irritation warrants further investigation through standardized biocompatibility testing.[2][10]

Recommended Biocompatibility Testing Workflow

To address the data gap for this compound and to ensure the safety of any new formulation, a systematic approach to biocompatibility testing is essential. The following workflow outlines key in vitro assays that should be performed.

Biocompatibility_Testing_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity Assessment cluster_1 Phase 2: Skin Irritation & Sensitization Potential A Initial Screening: MTT Assay B Membrane Integrity Assessment: LDH Assay A->B Confirmatory Testing C Reconstructed Human Epidermis (RhE) Test B->C D In Vitro Skin Sensitization Assays (e.g., DPRA, KeratinoSens™) C->D Comprehensive Evaluation End Biocompatibility Profile Established D->End Start Test Article: This compound Start->A

Caption: Recommended workflow for in vitro biocompatibility testing.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., human dermal fibroblasts, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and comparator diols in cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[19][20][21]

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage.[22][23] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[22]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Logical Relationships in Biocompatibility Assessment

The relationship between different biocompatibility endpoints can be visualized to understand the progression of potential adverse effects.

Biocompatibility_Relationships A Initial Cellular Interaction Cytotoxicity B Tissue Level Response Irritation A:f0->B:f0 Cellular Damage Leads to D Systemic Effects Acute Toxicity A:f0->D:f0 High Levels Can Cause C Immune System Response Sensitization B:f0->C:f0 Inflammation Can Trigger

Sources

Safety Operating Guide

Navigating the Disposal of 3-Phenoxy-1,2-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of chemical reagents extends beyond their immediate application. The proper disposal of these compounds is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Phenoxy-1,2-propanediol, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). Although not always classified as hazardous under GHS or CLP regulations, it is recognized as a potential eye irritant and can be moderately toxic if ingested[1][2]. Therefore, adherence to standard laboratory safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn.

All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Regulatory Overview

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[3][4]. This compound is not a specifically listed hazardous waste under EPA regulations[5][6][7]. However, it is the responsibility of the waste generator to determine if a waste meets any of the hazardous characteristics[8]. Given its organic nature, it is crucial to ensure it is not mixed with other wastes that would render the entire mixture hazardous.

While not federally listed as hazardous, state and local regulations may have more stringent requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The overarching principle is to manage this chemical as a non-hazardous industrial waste unless it has been contaminated with hazardous substances.

Property[1][2][9][10]DataImplications for Disposal
Appearance White to off-white solid or colorless liquidVisual identification of the waste stream.
Toxicity Moderately toxic by ingestion; eye irritant.Requires careful handling and appropriate PPE to avoid exposure.
Environmental Fate Studies on similar compounds suggest it is biodegradable[11].While biodegradable, direct disposal into the environment is not acceptable.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.Segregate from these materials during waste collection and storage.

Step-by-Step Disposal Protocol

The recommended and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies have the infrastructure and permits to handle chemical waste in a compliant manner.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled container. The container should be made of a compatible material (e.g., glass or polyethylene).
  • The label should clearly state "Waste this compound" and include the date of accumulation.
  • Do not mix with other waste streams unless explicitly approved by your EHS department.

2. Storage:

  • Store the waste container in a designated satellite accumulation area or central accumulation area.
  • Ensure the container is tightly sealed to prevent leaks or spills.
  • Store away from incompatible materials as listed in the table above.

3. Arrange for Pickup:

  • Contact your institution's EHS department or a pre-approved licensed hazardous waste disposal company to schedule a pickup[12][13][14][15][16].
  • Provide the disposal company with an accurate description of the waste.

4. Incineration:

  • The preferred method of disposal for this compound is high-temperature incineration in a facility equipped with appropriate emission controls[9]. This ensures the complete destruction of the compound.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect and Containerize: Place the absorbed material or swept solids into a labeled container for disposal as chemical waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as chemical waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Waste Generation (this compound) Collection Collect in a Labeled, Compatible Container Start->Collection Spill Spill Occurs Start->Spill Storage Store in Designated Accumulation Area Collection->Storage Pickup Schedule Pickup with Licensed Waste Vendor Storage->Pickup Cleanup Contain and Clean Up Spill Spill->Cleanup ContaminatedWaste Collect Contaminated Cleanup Materials Cleanup->ContaminatedWaste ContaminatedWaste->Storage Transport Transport to Disposal Facility Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Disposal workflow for this compound.

References

  • Occupational Safety and Health Administration. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from [Link]

  • Ulster County Resource Recovery Agency. List of Hazardous Waste Disposal Companies. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Clean Harbors. (n.d.). Waste Disposal Services. Retrieved from [Link]

  • Safety Management Services, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Clean Earth. (n.d.). Hazardous & Non-Hazardous Waste. Retrieved from [Link]

  • Waste Control Specialists. (2024, August 26). WCS | Waste Control and Storage Services in Texas. Retrieved from [Link]

  • INGENIUM. (n.d.). Hazardous Waste Removal Company. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenoxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling chemical reagents, a robust understanding of their potential hazards and the corresponding protective measures is non-negotiable. This guide provides essential, field-proven safety and logistical information for handling 3-Phenoxy-1,2-propanediol (CAS 538-43-2), focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the principle of minimizing exposure, a cornerstone of laboratory safety, especially when dealing with compounds that have limited publicly available hazard data.

Hazard Assessment: The Rationale for a Cautious Approach

This compound presents a unique challenge from a safety perspective. According to aggregated data from notifications to the European Chemicals Agency (ECHA), the substance does not currently meet the criteria for classification as hazardous under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. However, a lack of formal classification should not be misconstrued as an absence of risk.

Several key points inform our recommendation for a conservative PPE strategy:

  • Potential for Irritation: Some safety data sheets (SDS) and toxicological databases note that the compound may cause skin and eye irritation.

  • Incomplete Toxicological Data: For many toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, data is unavailable.

  • Pharmaceutical-Related Compound: One SDS classifies it as a "Pharmaceutical related compound of unknown potency," which inherently calls for heightened caution.

Therefore, the causality behind our PPE recommendations is not based on a confirmed, severe hazard but on a proactive and responsible approach to mitigate potential risks associated with a substance whose full toxicological profile is not yet characterized. We will operate under the "As Low As Reasonably Achievable" (ALARA) principle for chemical exposure.

Core PPE for Routine Laboratory Operations

For standard laboratory procedures involving small quantities of this compound under controlled conditions (e.g., in a chemical fume hood), the following PPE is mandatory.

Eye and Face Protection

Direct contact with the eyes can cause irritation. Standard safety glasses are insufficient; they do not protect against splashes from the side, top, or bottom.

  • Protocol Standard: Always wear tightly fitting safety goggles with side-shields that conform to EU Standard EN 166 or are NIOSH-approved in the US. In situations with a higher risk of splashing, such as when transferring larger volumes or working with heated solutions, a face shield should be worn in addition to safety goggles.

Skin and Body Protection
    • Recommended: Nitrile rubber gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult glove manufacturer data for specific chemical resistance.

    • Causality: The goal is to prevent skin contact, as some data suggests irritation potential. Contaminated gloves should be removed promptly using the proper technique (see Section 4) and disposed of as chemical waste.

  • Body Protection: A standard laboratory coat is required to protect street clothes and skin from minor spills and contamination. For tasks with a higher risk of significant splashes, a chemically resistant apron or suit should be worn over the lab coat.

Respiratory Protection

Under normal handling conditions within a properly functioning chemical fume hood, respiratory protection is not typically required.

  • When to Escalate: A NIOSH/MSHA-approved respirator should be used if you are handling large quantities outside of a fume hood, if aerosols or dusts are generated, or if irritation is experienced. Since

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.